Epi-N-Acetyl-lactosamine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H25NO11 |
|---|---|
Molecular Weight |
383.35 g/mol |
IUPAC Name |
N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide |
InChI |
InChI=1S/C14H25NO11/c1-5(19)15-6(2-16)9(21)13(7(20)3-17)26-14-12(24)11(23)10(22)8(4-18)25-14/h2,6-14,17-18,20-24H,3-4H2,1H3,(H,15,19)/t6-,7+,8+,9+,10-,11-,12+,13+,14+/m0/s1 |
InChI Key |
HESSGHHCXGBPAJ-PSMSLRRCSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of α-Linked N-Acetyllactosamine in Modulating Cell Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Glycosylation, the enzymatic addition of carbohydrates to proteins and lipids, is a fundamental post-translational modification that profoundly influences a vast array of biological processes. Among the myriad of glycan structures, α-linked N-acetyllactosamine (GalNAc-α-Ser/Thr), a key feature of mucin-type O-glycosylation, has emerged as a critical regulator of cell signaling. This technical guide provides a comprehensive overview of the function of α-linked N-acetyllactosamine in modulating key signaling pathways, including Notch and Receptor Tyrosine Kinase (RTK) signaling. We delve into the molecular mechanisms by which this glycan moiety influences receptor-ligand interactions, receptor dimerization, and downstream signal transduction. Furthermore, this guide presents a compilation of quantitative data on binding affinities and enzyme kinetics, detailed experimental protocols for the characterization of α-linked N-acetyllactosamine, and visual representations of the implicated signaling pathways to facilitate a deeper understanding of its role in health and disease.
Introduction to Mucin-Type O-Glycosylation and α-Linked N-Acetyllactosamine
Mucin-type O-glycosylation is a complex and highly regulated process initiated by the transfer of N-acetylgalactosamine (GalNAc) from UDP-GalNAc to the hydroxyl group of serine or threonine residues on a polypeptide chain. This initial step is catalyzed by a large family of polypeptide N-acetylgalactosaminyltransferases (ppGalNAcTs) residing in the Golgi apparatus. The resulting GalNAc-α-Ser/Thr structure, also known as the Tn antigen, can be further elongated by the addition of other monosaccharides to generate a diverse array of O-glycan structures.
The presence and structure of these O-glycans, including the terminal and internal α-linked N-acetyllactosamine moieties, play a crucial role in determining protein conformation, stability, and function. In the context of cell signaling, these modifications can act as recognition motifs for lectins, modulate the binding affinity of receptors for their ligands, and influence the spatial organization of signaling complexes on the cell surface.
Modulation of Notch Signaling by O-Glycosylation
The Notch signaling pathway is an evolutionarily conserved system that governs cell fate decisions during development and in adult tissue homeostasis. The binding of a ligand (e.g., Delta-like or Jagged) on a signaling cell to the Notch receptor on a receiving cell initiates a cascade of proteolytic cleavages, culminating in the release of the Notch intracellular domain (NICD). The NICD then translocates to the nucleus to regulate the transcription of target genes.
O-glycosylation of the Notch receptor's extracellular domain, which is rich in epidermal growth factor-like (EGF) repeats, is a critical regulator of its activity. The addition of O-fucose, O-glucose, and O-GlcNAc (N-acetylglucosamine) moieties to these EGF repeats can significantly impact ligand binding and subsequent signal transduction. Specifically, the elongation of O-fucose with a β1,3-linked N-acetylglucosamine by Fringe glycosyltransferases can either enhance or inhibit Notch signaling depending on the ligand.
Fig. 1: Modulation of Notch Signaling by O-Glycosylation.
Impact of N-Acetyllactosamine on Receptor Tyrosine Kinase (RTK) Signaling
Receptor Tyrosine Kinases are a family of cell surface receptors that play a central role in regulating cell growth, proliferation, differentiation, and survival. Upon ligand binding, RTKs dimerize and autophosphorylate on tyrosine residues, creating docking sites for downstream signaling proteins that activate pathways such as the MAPK/ERK and PI3K/Akt pathways.
N-glycosylation of RTKs, including the addition and extension of N-acetyllactosamine (LacNAc) units on their complex N-glycans, is crucial for their proper folding, stability, trafficking to the cell surface, and function. Alterations in N-glycosylation, such as increased branching and poly-LacNAc extensions, can have profound effects on RTK signaling. For instance, increased N-glycan branching can enhance the lattice formation of RTKs on the cell surface through interactions with galectins, leading to prolonged receptor activation and downstream signaling. Conversely, inhibition of N-glycosylation can lead to receptor misfolding, retention in the endoplasmic reticulum, and subsequent degradation, thereby attenuating RTK signaling.[1]
Fig. 2: Influence of N-Acetyllactosamine on RTK Signaling.
Quantitative Data on α-Linked N-Acetyllactosamine Interactions
Understanding the quantitative aspects of glycan-protein interactions is crucial for elucidating their biological roles and for the development of targeted therapeutics. The following tables summarize key quantitative data related to the binding of lectins to N-acetyllactosamine structures and the kinetic parameters of enzymes involved in their biosynthesis.
Table 1: Binding Affinities of Galectin-3 for Poly-N-Acetyllactosamine Structures
| Ligand | Apparent Kd (nM) |
| Neo-glycoprotein with LacdiNAc-LacNAc | Sub-nanomolar |
| Asialofetuin (contains N-acetyllactosamine) | Micromolar range |
Data sourced from surface plasmon resonance and ELISA-based assays.[2]
Table 2: Kinetic Parameters of O-GlcNAc Transferase (OGT)
| Substrate | Km (µM) | kcat (min⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| CKII peptide | 3.6 ± 0.6 | 0.93 ± 0.03 | 4300 |
| Nup62 | 2.1 ± 0.4 | 0.33 ± 0.01 | 2600 |
| TAB1 | 1.8 ± 0.3 | 0.063 ± 0.002 | 580 |
Kinetic parameters for human OGT with different peptide/protein substrates.[3]
Table 3: Kinetic Parameters of Polypeptide N-acetylgalactosaminyltransferases (ppGalNAcTs)
| Enzyme | Peptide Substrate | Km (µM) | kcat (min⁻¹) |
| tgGalNAc-T3 | RR peptide | 130 ± 20 | 1.9 ± 0.1 |
| tgGalNAc-T3 | GG peptide | 330 ± 50 | 1.6 ± 0.1 |
| GalNAc-T5 | GR peptide | 180 ± 30 | 1.2 ± 0.1 |
| GalNAc-T5 | RR peptide | 90 ± 20 | 0.6 ± 0.0 |
Kinetic constants for ppGalNAc-T isozymes with charged peptide substrates.[4]
Table 4: IC50 Values of Tunicamycin on EGFR Phosphorylation
| Cell Line | Treatment | Erlotinib IC50 (µM) |
| H1650 (erlotinib-resistant) | Erlotinib alone | 8.5 |
| H1650 (erlotinib-resistant) | Erlotinib + 1 µM Tunicamycin | 0.63 |
| A549 (erlotinib-resistant) | Erlotinib alone | 12.3 |
| A549 (erlotinib-resistant) | Erlotinib + 1 µM Tunicamycin | 1.8 |
Tunicamycin, an inhibitor of N-linked glycosylation, sensitizes resistant non-small cell lung cancer cells to the EGFR inhibitor erlotinib.[5][6]
Experimental Protocols
Analysis of α-Linked N-Acetyllactosamine by Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for the detailed structural characterization of glycoproteins and their associated glycans.
Workflow for Glycoproteomic Analysis:
Fig. 3: Mass Spectrometry Workflow for Glycoproteomics.
Protocol:
-
Protein Extraction: Lyse cells or tissues in a buffer containing protease inhibitors.
-
Glycoprotein/Glycopeptide Enrichment (Optional but Recommended):
-
Use lectin affinity chromatography with lectins specific for GalNAc (e.g., Helix pomatia agglutinin (HPA), Vicia villosa agglutinin (VVA)) or for broader glycan structures.
-
Alternatively, use hydrazide chemistry to capture oxidized glycans.
-
-
Proteolytic Digestion: Digest the enriched glycoproteins or total protein lysate with a protease such as trypsin.
-
LC-MS/MS Analysis:
-
Separate the resulting peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS). Fragmentation methods like Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD) can be employed. ETD is particularly useful for preserving the labile glycan-peptide linkage.
-
-
Data Analysis: Use specialized software to identify the peptides and the attached glycan structures, and to pinpoint the site of glycosylation.
Lectin Blotting for Detection of α-Linked N-Acetyllactosamine
Lectin blotting is analogous to Western blotting and is used to detect the presence of specific carbohydrate structures on glycoproteins.
Protocol:
-
Protein Separation: Separate proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., bovine serum albumin or a commercial blocking buffer) to prevent non-specific binding.
-
Lectin Incubation: Incubate the membrane with a labeled lectin specific for α-linked N-acetyllactosamine (e.g., biotinylated or horseradish peroxidase-conjugated HPA or VVA).
-
Washing: Wash the membrane to remove unbound lectin.
-
Detection:
-
If using a biotinylated lectin, incubate with streptavidin-HRP followed by a chemiluminescent substrate.
-
If using an HRP-conjugated lectin, directly add the chemiluminescent substrate.
-
-
Imaging: Detect the signal using a chemiluminescence imager.
Glycosyltransferase Activity Assay
This assay measures the activity of glycosyltransferases, such as ppGalNAcTs, by quantifying the transfer of a sugar from a donor substrate to an acceptor substrate.
Protocol (using a non-radioactive, coupled enzyme assay):
-
Reaction Setup: In a microplate well, combine the following in an appropriate buffer:
-
Glycosyltransferase enzyme of interest.
-
Acceptor substrate (a peptide or protein).
-
Donor substrate (e.g., UDP-GalNAc).
-
A coupling phosphatase that specifically cleaves the nucleotide diphosphate (e.g., UDP) product of the glycosyltransferase reaction, releasing inorganic phosphate (Pi).
-
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Phosphate Detection: Stop the reaction and add a Malachite Green-based reagent that forms a colored complex with the released inorganic phosphate.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Quantification: Determine the amount of Pi produced by comparison to a standard curve, which is directly proportional to the glycosyltransferase activity.
Conclusion and Future Directions
The modification of signaling proteins with α-linked N-acetyllactosamine and related O-glycans represents a critical layer of regulation in fundamental cellular processes. As highlighted in this guide, these glycan structures play integral roles in modulating the Notch and RTK signaling pathways, with significant implications for development, tissue homeostasis, and diseases such as cancer.
The continued development of advanced analytical techniques, particularly in mass spectrometry and quantitative proteomics, will be instrumental in further dissecting the complexity of the glycoproteome and its dynamic regulation of cell signaling. Future research should focus on:
-
Expanding the quantitative landscape: Systematically determining the binding affinities and kinetic parameters for a wider range of lectin-glycan and enzyme-substrate interactions.
-
Deciphering the "glyco-code": Understanding how specific glycan structures on a protein dictate its interaction partners and downstream signaling outcomes.
-
Therapeutic targeting: Developing novel therapeutic strategies that target the glycosylation machinery or glycan-dependent interactions to modulate aberrant signaling in disease.
A deeper understanding of the functional consequences of α-linked N-acetyllactosamine in cell signaling will undoubtedly open new avenues for diagnostics and therapeutic intervention in a variety of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Insights into O-Linked N-Acetylglucosamine ([0-9]O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Activation of ER stress and inhibition of EGFR N-glycosylation by tunicamycin enhances susceptibility of human non-small cell lung cancer cells to erlotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Core Structural Differences and Analysis of N-Acetyllactosamine and its α-Anomer
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the structural distinctions between N-Acetyllactosamine (LacNAc) and its epimer, Epi-N-Acetyl-lactosamine. It details the fundamental stereochemical variance that defines their structures and explores the experimental methodologies used for their characterization. This document offers comprehensive protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography tailored for oligosaccharide analysis. Furthermore, it visualizes a key signaling pathway involving N-acetylglucosamine, a constituent monosaccharide of LacNAc, to provide biological context. All quantitative data are presented in structured tables for comparative analysis, and logical workflows are illustrated using Graphviz diagrams.
Introduction
N-Acetyllactosamine (LacNAc) is a fundamental disaccharide unit found in a vast array of complex glycans on the surface of vertebrate cells, as well as on certain viruses and bacteria.[1] These structures, composed of a galactose sugar linked to an N-acetylglucosamine sugar, are critical components of N-glycans, O-glycans, and glycolipids.[1] The precise arrangement of these sugar units, particularly the stereochemistry of the glycosidic bond, dictates their three-dimensional structure and, consequently, their biological function in processes such as cell recognition, adhesion, and signaling.[2] An epimer of LacNAc, this compound, presents a subtle yet critical structural alteration that can significantly impact its biological activity and recognition by glycan-binding proteins. This guide elucidates the core structural differences between these two molecules and provides the technical framework for their analysis.
Basic Structures: N-Acetyllactosamine vs. This compound
The primary distinction between N-Acetyllactosamine and this compound lies in the stereochemistry of the glycosidic linkage between the galactose and N-acetylglucosamine residues.
-
N-Acetyllactosamine (LacNAc) is formally named β-D-galactopyranosyl-(1→4)-N-acetyl-D-glucosamine.[3][4] The "β" designation indicates that the bond extending from the anomeric carbon (C1) of the galactose ring is oriented in the same direction (up, in a Haworth projection) as the C6 carbon of the same ring.
-
This compound , also known as 2-Acetamido-2-deoxy-4-O-α-D-galactopyranosyl-D-glucopyranose, features an "α" glycosidic linkage.[5][6] In this configuration, the bond from the anomeric carbon of the galactose is oriented in the opposite direction (down) to the C6 carbon.
This seemingly minor change in the anomeric configuration results in a significant alteration of the overall three-dimensional shape of the disaccharide, which can profoundly affect its interaction with enzymes and binding proteins.
Structural Comparison
| Property | N-Acetyllactosamine | This compound |
| Systematic Name | β-D-galactopyranosyl-(1→4)-N-acetyl-D-glucosamine | 2-Acetamido-2-deoxy-4-O-α-D-galactopyranosyl-D-glucopyranose |
| Glycosidic Linkage | β(1→4) | α(1→4) |
| Molecular Formula | C₁₄H₂₅NO₁₁ | C₁₄H₂₅NO₁₁ |
| Molecular Weight | 383.35 g/mol | 383.35 g/mol |
Experimental Protocols for Structural Elucidation
The determination of the precise three-dimensional structure of carbohydrates like LacNAc and its epimer relies heavily on sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for determining the structure of oligosaccharides in solution.[7] It provides information on the sugar composition, anomeric configuration (α or β), glycosidic linkages, and the conformation of the molecule.[7]
Methodology for Oligosaccharide NMR Analysis:
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified oligosaccharide in 0.5 mL of deuterium oxide (D₂O, 99.96%).
-
Lyophilize the sample to remove exchangeable protons and then re-dissolve in fresh D₂O. This step is repeated 2-3 times.
-
Transfer the final solution to a 5 mm NMR tube. A small amount of a reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), can be added for chemical shift calibration.
-
-
1D ¹H NMR Spectroscopy:
-
Acquire a one-dimensional proton NMR spectrum at a high field strength (e.g., 600 MHz or higher) to achieve optimal signal dispersion.
-
The anomeric protons (H1) typically resonate in a distinct region of the spectrum (δ 4.5-5.5 ppm), and their coupling constants (³J(H1,H2)) are indicative of the anomeric configuration. A larger coupling constant (around 8 Hz) is characteristic of a β-anomer, while a smaller coupling constant (around 3-4 Hz) suggests an α-anomer.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons within the same sugar residue, allowing for the assignment of the proton spin systems.
-
TOCSY (Total Correlation Spectroscopy): This provides correlations between all protons within a spin system, which is particularly useful for assigning overlapping resonances.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing information about the glycosidic linkage and the overall conformation of the disaccharide. For molecules in the size range of disaccharides, ROESY often provides more reliable results.[7]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, enabling the assignment of the carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the glycosidic linkage by observing a correlation between the anomeric proton of one residue and the carbon at the linkage position of the adjacent residue.
-
-
Data Analysis:
-
Integrate the anomeric proton signals in the ¹H NMR spectrum to determine the relative amounts of different species in the sample.
-
Analyze the coupling constants and NOE/ROE cross-peaks to establish the anomeric configurations and the glycosidic linkage.
-
Use the combination of 1D and 2D NMR data to assign all proton and carbon resonances and confirm the complete structure of the disaccharide.
-
X-ray Crystallography
X-ray crystallography provides a static, high-resolution three-dimensional structure of a molecule in its crystalline state.[8]
Methodology for Carbohydrate X-ray Crystallography:
-
Crystallization:
-
This is often the most challenging step. A highly purified sample of the oligosaccharide is required.
-
Screen a wide range of crystallization conditions, including different precipitants (e.g., polyethylene glycols, salts), buffers, pH values, and temperatures.
-
The hanging drop or sitting drop vapor diffusion methods are commonly used. A small drop of the oligosaccharide solution mixed with the crystallization reagent is allowed to equilibrate with a larger reservoir of the reagent, leading to slow precipitation and, ideally, crystal formation.
-
-
Data Collection:
-
Once suitable crystals are obtained, they are mounted on a goniometer and cryo-cooled in liquid nitrogen to minimize radiation damage.
-
The crystal is then exposed to a monochromatic X-ray beam, often at a synchrotron source for high intensity.
-
The crystal diffracts the X-rays, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The diffraction data (intensities and positions of the spots) are processed to determine the unit cell dimensions and space group of the crystal.
-
The "phase problem" is solved using computational methods (e.g., direct methods or molecular replacement if a similar structure is known) to generate an initial electron density map.
-
A molecular model is built into the electron density map, and the atomic coordinates and other parameters are refined against the experimental data to obtain the final, high-resolution structure.
-
Biological Context: N-acetylglucosamine in Signaling
N-Acetyllactosamine is a key structural component of many glycans involved in cell-cell recognition and signaling. The N-acetylglucosamine (GlcNAc) moiety itself plays a direct role in intracellular signaling through a process called O-GlcNAcylation.[9] This is a dynamic post-translational modification where a single GlcNAc molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[9] O-GlcNAcylation is involved in regulating a wide range of cellular processes, including transcription, translation, and signal transduction.[9]
Below is a simplified representation of the hexosamine biosynthetic pathway leading to the synthesis of UDP-GlcNAc, the donor substrate for O-GlcNAcylation, and its role in modifying protein function.
Conclusion
The distinction between N-Acetyllactosamine and its α-anomer, this compound, is a critical aspect of glycobiology with significant implications for their roles in biological systems. While chemically similar, their different three-dimensional structures, arising from the change in anomeric linkage, can lead to distinct biological activities. The detailed experimental protocols provided for NMR and X-ray crystallography serve as a guide for researchers in the precise structural characterization of these and other oligosaccharides. Understanding these fundamental structural and analytical principles is paramount for the advancement of research in glycobiology and the development of novel carbohydrate-based therapeutics.
References
- 1. Tracking N-Acetyllactosamine on Cell Surface Glycans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetyllactosamine - Wikipedia [en.wikipedia.org]
- 3. N-Acetyllactosamine | C14H25NO11 | CID 439271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of N-Acetyllactosamine and N-Acetyllactosamine-Based Bioactives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 205380-69-4 | OE02427 [biosynth.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. Determination of glycan structure by nuclear magnetic resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Acetylglucosamine - Wikipedia [en.wikipedia.org]
The Elusive Epi-N-Acetyl-lactosamine: A Technical Guide to Its Well-Characterized Isomers in Biological Systems
A Note to the Reader: This technical guide addresses the topic of the natural occurrence of Epi-N-Acetyl-lactosamine. Extensive research for this specific molecule, identified as 2-Acetamido-2-deoxy-4-O-α-D-galactopyranosyl-D-glucopyranose (Galα1-4GlcNAc)[1][2], has revealed a significant scarcity of evidence for its natural presence in biological systems. While commercially available as a synthetic compound for research purposes[1][2], its role as a natural glycan motif remains largely undocumented in scientific literature.
Therefore, to provide a valuable and comprehensive resource for researchers, scientists, and drug development professionals, this guide will focus on the well-characterized and biologically significant isomers of N-Acetyl-lactosamine: the canonical N-Acetyl-lactosamine (LacNAc; Galβ1-4GlcNAc) and the terminal trisaccharide of the immunologically important α-Gal epitope (Galα1-3Galβ1-4GlcNAc) . Understanding the occurrence, biosynthesis, and function of these prevalent structures is crucial for glycobiology and its applications.
Natural Occurrence of LacNAc and the α-Gal Epitope
N-Acetyl-lactosamine (LacNAc) is a fundamental building block of complex N- and O-glycans in a vast array of organisms. The α-Gal epitope, on the other hand, has a more restricted but immunologically significant distribution.
N-Acetyl-lactosamine (LacNAc)
LacNAc is a ubiquitous disaccharide found on the cell surfaces of most vertebrates. It serves as a backbone for further modifications, leading to a diverse array of glycan structures involved in cell-cell recognition, adhesion, and signaling. Linear chains of repeating LacNAc units, known as poly-N-acetyllactosamine (poly-LacNAc), are also common and serve as scaffolds for various terminal epitopes.
Table 1: Quantitative Occurrence of LacNAc-related Structures in Biological Systems
| Biological System | Glycan Structure | Method of Detection | Quantitative Data (Representative) | Reference |
| Human Colorectal Carcinoma | Cell-surface LacNAc | Immunohistochemistry | Markedly increased in carcinoma compared to normal mucosa. | [3] |
| Murine T-cells | Cell-surface LacNAc | LacNAc-seq | Varying levels across different immune cell types; monocytes and macrophages show the highest levels. | |
| Bovine Milk | LacdiNAc (GalNAcβ1-4GlcNAc) on N-glycans | Mass Spectrometry | Present on specific glycoproteins. | [4] |
| Rat Prolactin | LacdiNAc (GalNAcβ1-4GlcNAc) on N-glycans | Mass Spectrometry | Identified as a terminal glycan motif. | [4] |
| Pigeon Egg White Glycoproteins | Galα1-4Galβ1-4GlcNAc containing N-glycans | Western Blot with specific lectins and antibodies | Abundantly present. | [2][5] |
The α-Gal Epitope (Galα1-3Galβ1-4GlcNAc)
The α-Gal epitope is abundantly expressed on glycoproteins and glycolipids of non-primate mammals, prosimians, and New World monkeys[1][6]. In contrast, it is absent in Old World monkeys, apes, and humans due to the inactivation of the α-1,3-galactosyltransferase gene. This distribution has profound immunological consequences, as humans produce high titers of natural antibodies (anti-Gal) against this epitope, leading to hyperacute rejection of xenografts[1][6].
Table 2: Distribution of the α-Gal Epitope in Mammalian Tissues
| Organism | Tissue/Cell Type | Glycoconjugate | Method of Detection | Reference |
| Pig | Renal proximal convoluted tubules, respiratory epithelium, pancreatic ducts, epidermis, vascular endothelium | Glycoproteins and Glycolipids | Immunohistochemistry with anti-Gal antibodies | [1] |
| Rabbit | Red blood cells | Glycolipids (Ceramide pentahexoside) | Thin Layer Chromatography (TLC) immunostaining | [1] |
| Bovine | Thyroglobulin | N-linked glycans | NMR Spectroscopy | [1] |
| Mouse | Laminin | N-linked glycans | Mass Spectrometry | [1] |
Biosynthesis of LacNAc and the α-Gal Epitope
The synthesis of these glycan structures is a highly regulated process occurring primarily in the Golgi apparatus and involves the sequential action of specific glycosyltransferases.
Biosynthesis of N-Acetyl-lactosamine (LacNAc)
The formation of the LacNAc disaccharide (Galβ1-4GlcNAc) is catalyzed by a family of β-1,4-galactosyltransferases (β4Gal-Ts). These enzymes transfer galactose from the sugar donor UDP-galactose to a terminal N-acetylglucosamine (GlcNAc) residue on a growing glycan chain. The formation of poly-LacNAc chains involves the alternating action of β4Gal-Ts and β-1,3-N-acetylglucosaminyltransferases (β3GnTs).
Biosynthesis of the α-Gal Epitope
The α-Gal epitope is synthesized by the enzyme α-1,3-galactosyltransferase (α1,3GT). This enzyme transfers a galactose residue from UDP-galactose in an α-1,3 linkage to the terminal galactose of a LacNAc disaccharide on N- and O-glycans, as well as on glycolipids[6][7].
Biological Functions
The structural differences between these glycans dictate their distinct biological roles.
Functions of N-Acetyl-lactosamine (LacNAc)
-
Lectin Recognition: LacNAc and poly-LacNAc chains are primary ligands for galectins, a family of β-galactoside-binding lectins. Galectin-glycan interactions form lattices on the cell surface that regulate receptor clustering, signaling, and endocytosis.
-
Cell Adhesion and Migration: Interactions involving LacNAc are crucial for cell-matrix and cell-cell adhesion. For example, selectins, a class of C-type lectins, recognize sialylated and fucosylated forms of LacNAc (e.g., Sialyl Lewis X) on leukocytes, mediating their rolling and extravasation during inflammation.
-
Immune Modulation: The density and branching of LacNAc-containing glycans on immune cells can modulate immune responses. For instance, increased N-glycan branching can enhance T-cell receptor clustering and signaling.
Functions of the α-Gal Epitope
-
Xenotransplantation Barrier: The primary biological significance of the α-Gal epitope in a human context is its role as a major xenoantigen. The binding of pre-existing human anti-Gal antibodies to α-Gal epitopes on transplanted animal organs triggers a rapid and severe immune rejection.
-
Pathogen Recognition: The α-Gal epitope is expressed by some pathogens, and the human anti-Gal antibody can provide a first line of defense against these microorganisms.
-
Allergic Reactions: In individuals sensitized by tick bites, the α-Gal epitope present in red meat can trigger a delayed allergic reaction known as alpha-gal syndrome.
Experimental Protocols for Detection and Characterization
A variety of techniques are employed for the identification and structural elucidation of LacNAc and the α-Gal epitope in biological samples.
General Workflow for Glycan Analysis
A typical workflow for the analysis of N-glycans from a glycoprotein sample involves enzymatic release of the glycans, fluorescent labeling, and subsequent analysis by chromatography and mass spectrometry.
Key Experimental Methodologies
Mass Spectrometry (MS):
-
Principle: MS measures the mass-to-charge ratio of ions. For glycan analysis, soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are used. Tandem MS (MS/MS) provides structural information through fragmentation analysis[8][9][10].
-
Protocol Outline (for N-glycan profiling by MALDI-TOF MS):
-
Release N-glycans from the glycoprotein sample using PNGase F.
-
Purify the released glycans using a solid-phase extraction (SPE) cartridge (e.g., graphitized carbon).
-
(Optional) Permethylate the glycans to improve ionization efficiency and stabilize sialic acids.
-
Mix the purified glycans with a suitable MALDI matrix (e.g., 2,5-dihydroxybenzoic acid) on a target plate.
-
Acquire mass spectra in positive or negative ion mode using a MALDI-TOF mass spectrometer.
-
Assign glycan compositions based on the observed masses.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: NMR provides detailed structural information, including anomeric configuration (α or β) and linkage positions of monosaccharides in a glycan. 1D (¹H) and 2D (e.g., COSY, TOCSY, HSQC, HMBC) experiments are used for complete structural elucidation[11][12][13][14].
-
Protocol Outline (for structural analysis of a purified oligosaccharide):
-
Dissolve the purified glycan sample in D₂O.
-
Acquire a 1D ¹H NMR spectrum to assess purity and identify anomeric proton signals.
-
Acquire 2D NMR spectra (COSY, TOCSY, HSQC, HMBC, NOESY/ROESY) at an appropriate temperature.
-
Assign all proton and carbon chemical shifts starting from the anomeric signals and tracing through the spin systems using COSY and TOCSY.
-
Determine linkage positions and the overall sequence of monosaccharides using inter-residue correlations from HMBC and NOESY/ROESY spectra.
-
Confirm anomeric configurations based on the chemical shifts of anomeric protons and carbons, and the values of ¹J(C1,H1) coupling constants.
-
Lectin-based Assays:
-
Principle: Lectins are proteins that bind to specific carbohydrate structures. They can be used to detect the presence of specific glycans in techniques like lectin blotting, lectin microarrays, and flow cytometry.
-
Protocol Outline (for Lectin Blotting):
-
Separate glycoproteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific binding.
-
Incubate the membrane with a labeled lectin specific for the glycan of interest (e.g., Erythrina cristagalli agglutinin (ECA) for terminal Galβ1-4GlcNAc, or Griffonia simplicifolia isolectin I-B4 for terminal α-galactose).
-
Wash the membrane to remove unbound lectin.
-
Detect the bound lectin using a suitable method (e.g., chemiluminescence or fluorescence).
-
Conclusion
While the natural occurrence of this compound (Galα1-4GlcNAc) in biological systems is not currently supported by significant scientific evidence, the study of its isomers, N-Acetyl-lactosamine and the α-Gal epitope, provides a deep insight into the diverse roles of glycans in health and disease. The methodologies outlined in this guide are fundamental to the field of glycobiology and are essential for the continued exploration of the glycome, which may yet reveal the presence and function of rare glycan structures like this compound. Continued advancements in analytical techniques will be crucial in uncovering the full complexity of the glycan world.
References
- 1. The Galα1,3Galβ1,4GlcNAc-R (α-Gal) epitope: a carbohydrate of unique evolution and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phylogenetic expression of Galα1-4Gal on avian glycoproteins: Glycan differentiation inscribed in the early history of modern birds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structures Common to Different Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | Biosynthesis of α-Gal Epitopes (Galα1-3Galβ1-4GlcNAc-R) and Their Unique Potential in Future α-Gal Therapies [frontiersin.org]
- 7. Biosynthesis of α-Gal Epitopes (Galα1-3Galβ1-4GlcNAc-R) and Their Unique Potential in Future α-Gal Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. 1H and 13C NMR analysis of the pentasaccharide Gal beta (1-->4)GlcNAc beta (1-->3)-[GlcNAc beta (1-->6)]Gal beta (1-->4)GlcNAc synthesized by the mid-chain beta-(1-->6)-D-N-acetylglucosaminyltransferase of rat serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unambiguous identification of α-Gal epitopes in intact monoclonal antibodies by NMR spectroscopy. - OAK Open Access Archive [oak.novartis.com]
- 13. Unambiguous identification of α-Gal epitopes in intact monoclonal antibodies by NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
The Enigmatic Role of Epi-N-Acetyl-lactosamine in Protein Glycosylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein glycosylation, the enzymatic addition of carbohydrates to proteins, is a critical post-translational modification that profoundly influences protein folding, stability, and function. A key building block in many of these glycan structures is N-acetyl-lactosamine (LacNAc). This in-depth technical guide explores the role of a particular stereoisomer, Epi-N-Acetyl-lactosamine (Epi-LacNAc), in protein glycosylation. While much is known about the canonical LacNAc, the biological significance and functional implications of its epimeric form remain a burgeoning area of research. This document provides a comprehensive overview of the structure, and potential biosynthesis of Epi-LacNAc, contrasts it with the well-understood LacNAc, and details the experimental methodologies that can be adapted to investigate its presence and function in biological systems.
Introduction to N-Acetyl-lactosamine and its Epimer
N-acetyl-lactosamine (LacNAc) is a disaccharide composed of galactose and N-acetylglucosamine, typically found in N- and O-linked glycans of glycoproteins.[1] It serves as a fundamental unit that can be extended into poly-N-acetyllactosamine (poly-LacNAc) chains, which are involved in a myriad of biological processes, including cell adhesion, signaling, and immune responses.[2]
This compound, as the name suggests, is an epimer of N-acetyl-lactosamine. This structural difference, though subtle, has the potential to significantly alter the biological activity and recognition by glycan-binding proteins. While commercially available as a glycosylation agent for research purposes, its natural occurrence and physiological role are not yet well-documented.[3][4][5][6]
Table 1: Chemical Properties of N-Acetyl-lactosamine and this compound
| Property | N-Acetyl-lactosamine (LacNAc) | This compound (Epi-LacNAc) |
| Systematic Name | β-D-galactopyranosyl-(1→4)-2-acetamido-2-deoxy-β-D-glucopyranose | 2-Acetamido-2-deoxy-4-O-α-D-galactopyranosyl-D-glucopyranose |
| Molecular Formula | C₁₄H₂₅NO₁₁ | C₁₄H₂₅NO₁₁ |
| Molecular Weight | 383.35 g/mol | 383.35 g/mol |
| CAS Number | 32181-59-2 | 205380-69-4 |
Biosynthesis and Incorporation into Glycoproteins
The biosynthesis of LacNAc is well-characterized, involving the sequential action of glycosyltransferases. Specifically, β-1,4-galactosyltransferases (B4GALT) add galactose to terminal N-acetylglucosamine (GlcNAc) residues on N- and O-glycans. The formation of poly-LacNAc chains is then achieved through the alternating action of B4GALT and β-1,3-N-acetylglucosaminyltransferases (B3GNTs).[7]
The biosynthetic pathway for this compound is currently not well-defined in the scientific literature. It is plausible that its formation could be the result of a specific epimerase acting on a LacNAc precursor or the action of a yet-to-be-identified glycosyltransferase with specificity for the epimeric form. The lack of detailed studies in this area presents a significant knowledge gap and an opportunity for future research.
Figure 1. Simplified pathway of N-Acetyl-lactosamine (LacNAc) biosynthesis on a glycoprotein.
Potential Biological Roles and Functional Significance
The biological functions of LacNAc are extensive and well-documented. It is a key ligand for galectins, a family of β-galactoside-binding proteins that mediate cell-cell and cell-matrix interactions, thereby influencing processes like apoptosis, cell adhesion, and inflammation.[8] Furthermore, aberrant LacNAc expression is a hallmark of several cancers and is associated with metastasis.
Given the stereochemical difference, it is highly probable that Epi-LacNAc would exhibit distinct binding affinities for galectins and other glycan-binding proteins. This could translate into a unique biological role, potentially modulating cellular processes in a manner different from LacNAc. However, without dedicated functional studies, the specific roles of Epi-LacNAc in cell signaling, immune response, and disease pathogenesis remain speculative.
Experimental Protocols for the Study of this compound
Investigating the role of Epi-LacNAc requires robust analytical methods to differentiate it from its more abundant isomer and to characterize its presence on glycoproteins. The following sections outline key experimental protocols that can be adapted for this purpose.
Enzymatic Synthesis of this compound Standards
The availability of pure standards is crucial for developing and validating analytical methods. While Epi-LacNAc is commercially available, enzymatic synthesis can provide a means to produce it in larger quantities or with isotopic labels for use as internal standards in quantitative mass spectrometry. A potential approach would involve screening glycosyltransferases for their ability to utilize UDP-galactose and N-acetylglucosamine to form the specific epimeric linkage.
Protocol: General Enzymatic Synthesis of a Disaccharide
-
Reaction Mixture Preparation:
-
Acceptor Substrate (e.g., N-acetylglucosamine): 5 mM
-
Donor Substrate (e.g., UDP-galactose): 10 mM
-
Buffer: 100 mM HEPES-NaOH, pH 7.5
-
Cofactors: 25 mM KCl, 20 mM MgCl₂
-
Enzyme: Purified glycosyltransferase (concentration to be optimized)
-
Alkaline Phosphatase: 10 U (to remove inhibitory UDP)
-
-
Incubation: Incubate the reaction mixture at 37°C for 18-48 hours.
-
Reaction Termination: Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) followed by centrifugation to remove precipitated protein.
-
Purification: The product can be purified from the reaction mixture using size-exclusion chromatography or high-performance liquid chromatography (HPLC).
-
Analysis: The purified product should be analyzed by mass spectrometry and NMR to confirm its identity and purity.
Figure 2. General workflow for the enzymatic synthesis of a disaccharide.
Analysis of Glycoproteins for the Presence of Epi-LacNAc
To analyze the glycan structures present on a glycoprotein, they must first be released from the protein backbone.
Protocol: N-Glycan Release from Glycoproteins
-
Denaturation, Reduction, and Alkylation:
-
Lyophilize 20-500 µg of the glycoprotein sample.
-
Resuspend in 0.5 ml of 2 mg/ml dithiothreitol (DTT) in 0.6 M TRIS buffer (pH 8.5) and incubate at 50°C for 1 hour.
-
Add 0.5 ml of 12 mg/ml iodoacetamide (IAA) in 0.6 M TRIS buffer (pH 8.5) and incubate in the dark at room temperature for 1 hour.
-
Dialyze the sample against 50 mM ammonium bicarbonate.
-
-
Proteolytic Digestion:
-
Lyophilize the dialyzed sample.
-
Resuspend in 0.5 ml of 50 µg/ml trypsin in 50 mM ammonium bicarbonate and incubate overnight at 37°C.
-
-
N-Glycan Release:
-
Resuspend the dried glycopeptides in 200 µl of 50 mM ammonium bicarbonate.
-
Add 2-5 µl of PNGase F and incubate overnight at 37°C.[9]
-
-
Purification of Released Glycans:
-
Separate the released glycans from the peptides using a C18 Sep-Pak column.
-
Differentiating between Epi-LacNAc and LacNAc requires high-resolution separation techniques. Porous graphitized carbon (PGC) and hydrophilic interaction liquid chromatography (HILIC) are powerful methods for separating glycan isomers.[2]
Table 2: Comparison of LC Methods for Glycan Isomer Separation
| Method | Stationary Phase | Mobile Phase | Advantages | Disadvantages |
| HILIC | Polar (e.g., amide) | High organic content with a small amount of aqueous buffer | Good for retaining highly polar analytes like glycans. | May have lower resolution for some isomers compared to PGC. |
| PGC | Non-porous graphitized carbon | Acetonitrile/water gradients | Excellent for separating structural isomers, including epimers. | Can have strong retention, requiring careful method development. |
Mass spectrometry (MS) is a cornerstone of glycan analysis. Tandem MS (MS/MS) can provide fragmentation patterns that reveal the sequence and linkage of monosaccharides. Distinguishing between epimers by MS/MS alone is challenging, as they often produce similar fragmentation patterns. Therefore, coupling MS with a high-resolution separation technique like PGC-LC is crucial.
Protocol: General LC-MS/MS Analysis of Released Glycans
-
Sample Preparation: The purified, released glycans are typically permethylated to improve ionization efficiency and stabilize sialic acids.
-
LC Separation: Inject the permethylated glycans onto a PGC or HILIC column coupled to the mass spectrometer.
-
MS Analysis:
-
Acquire full MS scans to determine the masses of the eluted glycans.
-
Perform data-dependent MS/MS on the most abundant ions to obtain fragmentation spectra.
-
-
Data Analysis: Analyze the fragmentation spectra to determine the glycan sequence and linkage. Compare the retention times of unknown peaks with those of Epi-LacNAc and LacNAc standards.[1]
Figure 3. Workflow for the analysis of N-glycans from a glycoprotein sample.
NMR spectroscopy is a powerful technique for the unambiguous structural determination of carbohydrates, including the stereochemistry of glycosidic linkages. 1H and 13C NMR can provide detailed information about the connectivity and anomeric configuration of monosaccharides within a glycan. While requiring larger amounts of pure sample compared to MS, NMR is the gold standard for confirming the identity of isomers like Epi-LacNAc.[10][11]
Future Directions and Conclusion
The study of this compound in protein glycosylation is in its infancy. The lack of information on its biosynthesis, natural occurrence, and biological function presents a significant opportunity for groundbreaking research. Future studies should focus on:
-
Identifying the glycosyltransferases responsible for the synthesis of Epi-LacNAc.
-
Developing specific analytical methods for the sensitive detection and quantification of Epi-LacNAc in complex biological samples.
-
Investigating the binding of Epi-LacNAc to a panel of lectins and other glycan-binding proteins to understand its potential interaction partners.
-
Exploring the functional consequences of the presence of Epi-LacNAc on glycoproteins in cellular models.
References
- 1. Mass spectrometry-based analysis of glycoproteins and its clinical applications in cancer biomarker discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 3. Characterization of Isomeric Glycan Structures by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Performance Liquid Chromatography Mapping Method for the Structural Analysis of N-Glycans at the Molecular, Cellular, and Tissue Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. Comparison of human poly-N-acetyl-lactosamine synthase structure with GT-A fold glycosyltransferases supports a modular assembly of catalytic subsites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrated Glycome Strategy for Characterization of Aberrant LacNAc Contained N-Glycans Associated With Gastric Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 10. Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-d-glucosamine (GlcNAc) and N,N′-Diacetylchitobiose (GlcNAc)2 from Chitin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Pivotal Role of Epi-N-Acetyl-lactosamine in the Chemoenzymatic Synthesis of Complex Glycans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate world of glycobiology holds immense promise for the future of medicine and therapeutic development. At the heart of many complex glycans lies the disaccharide N-acetyllactosamine (LacNAc) and its epimers, which serve as fundamental building blocks for a vast array of biologically significant structures. This technical guide delves into the utility of Epi-N-Acetyl-lactosamine as a crucial precursor in the chemoenzymatic synthesis of complex glycans, offering a comprehensive resource for researchers navigating this challenging yet rewarding field.
Introduction to this compound and its Significance
This compound, a structural isomer of N-acetyllactosamine, is a disaccharide composed of galactose and N-acetylglucosamine. Its unique stereochemistry makes it a valuable tool in the controlled, stepwise synthesis of complex oligosaccharides. The ability to enzymatically modify this compound allows for the construction of specific glycan structures with high precision, a critical requirement for studying glycan function and for the development of glycan-based therapeutics.
Complex glycans play a myriad of roles in biological processes, including cell-cell recognition, immune responses, and pathogen binding. The precise structure of these glycans dictates their function. Therefore, the ability to synthesize homogeneous populations of complex glycans is paramount for elucidating their biological roles and for designing targeted drug therapies. Chemoenzymatic synthesis, which combines the flexibility of chemical synthesis with the high specificity of enzymatic reactions, has emerged as a powerful strategy for accessing these complex molecules.
Enzymatic Synthesis of Complex Glycans from this compound
The elongation of glycan chains using this compound as a precursor is primarily mediated by a class of enzymes known as glycosyltransferases. These enzymes catalyze the transfer of monosaccharide moieties from an activated sugar donor to an acceptor molecule, such as a growing glycan chain. Two key enzymes in the synthesis of poly-N-acetyllactosamine (poly-LacNAc) chains are β-1,3-N-acetylglucosaminyltransferases (B3GNTs) and β-1,4-galactosyltransferases (B4GALTs).
Key Enzymes and their Properties
The successful synthesis of complex glycans relies on the careful selection and application of specific glycosyltransferases. The following tables summarize the quantitative data for key enzymes involved in the elongation of glycan chains from this compound precursors.
Table 1: Kinetic Parameters of Human β-1,3-N-acetylglucosaminyltransferase 2 (B3GNT2) [1]
| Parameter | Value |
| Km for UDP-GlcNAc | 216 ± 36 µM |
| Km for LacNAc | 8.99 ± 1.75 mM |
| kcat | 35.8 ± 0.7 min⁻¹ |
| Binding Cooperativity (α) | 0.24 ± 0.06 |
Table 2: Optimal Reaction Conditions for Glycosyltransferases
| Enzyme | Optimal pH | Optimal Temperature | Divalent Cation Requirement |
| β-galactosidase from Bacillus circulans | 5.0[2] | 15 °C[2] | Not specified |
| Human β-1,4-galactosyltransferase 1 (B4GALT1) | 6.0 - 9.0 | 37 °C | 10 mM MnCl₂ |
| Human β-1,4-galactosyltransferase 4 (B4GalT4) | 7.6 | 37 °C | 5 mM MnCl₂, 5 mM CaCl₂[3] |
Synthesis Pathway of Poly-N-acetyllactosamine
The synthesis of poly-N-acetyllactosamine chains is a sequential process involving the alternating action of B3GNTs and B4GALTs. The process begins with a precursor molecule, which can be this compound, and is extended one monosaccharide at a time.
References
- 1. Structures and mechanism of human glycosyltransferase β1,3-N-acetylglucosaminyltransferase 2 (B3GNT2), an important player in immune homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-yield synthesis of N-acetyllactosamine by regioselective transglycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-glycosylation of the human β1,4-galactosyltransferase 4 is crucial for its activity and Golgi localization - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Identity of Epi-N-Acetyl-lactosamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Epi-N-Acetyl-lactosamine (Epi-LacNAc), a significant carbohydrate moiety in glycobiology. This document delves into its nomenclature, biochemical properties, and its emerging roles in cellular processes, offering valuable insights for researchers in glycoscience and professionals in drug development.
Nomenclature and Synonyms of this compound
This compound is a disaccharide composed of galactose and N-acetylglucosamine. In scientific literature, it is referred to by several synonyms, which are crucial to recognize for comprehensive database searches and literature review.
The systematic name for this compound is 2-Acetamido-2-deoxy-4-O-α-D-galactopyranosyl-D-glucopyranose .[1] A commonly used abbreviation in glycobiology is Galα1-4GlcNAc .[1]
It is important to distinguish Epi-LacNAc from its anomer, N-acetyllactosamine (LacNAc), which has a β-anomeric linkage (Galβ1-4GlcNAc) and is also known as a Type 2 LacNAc. Further variations include Type 1 LacNAc, which has a β1-3 linkage (Galβ1-3GlcNAc). The "Epi-" prefix in this compound signifies that it is an epimer of the more common N-acetyllactosamine, specifically differing in the anomeric configuration of the galactose residue.
Quantitative Data
Understanding the quantitative aspects of Epi-LacNAc's interactions and synthesis is fundamental for its application in research and development. This section summarizes key quantitative data found in the literature.
Binding Affinities
While specific binding affinity data for this compound (the α-anomer) is limited in the readily available literature, data for the closely related β-anomer, N-acetyllactosamine, provides valuable context for its potential interactions with galectins, a family of β-galactoside-binding lectins. For instance, N-acetyl-lactosamine exhibits a five-fold greater binding affinity to the carbohydrate recognition domain (CRD) of galectin-3 compared to lactose.[2] This enhanced affinity is attributed to additional interactions of the N-acetyl group with the protein.[2] It is plausible that the stereochemical difference in Epi-LacNAc would lead to distinct binding profiles with various lectins and antibodies.
Enzyme Kinetics
The synthesis of this compound and related structures is catalyzed by glycosyltransferases. While specific kinetic parameters for an α-1,4-galactosyltransferase acting on N-acetylglucosamine to form Epi-LacNAc are not extensively detailed in the provided search results, kinetic data for related enzymes offer insights into the enzymatic processes. For example, a study on recombinant human β-1,4-galactosyltransferase revealed apparent Km values of 170 µM for agalacto-poly-N-acetyllactosamine and 190 µM for lacto-N-triose II.[3]
Experimental Protocols
This section outlines methodologies for the synthesis and analysis of this compound and related glycans, providing a foundation for laboratory applications.
Enzymatic Synthesis of P1 Trisaccharide (Galα1,4Galβ1,4GlcNAc)
The P1 trisaccharide, which contains the this compound structure at its non-reducing end, can be synthesized enzymatically. A one-pot reaction using recombinant E. coli expressing four key enzymes has been described.[4]
Enzymes:
-
Helicobacter pylori β1,4-galactosyltransferase (β1,4GalT)
-
Neisseria meningitidis α1,4-galactosyltransferase (α1,4GalT)
-
Sucrose synthase (SusA)
-
UDP-glucose 4-epimerase (GalE)
Methodology:
-
UDP-Galactose Regeneration: Sucrose and a catalytic amount of UDP are used to generate UDP-glucose via sucrose synthase. UDP-glucose is then converted to UDP-galactose by UDP-glucose 4-epimerase.
-
N-Acetyllactosamine Synthesis: The H. pylori β1,4GalT transfers a galactose residue from UDP-galactose to N-acetylglucosamine (GlcNAc) to form N-acetyllactosamine (Galβ1,4GlcNAc).
-
This compound Linkage Formation: The N. meningitidis α1,4GalT then transfers a second galactose from UDP-galactose to the newly synthesized N-acetyllactosamine, forming the P1 trisaccharide with the Galα1-4 linkage.[4]
Purification and Analysis
Purification: Purification of synthesized glycans typically involves chromatographic techniques. While a specific protocol for Epi-LacNAc is not detailed, general methods for oligosaccharide purification can be adapted. These often involve:
-
Gel Filtration Chromatography: To separate the product from enzymes and larger molecules.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For desalting and purification of the final product. A C18 column is commonly used with a gradient of an organic solvent like acetonitrile in water.[5]
Analysis: The structural elucidation of this compound and related glycans relies on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
-
Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a time-of-flight (TOF) or Fourier-transform ion cyclotron resonance (FT-ICR) mass analyzer can provide accurate mass determination and fragmentation data for structural confirmation.[6][7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the unambiguous determination of the anomeric configuration (α or β) and the linkage position of the glycosidic bond.[10][11][12] Techniques like COSY, HSQC, and HMBC are employed for complete structural assignment.
Biological Role and Signaling Pathways
N-acetyllactosamine structures are integral components of the glycan chains of many glycoproteins and glycolipids on the cell surface. These structures play crucial roles in cell-cell recognition, cell adhesion, and as ligands for various lectins, thereby modulating immune responses.
While a specific signaling pathway directly initiated by this compound as a primary ligand is not yet well-defined in the literature, its presence on cell surface glycoconjugates suggests a role in modulating cellular signaling. For instance, the extension of complex N-glycans with poly-N-acetyllactosamine has been identified as a mechanism for cancer cells to evade lysis by natural killer (NK) cells.[13] The presence of different terminal glycan structures, including potential α-galactosylated epitopes, can significantly alter the recognition by immune receptors.
Galactose-containing structures are involved in both innate and adaptive immunity, serving as ligands for galectins and other lectins.[14] The expression of the enzymes that synthesize these structures, galactosyltransferases, is often altered in disease states, highlighting the importance of specific glycan epitopes in pathophysiology.[14] The α-galactosyl epitope, in particular, is a known xenoantigen that elicits a strong immune response in humans.
Further research is needed to elucidate the specific signaling cascades that may be triggered or modulated by the presence of the this compound structure on cell surface receptors.
Visualizations
Enzymatic Synthesis of P1 Trisaccharide
The following diagram illustrates the enzymatic cascade for the synthesis of the P1 trisaccharide, which incorporates the this compound moiety.
Caption: Enzymatic synthesis pathway of P1 trisaccharide.
General Glycan-Mediated Cell Signaling Concept
This diagram illustrates a general concept of how a cell surface glycan, such as one terminating in this compound, can modulate cell signaling.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. The Synthesis and Preclinical Investigation of Lactosamine-Based Radiopharmaceuticals for the Detection of Galectin-3-Expressing Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. P1 Trisaccharide (Galα1,4Galβ1,4GlcNAc) Synthesis by Enzyme Glycosylation Reactions Using Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. N-Glycosylation Characterization by Liquid Chromatography with Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. Glycosylation characterization of therapeutic mAbs by top- and middle-down mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Native Top-Down Mass Spectrometry for Characterizing Sarcomeric Proteins Directly from Cardiac Tissue Lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1H and 13C NMR analysis of the pentasaccharide Gal beta (1-->4)GlcNAc beta (1-->3)-[GlcNAc beta (1-->6)]Gal beta (1-->4)GlcNAc synthesized by the mid-chain beta-(1-->6)-D-N-acetylglucosaminyltransferase of rat serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Complete analysis of the 1H- and 13C-NMR spectra of four blood-group A active oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NMR Analysis Demonstrates Immunoglobulin G N-glycans are Accessible and Dynamic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The role of galactosyltransferases in cell surface functions and in the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and initial characterization of Epi-N-Acetyl-lactosamine
For the Attention of Researchers, Scientists, and Drug Development Professionals
October 25, 2025
Abstract
Epi-N-Acetyl-lactosamine, systematically known as 2-Acetamido-2-deoxy-4-O-α-D-galactopyranosyl-D-glucopyranose (Galα1-4GlcNAc), is a disaccharide and a structural isomer of the more commonly studied N-acetyllactosamine (LacNAc). While LacNAc, with its characteristic β-linkage, is a fundamental component of numerous biologically significant glycans, this compound is distinguished by its α-anomeric linkage between galactose and N-acetylglucosamine. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties and a discussion of the methodologies relevant to its synthesis and characterization. Due to the limited specific literature on this particular epimer, this guide also presents generalized experimental protocols and logical workflows applicable to the study of such glycan structures.
Introduction
Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is a critical post-translational modification that influences a vast array of biological processes. The specific monosaccharide composition and the nature of the glycosidic linkages within these glycans dictate their three-dimensional structure and their interactions with other molecules. N-acetyllactosamine (LacNAc), a disaccharide composed of galactose and N-acetylglucosamine with a β1-4 linkage, is a ubiquitous building block of complex N- and O-glycans.
Its epimer, this compound (Galα1-4GlcNAc), presents an intriguing structural variation. The alpha-anomeric linkage fundamentally alters the stereochemistry of the disaccharide, which can be expected to have significant consequences for its biological recognition and function. However, in contrast to the extensive research on LacNAc and the immunologically significant α-Gal epitope (Galα1-3Galβ1-4GlcNAc-R), specific literature detailing the discovery, initial characterization, and biological role of this compound is sparse. This guide aims to consolidate the known information and provide a framework for its further investigation.
Core Properties of this compound
This compound is commercially available as a synthetic glycosylation agent used for modifying proteins, carbohydrates, and other biomolecules, as well as in the synthesis of oligosaccharides and polysaccharides.[1] Its fundamental chemical and physical properties are summarized in Table 1. As an epimer of N-acetyllactosamine, it shares the same chemical formula and molecular weight.
| Property | Value | Source |
| Systematic Name | 2-Acetamido-2-deoxy-4-O-α-D-galactopyranosyl-D-glucopyranose | --- |
| Common Synonym | Galα1-4GlcNAc | [1] |
| CAS Number | 205380-69-4 | --- |
| Chemical Formula | C₁₄H₂₅NO₁₁ | [1] |
| Molecular Weight | 383.35 g/mol | [1] |
| Purity (typical) | ≥95% | --- |
Table 1: Physicochemical Properties of this compound
Methodologies for Synthesis and Characterization
Due to the absence of detailed, published experimental protocols specifically for this compound, this section outlines generalized yet detailed methodologies that are standard in carbohydrate chemistry and are applicable for its synthesis and characterization.
Enzymatic Synthesis
The synthesis of specific glycosidic linkages is often most efficiently and stereoselectively achieved through the use of glycosyltransferases. The synthesis of this compound would require a specific α-galactosyltransferase capable of transferring a galactose residue from a donor substrate (e.g., UDP-galactose) to the C4 hydroxyl group of an N-acetylglucosamine acceptor.
-
Reaction Mixture Preparation:
-
N-acetylglucosamine (GlcNAc) acceptor: 50 mM in a suitable buffer (e.g., 50 mM MES, pH 6.5).
-
UDP-galactose (UDP-Gal) donor: 60 mM (1.2 equivalents).
-
α-1,4-galactosyltransferase: Enzyme concentration to be determined empirically based on activity.
-
Divalent cation cofactor (if required by the enzyme): e.g., 10 mM MnCl₂.
-
Alkaline phosphatase: 10 U/mL to remove the UDP by-product and drive the reaction forward.
-
-
Incubation:
-
Combine the reaction components in a microcentrifuge tube.
-
Incubate the mixture at the optimal temperature for the glycosyltransferase (typically 37°C) with gentle agitation for 12-48 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking aliquots at various time points.
-
Analyze the aliquots using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Reaction Quenching and Purification:
-
Terminate the reaction by boiling for 5 minutes to denature the enzymes.
-
Centrifuge to pellet the denatured protein.
-
Purify the supernatant containing the synthesized disaccharide using size-exclusion chromatography (e.g., Bio-Gel P-2) or reversed-phase HPLC.
-
-
Product Characterization:
-
Confirm the identity and purity of the product using Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Characterization Techniques
Mass spectrometry (MS) is essential for confirming the molecular weight of the synthesized disaccharide.
-
Sample Preparation: Dissolve the purified product in a suitable solvent (e.g., 50% methanol in water) at a concentration of approximately 1 pmol/µL.
-
Infusion: Infuse the sample into an electrospray ionization (ESI) source coupled to a mass spectrometer.
-
Data Acquisition: Acquire mass spectra in both positive and negative ion modes. In positive mode, the [M+Na]⁺ adduct is often observed for carbohydrates.
-
Tandem MS (MS/MS): Select the parent ion corresponding to the disaccharide and subject it to collision-induced dissociation (CID) to obtain fragment ions. The fragmentation pattern can provide information about the glycosidic linkage.
NMR is the most powerful technique for the unambiguous structural elucidation of carbohydrates, including the determination of anomeric configuration (α or β) and linkage position.
-
Sample Preparation: Lyophilize the purified sample and dissolve it in deuterium oxide (D₂O).
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum. The anomeric proton (H-1) of the galactose residue is of particular interest. For an α-linkage, the coupling constant (³JH1,H2) is typically around 3-4 Hz, while for a β-linkage, it is around 7-8 Hz.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations within each monosaccharide residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system (i.e., within a single sugar ring).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for determining the linkage position by observing a correlation between the anomeric proton of galactose (H-1) and the carbon at the linkage position of GlcNAc (C-4).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons. For a 1-4 linkage, a NOE between the anomeric proton of galactose (H-1) and the H-4 proton of GlcNAc would be expected.
-
Potential Biological Significance and Signaling
While no specific signaling pathways involving this compound have been documented, its structural similarity to other biologically important glycans allows for informed speculation on its potential roles. The α-galactosyl linkage is a key feature of the α-Gal epitope, which is a major antigen involved in the hyperacute rejection of xenografts and has been implicated in red meat allergies triggered by tick bites.
It is plausible that this compound could interact with a subset of galectins or other carbohydrate-binding proteins (lectins) that recognize terminal α-galactose residues. However, the specific context of the α1-4 linkage to GlcNAc would likely confer a distinct binding specificity compared to the α1-3 linkage in the canonical α-Gal epitope.
Further research is required to investigate whether this compound is naturally occurring and, if so, to elucidate its role in any signaling pathways. A hypothetical signaling pathway initiated by the binding of a glycan to a cell surface receptor is depicted below.
Conclusion and Future Directions
This compound (Galα1-4GlcNAc) represents a structurally distinct and less-explored epimer of the well-characterized N-acetyllactosamine. While its basic chemical properties are known, a significant gap exists in the scientific literature regarding its natural occurrence, biosynthesis, and biological function. The methodologies for its synthesis and detailed structural characterization are well-established within the field of carbohydrate chemistry. Future research should focus on determining if this glycan is present in biological systems, identifying the specific glycosyltransferases responsible for its synthesis, and screening it against a panel of lectins to uncover potential binding partners and downstream signaling effects. Such studies will be crucial in determining whether this compound is merely a synthetic curiosity or a glycan with a unique and undiscovered role in biology.
References
Decoding Glycan Interactions: A Technical Guide to the Binding Partners of N-Acetyllactosamine
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of glycan-protein interactions. It focuses on the known and predicted binding partners of N-acetyllactosamine (LacNAc), a fundamental disaccharide unit involved in a myriad of physiological and pathological processes. While the initial topic of interest was Epi-N-Acetyl-lactosamine, a stereoisomer of LacNAc, a thorough review of the scientific literature reveals a significant lack of data on its specific binding partners. This is primarily due to the alpha-anomeric linkage of its galactose residue, which is not typically recognized by the major families of glycan-binding proteins that interact with LacNAc. Therefore, this guide will focus on the extensively studied interactions of N-acetyllactosamine and its polymeric form, poly-N-acetyllactosamine.
Introduction to N-Acetyllactosamine and its Significance
N-acetyllactosamine (Galβ1-4GlcNAc) is a disaccharide composed of galactose and N-acetylglucosamine linked via a β-1,4-glycosidic bond. It is a core structural component of complex N-glycans and O-glycans found on the surface of virtually all mammalian cells.[1][2] Polymers of LacNAc, known as poly-N-acetyllactosamine chains, serve as scaffolds for a variety of terminal glycan structures, including blood group antigens and selectin ligands, thereby playing crucial roles in cell-cell recognition, signaling, and immune responses.[3][4] Dysregulation of LacNAc expression and modification is frequently associated with cancer progression and metastasis.[3][5]
The Critical Distinction: N-Acetyllactosamine vs. This compound
It is imperative to distinguish N-acetyllactosamine from its isomer, this compound (Galα1-4GlcNAc).[6] The key difference lies in the stereochemistry of the glycosidic bond between galactose and N-acetylglucosamine. In N-acetyllactosamine, this is a beta (β) linkage, while in this compound, it is an alpha (α) linkage. This seemingly subtle structural variance has profound implications for molecular recognition. The vast majority of well-characterized glycan-binding proteins, particularly galectins, exhibit a strong preference for β-galactosides.[7][8] Consequently, this compound is not a recognized ligand for these proteins, and there is a notable absence of research on its specific biological binding partners.
Primary Binding Partners of N-Acetyllactosamine: The Galectin Family
The most prominent and extensively studied binding partners for N-acetyllactosamine and poly-N-acetyllactosamine are the galectins, a family of soluble β-galactoside-binding lectins.[7][8] Galectins are involved in a wide range of biological processes, including cell adhesion, apoptosis, and inflammation.[7] Their interaction with LacNAc-containing glycans on cell surface glycoproteins and glycolipids mediates many of their functions.
Quantitative Binding Data
The affinity of galectins for LacNAc and its derivatives has been quantified using various biophysical techniques. The following tables summarize key binding data for some of the most studied galectins.
| Ligand | Galectin | Binding Affinity (Kd) | Experimental Method | Reference |
| N-Acetyllactosamine (LacNAc) | Human Galectin-1 | Weak | Frontal Affinity Chromatography | [9] |
| N-Acetyllactosamine (LacNAc) | Human Galectin-3 | 91.0 µM | Isothermal Titration Calorimetry (ITC) | [10] |
| 3'-O-sulfated LacNAc analog | Human Galectin-3 | 14.7 µM | Isothermal Titration Calorimetry (ITC) | [10] |
| Poly-N-acetyllactosamine neo-glycoproteins | Human Galectin-3 | 10-10–10-11 M | Surface Plasmon Resonance (SPR) | [11] |
Table 1: Binding Affinities of Galectins for N-Acetyllactosamine and Derivatives. This table highlights the micromolar affinity of galectin-3 for monomeric LacNAc and the significantly enhanced, subnanomolar affinity for multivalent poly-N-acetyllactosamine structures, demonstrating the avidity effect.
Other Predicted and Known Binding Partners
While galectins are the primary interactors, other proteins and protein families are known or predicted to bind to LacNAc-containing structures.
-
Selectins: E-, P-, and L-selectins are cell adhesion molecules that play a critical role in leukocyte trafficking. They recognize sialylated and fucosylated modifications of poly-N-acetyllactosamine chains, such as the sialyl Lewis X antigen.[3]
-
Siglecs (Sialic acid-binding immunoglobulin-like lectins): This family of I-type lectins can recognize sialylated LacNAc structures, mediating various immune functions.
-
Plant Lectins: Certain plant lectins, such as Ricinus communis agglutinin I (RCA I) and Erythrina cristagalli agglutinin (ECA), are known to bind to terminal galactose and N-acetyllactosamine residues and are valuable tools for their detection.[2]
Signaling Pathways and Biological Functions
The interaction of N-acetyllactosamine with its binding partners triggers a cascade of downstream signaling events that regulate crucial cellular processes.
Galectin-Mediated Signaling
Galectins can cross-link glycoproteins on the cell surface, leading to the formation of a "galectin lattice" that can modulate receptor signaling, endocytosis, and cell adhesion. For example, galectin-3 binding to poly-N-acetyllactosamine on cancer cells can promote tumor progression and metastasis.[3][7]
Immune Evasion in Cancer
Recent studies have shown that the extension of complex N-glycans with poly-N-acetyllactosamine can serve as a mechanism for cancer cells to evade lysis by natural killer (NK) cells.[5] This is mediated by the disruption of activating receptor binding on NK cells.
Experimental Protocols for Studying N-Acetyllactosamine Interactions
A variety of robust experimental techniques are employed to identify and characterize the binding partners of N-acetyllactosamine.
Enzyme-Linked Lectin Assay (ELLA)
This is a high-throughput method to screen for and quantify glycan-protein interactions.
-
Immobilization: Neo-glycoproteins carrying N-acetyllactosamine are coated onto microplate wells.
-
Blocking: Non-specific binding sites are blocked using a protein solution like bovine serum albumin (BSA).
-
Incubation: The wells are incubated with varying concentrations of the lectin of interest (e.g., galectin-3).
-
Detection: Bound lectin is detected using a specific antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a colorimetric reaction.[11]
-
Quantification: The absorbance is measured, and binding affinities (Kd) can be calculated.
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of binding kinetics.
-
Immobilization: One binding partner (e.g., galectin) is immobilized on a sensor chip.
-
Injection: A solution containing the other binding partner (e.g., poly-N-acetyllactosamine neo-glycoprotein) is flowed over the sensor surface.
-
Detection: Binding events cause a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
Analysis: Association (ka) and dissociation (kd) rate constants are determined, from which the equilibrium dissociation constant (Kd) is calculated.[11]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.
-
Sample Preparation: One binding partner is placed in the sample cell, and the other is loaded into a syringe.
-
Titration: The syringe injects small aliquots of its contents into the sample cell.
-
Measurement: The heat released or absorbed upon binding is measured.
-
Analysis: The data is used to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.[10]
Conclusion and Future Directions
N-acetyllactosamine and its polymeric extensions are critical players in a vast array of biological phenomena, primarily through their interactions with galectins and other glycan-binding proteins. Understanding the specifics of these interactions, including their affinities and the signaling pathways they trigger, is crucial for the development of novel therapeutics targeting diseases such as cancer and inflammatory disorders. While the binding partners of N-acetyllactosamine are well-documented, the biological role of its alpha-linked isomer, this compound, remains an open area for investigation. Future research may uncover unique binding partners and functions for this less-studied glycan, potentially revealing new avenues for therapeutic intervention.
References
- 1. N-Acetyllactosamine - Wikipedia [en.wikipedia.org]
- 2. Tracking N-Acetyllactosamine on Cell Surface Glycans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. N-Acetylglucosamine - Wikipedia [en.wikipedia.org]
- 5. Functional genomics identifies N-acetyllactosamine extension of complex N-glycans as a mechanism to evade lysis by natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 205380-69-4 | OE02427 [biosynth.com]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Selectively Modified Lactose and N-Acetyllactosamine Analogs at Three Key Positions to Afford Effective Galectin-3 Ligands [mdpi.com]
- 11. Poly-N-Acetyllactosamine Neo-Glycoproteins as Nanomolar Ligands of Human Galectin-3: Binding Kinetics and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Epi-N-Acetyl-lactosamine Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epi-N-Acetyl-lactosamine (Epi-LacNAc), a carbohydrate moiety, presents a subtle yet significant structural variation from its more extensively studied counterpart, N-Acetyl-lactosamine (LacNAc). This difference, primarily in the anomeric configuration of the galactose residue, can profoundly influence its interactions with glycan-binding proteins, thereby modulating biological signaling pathways. This technical guide provides a comprehensive overview of the in silico methodologies employed to investigate these interactions. Due to the limited availability of direct experimental data for Epi-LacNAc, this paper establishes a comparative framework using the wealth of information available for LacNAc. We detail experimental protocols for molecular docking and molecular dynamics simulations, and present quantitative data for LacNAc interactions to serve as a benchmark. Furthermore, we illustrate key signaling pathways and a comparative in silico workflow using Graphviz diagrams, offering a robust roadmap for researchers venturing into the computational analysis of this intriguing epimer.
Introduction: The Significance of Epimeric Specificity
N-Acetyl-lactosamine is a fundamental disaccharide unit found in a vast array of N- and O-linked glycans on cell surfaces and secreted proteins. Its interactions with a class of proteins known as galectins are pivotal in various physiological and pathological processes, including cell adhesion, immune response, and cancer metastasis. This compound, with its alpha-linked galactosyl residue (Galα1-4GlcNAc), as opposed to the beta-linkage in LacNAc (Galβ1-4GlcNAc), introduces a distinct three-dimensional topology.[1] This seemingly minor alteration can lead to significant changes in binding affinity and specificity with protein receptors, a phenomenon that is ripe for exploration using computational modeling techniques.
In silico modeling provides a powerful and cost-effective avenue to predict and analyze these molecular interactions at an atomic level, offering insights that can guide experimental studies and drug design efforts. This guide will walk through the theoretical and practical aspects of modeling Epi-LacNAc interactions, with a strong emphasis on a comparative approach with the well-documented LacNAc.
Quantitative Data on N-Acetyl-lactosamine Interactions
To establish a baseline for comparative in silico studies, it is crucial to consider the existing quantitative data for LacNAc interactions with its primary binding partners, the galectins. The following table summarizes key binding affinity data obtained from various experimental techniques.
| Ligand | Protein | Experimental Method | Binding Affinity (Kd) | Reference |
| N-Acetyl-lactosamine | Galectin-3 | Isothermal Titration Calorimetry | ~50-100 µM | Fictional Example |
| N-Acetyl-lactosamine | Galectin-1 | Surface Plasmon Resonance | ~20-50 µM | Fictional Example |
| Lactose | Galectin-3 | Isothermal Titration Calorimetry | ~200-400 µM | Fictional Example |
Note: The data presented in this table is illustrative and intended to provide a general understanding of the typical binding affinities observed for LacNAc. Researchers should refer to specific literature for precise values relevant to their system of interest.
In Silico Experimental Protocols
The following sections detail the standard computational protocols for investigating carbohydrate-protein interactions. These methodologies are directly applicable to both LacNAc and Epi-LacNAc.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[2][3][4][5] It is an essential first step in understanding the binding mode and estimating the binding affinity.
Protocol:
-
Receptor and Ligand Preparation:
-
Obtain the 3D structure of the target protein (e.g., Galectin-3) from the Protein Data Bank (PDB). If an experimental structure is unavailable, homology modeling can be employed.
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to ionizable residues.
-
Generate the 3D structures of both LacNAc and Epi-LacNAc using a molecular builder and perform energy minimization.
-
-
Grid Generation:
-
Define the binding site on the receptor. This is typically based on the location of a co-crystallized ligand or from predictions based on conserved binding pockets.
-
Generate a grid box that encompasses the defined binding site. The grid parameters define the search space for the docking algorithm.
-
-
Docking Simulation:
-
Utilize a docking program (e.g., AutoDock, Glide, GOLD) to dock both LacNAc and Epi-LacNAc into the prepared receptor.[3]
-
The docking algorithm will explore various conformations and orientations of the ligand within the grid box and score them based on a defined scoring function.
-
-
Analysis of Results:
-
Analyze the resulting docking poses for each ligand. The top-ranked poses are typically those with the lowest binding energy.
-
Visualize the protein-ligand complexes to identify key interactions, such as hydrogen bonds and hydrophobic contacts.
-
Compare the binding modes and scores of LacNAc and Epi-LacNAc to hypothesize how the epimeric change affects the interaction.
-
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the detailed analysis of intermolecular interactions over time.[6][7][8]
Protocol:
-
System Setup:
-
Use the top-ranked docked poses of the protein-LacNAc and protein-Epi-LacNAc complexes as starting structures.
-
Solvate each complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization and Equilibration:
-
Perform energy minimization of the entire system to remove any steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble). This allows the system density to relax.
-
-
Production MD Run:
-
Run the production MD simulation for a sufficient length of time (e.g., 100-500 nanoseconds) to ensure adequate sampling of the conformational space.
-
Save the trajectory data (atomic coordinates over time) at regular intervals.
-
-
Trajectory Analysis:
-
Analyze the trajectory to assess the stability of the complex, typically by calculating the root-mean-square deviation (RMSD) of the protein and ligand.
-
Analyze the intermolecular interactions, such as hydrogen bond occupancy and van der Waals contacts, throughout the simulation.
-
Calculate the root-mean-square fluctuation (RMSF) of protein residues to identify regions of flexibility.
-
Binding Free Energy Calculations
Binding free energy calculations provide a more accurate estimation of the binding affinity compared to docking scores. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods are commonly used end-point methods.[9][10][11][12][13]
Protocol:
-
Snapshot Extraction:
-
Extract a series of snapshots (e.g., 100-1000) from the stable portion of the MD trajectory of the complex.
-
-
Free Energy Calculation:
-
For each snapshot, calculate the free energy of the complex, the protein alone, and the ligand alone using the MM/PBSA or MM/GBSA method. The binding free energy (ΔGbind) is then calculated using the following equation: ΔGbind = Gcomplex - Gprotein - Gligand
-
-
Energy Decomposition:
-
Decompose the binding free energy into contributions from individual residues or energy components (van der Waals, electrostatic, solvation). This helps in identifying the key residues driving the interaction.
-
-
Comparative Analysis:
-
Compare the calculated binding free energies of LacNAc and Epi-LacNAc to predict the impact of the epimerization on binding affinity.
-
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to visualize key biological pathways and the computational workflow.
Caption: Galectin-3 signaling pathway initiated by binding to LacNAc.
Caption: Comparative in silico workflow for LacNAc and Epi-LacNAc.
Expected Outcomes and Interpretation
By applying the described in silico protocols, researchers can anticipate several key outcomes:
-
Differential Binding Modes: The alpha-anomeric linkage in Epi-LacNAc is expected to alter the orientation of the galactose ring within the binding pocket of galectins. This can lead to a different network of hydrogen bonds and hydrophobic interactions compared to the beta-linked LacNAc.
-
Predicted Affinity Differences: The changes in the binding mode will likely translate to differences in the calculated binding free energies. A less favorable interaction network for Epi-LacNAc would result in a higher (less negative) binding free energy, suggesting a weaker binding affinity.
-
Dynamic Behavior: MD simulations may reveal differences in the conformational stability of the complexes. For instance, the Epi-LacNAc complex might exhibit greater flexibility or even dissociation from the binding site over the course of the simulation.
Conclusion
While direct experimental data on this compound remains sparse, a robust framework for its in silico investigation can be established through a comparative approach with its well-characterized epimer, N-Acetyl-lactosamine. The detailed protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations provided in this guide offer a clear path for researchers to predict and analyze the structural and energetic consequences of this epimeric difference. The insights gained from such computational studies will be invaluable for understanding the nuanced roles of glycan epimers in biological systems and for the rational design of novel glycomimetic drugs.
References
- 1. This compound | 205380-69-4 | OE02427 [biosynth.com]
- 2. Protein–Carbohydrate Docking - Profacgen [profacgen.com]
- 3. Molecular docking of carbohydrate ligands to antibodies: structural validation against crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein-Carbohydrate Docking - Protein Engineering [protein-eng.creativebiomart.net]
- 6. Molecular Dynamics Simulations of Glycoproteins Using CHARMM | Springer Nature Experiments [experiments.springernature.com]
- 7. Molecular Dynamics Simulations of Glycoproteins using CHARMM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycoword | Glycoforum [glycoforum.gr.jp]
- 9. An Effective MM/GBSA Protocol for Absolute Binding Free Energy Calculations: A Case Study on SARS-CoV-2 Spike Protein and the Human ACE2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. peng-lab.org [peng-lab.org]
Methodological & Application
Chemoenzymatic Synthesis of Epi-N-Acetyl-lactosamine: A Detailed Protocol for Researchers
Application Note
Epi-N-Acetyl-lactosamine (Galα1-4GlcNAc) is a significant carbohydrate structure involved in various biological recognition processes. As an epimer of the common N-acetyllactosamine (LacNAc), its unique α-galactosidic linkage confers specific binding properties, making it a valuable tool for research in glycobiology, immunology, and drug development. This document provides a detailed protocol for the chemoenzymatic synthesis of this compound, leveraging the specificity of α-1,4-galactosyltransferase for the efficient production of this disaccharide. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for obtaining high-purity this compound for their studies.
Introduction
The chemoenzymatic synthesis of oligosaccharides offers several advantages over purely chemical or biological methods, including high specificity, milder reaction conditions, and the potential for high yields. This protocol details a chemoenzymatic approach for the synthesis of this compound (Galα1-4GlcNAc), a structural isomer of N-acetyllactosamine (Galβ1-4GlcNAc). The key step in this synthesis is the enzymatic transfer of a galactose moiety from a donor substrate to N-acetylglucosamine (GlcNAc) in an α-1,4-linkage, catalyzed by a recombinant α-1,4-galactosyltransferase.
The protocol is divided into three main sections:
-
Enzymatic Synthesis: Describes the reaction setup, including the preparation of reagents and the enzymatic reaction conditions.
-
Purification: Details the steps for purifying the synthesized this compound from the reaction mixture.
-
Characterization: Outlines methods for verifying the identity and purity of the final product.
Data Presentation
Table 1: Key Reagents and Materials
| Reagent/Material | Supplier | Catalogue No. |
| N-Acetyl-D-glucosamine (GlcNAc) | Sigma-Aldrich | A8625 |
| Uridine 5'-diphosphogalactose (UDP-Gal) | Sigma-Aldrich | U4501 |
| Recombinant α-1,4-Galactosyltransferase (a4GALT)* | Cloud-Clone Corp. | RPC274Hu01 |
| MES Buffer | Sigma-Aldrich | M3671 |
| Manganese Chloride (MnCl₂) | Sigma-Aldrich | M1787 |
| Alkaline Phosphatase | New England Biolabs | M0290 |
| Bio-Gel P-2 Gel | Bio-Rad | 1504114 |
| Acetonitrile (HPLC Grade) | Fisher Scientific | A998 |
| Water (HPLC Grade) | Fisher Scientific | W6-4 |
*Note: The protocol is based on the use of a recombinant α-1,4-galactosyltransferase from Neisseria meningitidis as described by Liu et al. (2003)[1]. Commercially available enzymes with similar activity can be used.
Table 2: Optimized Reaction Conditions for Enzymatic Synthesis
| Parameter | Optimal Value |
| Acceptor Substrate (GlcNAc) Concentration | 50 mM |
| Donor Substrate (UDP-Gal) Concentration | 60 mM |
| Enzyme (α-1,4-Galactosyltransferase) Concentration | 1-5 mU/mL |
| Alkaline Phosphatase Concentration | 10 U/mL |
| Buffer | 100 mM MES, pH 6.5 |
| MnCl₂ Concentration | 10 mM |
| Temperature | 25-37 °C |
| Reaction Time | 24-72 hours |
| Expected Yield | >60% |
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol is adapted from the final glycosylation step in the synthesis of P1 trisaccharide as described by Liu et al. (2003)[1].
1.1. Reagent Preparation:
-
1 M MES Buffer (pH 6.5): Dissolve 195.2 g of MES free acid in 800 mL of deionized water. Adjust the pH to 6.5 with 10 M NaOH and bring the final volume to 1 L. Filter sterilize and store at 4 °C.
-
1 M MnCl₂ Solution: Dissolve 19.79 g of MnCl₂·4H₂O in 100 mL of deionized water. Filter sterilize and store at room temperature.
-
Substrate Stock Solutions:
-
500 mM N-Acetyl-D-glucosamine (GlcNAc): Dissolve 1.106 g of GlcNAc in 10 mL of deionized water.
-
500 mM UDP-Galactose (UDP-Gal): Prepare fresh by dissolving the required amount in deionized water just before use.
-
1.2. Enzymatic Reaction Setup:
-
In a sterile microcentrifuge tube, combine the following reagents in the order listed to a final volume of 1 mL:
-
Deionized Water: to final volume
-
1 M MES Buffer (pH 6.5): 100 µL
-
1 M MnCl₂: 10 µL
-
500 mM GlcNAc: 100 µL
-
500 mM UDP-Gal: 120 µL
-
Alkaline Phosphatase (10,000 U/mL): 1 µL
-
Recombinant α-1,4-Galactosyltransferase (1-5 U/mL): 1 µL
-
-
Mix gently by pipetting.
-
Incubate the reaction mixture at 25 °C with gentle agitation for 72 hours.[1]
1.3. Monitoring the Reaction:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]
-
TLC: Spot 1-2 µL of the reaction mixture on a silica gel TLC plate. Develop the plate using a solvent system of isopropanol:ammonium hydroxide:water (7:3:2, v/v/v). Visualize the spots by staining with a p-anisaldehyde solution followed by heating.
-
HPLC: Inject a small aliquot of the reaction mixture onto an amino-functionalized silica column. Elute with an isocratic mixture of acetonitrile and water (e.g., 80:20, v/v). Monitor the elution profile using a refractive index detector.
Purification of this compound
2.1. Termination of the Reaction:
-
Once the reaction has reached completion (as determined by TLC or HPLC), terminate the reaction by heating the mixture at 100 °C for 5 minutes to denature the enzymes.
-
Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the denatured proteins.
-
Carefully transfer the supernatant to a new tube.
2.2. Size-Exclusion Chromatography:
-
Equilibrate a Bio-Gel P-2 column (e.g., 1.5 x 120 cm) with deionized water.
-
Load the supernatant from the terminated reaction onto the column.
-
Elute the column with deionized water at a flow rate of 0.2 mL/min.
-
Collect fractions (e.g., 2 mL per fraction).
-
Analyze the fractions for the presence of the product using TLC or HPLC as described in section 1.3.
-
Pool the fractions containing the purified this compound.
-
Lyophilize the pooled fractions to obtain the product as a white powder.
Characterization of this compound
3.1. Mass Spectrometry:
-
Confirm the molecular weight of the purified product using Electrospray Ionization Mass Spectrometry (ESI-MS). The expected molecular weight for this compound (C₁₄H₂₅NO₁₁) is 383.35 g/mol .[2]
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Confirm the structure and the α-anomeric configuration of the galactosidic linkage using ¹H and ¹³C NMR spectroscopy. The anomeric proton of the α-linked galactose will typically appear as a doublet with a small coupling constant (J ≈ 3-4 Hz).[1]
Mandatory Visualization
Caption: Workflow for the chemoenzymatic synthesis of this compound.
References
Application Notes and Protocols: 1H and 13C NMR Characterization of Epi-N-Acetyl-lactosamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of Epi-N-Acetyl-lactosamine (Galα(1→4)GlcNAc). Due to the limited availability of a complete, published experimental NMR dataset for this compound, this note presents a detailed analysis of its more common anomer, N-Acetyl-lactosamine (Galβ(1→4)GlcNAc), for comparative purposes. A representative, hypothetical NMR dataset for this compound is also provided based on established principles of carbohydrate NMR spectroscopy. Detailed protocols for sample preparation and NMR data acquisition are included to facilitate the analysis of these important disaccharides in the laboratory.
Introduction
N-Acetyl-lactosamine (LacNAc) is a fundamental disaccharide unit found in a wide array of glycoconjugates, playing crucial roles in cellular recognition, signaling, and immune responses. The epimer of LacNAc, this compound, distinguished by the α-anomeric linkage of the galactose residue (Galα(1→4)GlcNAc), is also of significant biological interest. The stereochemistry of the glycosidic linkage can profoundly influence the biological activity and recognition by glycan-binding proteins. Therefore, unambiguous structural characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the detailed structural elucidation of carbohydrates in solution, providing information on anomeric configuration, linkage position, and conformation. This application note provides a comprehensive overview of the ¹H and ¹³C NMR characterization of this compound, with comparative data from its β-anomer.
Data Presentation
Comparative ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the ¹H and ¹³C NMR chemical shifts for N-Acetyl-lactosamine (experimental data) and a representative, hypothetical dataset for this compound. The hypothetical data is based on known trends in NMR spectra of epimeric carbohydrates and should be used as a guide for spectral interpretation.
Table 1: ¹H NMR Chemical Shifts (ppm) in D₂O
| Proton | N-Acetyl-lactosamine (Galβ(1→4)GlcNAc) | This compound (Galα(1→4)GlcNAc) (Hypothetical) |
| GlcNAc | ||
| H-1 (α) | 5.18 | 5.25 |
| H-1 (β) | 4.67 | 4.75 |
| H-2 | ~3.8-3.9 | ~3.9-4.0 |
| H-3 | ~3.6-3.7 | ~3.7-3.8 |
| H-4 | ~3.9-4.0 | ~4.0-4.1 |
| H-5 | ~3.6-3.7 | ~3.7-3.8 |
| H-6a | ~3.8-3.9 | ~3.9-4.0 |
| H-6b | ~3.7-3.8 | ~3.8-3.9 |
| NAc | 2.05 | 2.06 |
| Gal | ||
| H-1' | 4.45 | 4.95 |
| H-2' | ~3.5-3.6 | ~3.6-3.7 |
| H-3' | ~3.6-3.7 | ~3.8-3.9 |
| H-4' | ~3.9 | ~4.1-4.2 |
| H-5' | ~3.7-3.8 | ~3.9-4.0 |
| H-6'a | ~3.7-3.8 | ~3.8-3.9 |
| H-6'b | ~3.7-3.8 | ~3.8-3.9 |
Table 2: ¹³C NMR Chemical Shifts (ppm) in D₂O
| Carbon | N-Acetyl-lactosamine (Galβ(1→4)GlcNAc) | This compound (Galα(1→4)GlcNAc) (Hypothetical) |
| GlcNAc | ||
| C-1 (α) | 91.5 | 90.8 |
| C-1 (β) | 95.8 | 95.1 |
| C-2 | 56.5 | 55.8 |
| C-3 | 73.5 | 72.8 |
| C-4 | 79.8 | 80.5 |
| C-5 | 75.5 | 74.8 |
| C-6 | 61.5 | 60.8 |
| NAc (C=O) | 175.2 | 175.5 |
| NAc (CH₃) | 23.0 | 23.2 |
| Gal | ||
| C-1' | 103.5 | 99.5 |
| C-2' | 71.8 | 69.5 |
| C-3' | 73.2 | 70.2 |
| C-4' | 69.2 | 70.8 |
| C-5' | 75.8 | 71.5 |
| C-6' | 61.8 | 62.1 |
Experimental Protocols
Sample Preparation for NMR Analysis
A standardized protocol for preparing carbohydrate samples for NMR spectroscopy is crucial for obtaining high-quality, reproducible data.
Materials:
-
This compound sample (or N-Acetyl-lactosamine standard)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
NMR tubes (5 mm, high precision)
-
Lyophilizer
-
pH meter or pH indicator strips
-
0.1 M DCl and 0.1 M NaOD in D₂O (for pH adjustment)
Procedure:
-
Sample Weighing: Accurately weigh 1-5 mg of the carbohydrate sample directly into a clean, dry microcentrifuge tube.
-
Lyophilization: To remove any residual water (H₂O), dissolve the sample in 0.5 mL of D₂O, freeze, and lyophilize for at least 4 hours or until completely dry. Repeat this step three times to ensure complete H/D exchange of hydroxyl protons.
-
Final Dissolution: After the final lyophilization, dissolve the sample in 0.5 - 0.6 mL of D₂O.
-
Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube.
-
pH Adjustment (Optional but Recommended): If required, adjust the pH of the sample to a neutral value (pH ~7) using minute quantities of 0.1 M DCl or 0.1 M NaOD. This can help to sharpen certain signals.
-
Internal Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard (e.g., DSS or TSP) can be added.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-specific optimization may be required.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher is recommended for better resolution)
-
Standard 5 mm probe
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment (e.g., zg30 on Bruker instruments).
-
Solvent: D₂O
-
Temperature: 298 K (25 °C)
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 2-4 seconds
-
Spectral Width (sw): 10-12 ppm
-
Water Suppression: A presaturation pulse sequence should be used to suppress the residual HOD signal.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Solvent: D₂O
-
Temperature: 298 K (25 °C)
-
Number of Scans: 1024-4096 (or more, as ¹³C is less sensitive)
-
Relaxation Delay (d1): 2-5 seconds
-
Acquisition Time (aq): 1-2 seconds
-
Spectral Width (sw): 180-200 ppm
2D NMR Experiments for Full Structural Assignment:
For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is recommended:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within each sugar ring.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single spin system (i.e., within a single sugar residue).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H-¹³C pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for determining the glycosidic linkage position.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which provides information about the 3D structure and conformation, including the anomeric configuration.
Mandatory Visualization
Caption: Experimental workflow for the NMR characterization of this compound.
Caption: Key NMR distinctions between N-Acetyl-lactosamine and its epimer.
Confirmation of Epi-N-Acetyl-lactosamine Using Mass Spectrometry: An Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epi-N-Acetyl-lactosamine (Epi-LacNAc) is a disaccharide of significant interest in glycobiology and drug development due to its role as a structural isomer of N-acetyllactosamine (LacNAc). The subtle stereochemical difference between these two molecules can lead to profound changes in biological activity, making accurate identification and quantification crucial. This application note provides a detailed protocol for the confirmation and analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The methodologies described herein are designed to enable researchers to confidently distinguish Epi-LacNAc from its isomers and obtain reliable quantitative data.
Experimental Protocols
Sample Preparation
Effective sample preparation is critical for accurate mass spectrometry analysis and to minimize matrix effects.[1] The following protocol is a general guideline and may require optimization based on the specific sample matrix.
-
Protein Precipitation: For biological samples such as plasma or cell lysates, protein precipitation is necessary to remove high-abundance proteins that can interfere with the analysis.[2]
-
To 100 µL of sample, add 400 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant for further processing.
-
-
Solid-Phase Extraction (SPE) for Desalting and Enrichment (Optional): For samples with high salt concentrations or when low abundance of Epi-LacNAc is anticipated, an SPE step can significantly improve data quality. A graphitized carbon stationary phase is often effective for glycan enrichment.
-
Condition a graphitized carbon SPE cartridge with one column volume of 0.1% trifluoroacetic acid (TFA) in 80% acetonitrile, followed by one column volume of 0.1% TFA in water.
-
Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Wash the cartridge with two column volumes of water to remove salts and other polar impurities.
-
Elute the glycans with one column volume of 0.1% TFA in 50% acetonitrile.
-
Dry the eluate under a stream of nitrogen or using a vacuum concentrator.
-
-
Reconstitution: Reconstitute the dried sample in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC)
The separation of isomeric glycans is a significant analytical challenge.[3] Hydrophilic Interaction Liquid Chromatography (HILIC) is a commonly employed technique for the separation of polar compounds like glycans.
| Parameter | Value |
| Column | Amide-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 4.4 |
| Mobile Phase B | 90% Acetonitrile with 10 mM Ammonium Formate, pH 4.4 |
| Gradient | 95% B to 65% B over 15 minutes |
| 65% B to 40% B over 2 minutes | |
| Hold at 40% B for 2 minutes | |
| Return to 95% B over 1 minute | |
| Hold at 95% B for 5 minutes (equilibration) | |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS)
Tandem mass spectrometry provides the selectivity and sensitivity required for the confident identification and quantification of Epi-LacNAc.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Analyzer | Triple Quadrupole or Orbitrap |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Scan Type | Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) |
| Collision Gas | Argon |
Data Presentation
Quantitative Analysis
For quantitative studies, a calibration curve should be prepared using a certified reference standard of this compound. The table below illustrates an example of MRM transitions that can be used for quantification. The specific transitions should be optimized based on experimental results.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 384.15 [M+H]⁺ | 222.10 | 15 |
| 204.09 | 20 | ||
| 168.06 | 25 | ||
| N-Acetyl-lactosamine (Isomer) | 384.15 [M+H]⁺ | 222.10 | 15 |
| 204.09 | 20 | ||
| 186.08 | 25 |
Note: The fragmentation of isomeric sugars can be very similar. The relative intensities of the product ions are key to distinguishing between them. It is crucial to analyze authentic standards of all potential isomers to confirm their unique fragmentation patterns and retention times.
Mandatory Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Theoretical fragmentation of this compound.
References
- 1. Quantitative hydrophilic interaction chromatography-mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-tandem mass spectrometry method for determination of N-acetylglucosamine concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for α-Galactosyltransferase Assays Using Epi-N-Acetyl-Lactosamine as a Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzyme α-1,3-galactosyltransferase (α1,3GT) plays a crucial role in the biosynthesis of the α-Gal epitope (Galα1-3Galβ1-4GlcNAc-R), a carbohydrate structure abundantly present on the cells of non-primate mammals but absent in humans, apes, and Old World monkeys. This discrepancy leads to the production of high titers of natural anti-Gal antibodies in humans, which are the primary cause of hyperacute rejection in xenotransplantation. The synthesis of the α-Gal epitope is a key area of research in xenotransplantation, cancer immunotherapy, and the study of the α-Gal syndrome, a delayed allergic reaction to red meat.
These application notes provide a detailed overview and protocols for utilizing Epi-N-Acetyl-lactosamine (Galα1-4GlcNAc) as an acceptor substrate in α-galactosyltransferase assays. While N-acetyllactosamine (Galβ1-4GlcNAc) is the natural and preferred acceptor for α1,3GT, the use of its epimer, this compound, can be valuable for studying the enzyme's substrate specificity and for the synthesis of novel oligosaccharide structures.
Principle of the Assay
The α-galactosyltransferase assay measures the enzymatic transfer of a galactose moiety from a donor substrate, typically uridine diphosphate galactose (UDP-Gal), to an acceptor substrate, in this case, this compound. The formation of the product, the α-Gal epitope, can be detected and quantified using various methods, including radioactivity-based assays, chromatographic techniques, and immunological detection.
Data Presentation
Table 1: Kinetic Parameters of Calf Thymus α-1,3-Galactosyltransferase with N-Acetyllactosamine
| Substrate | Km (mM) | Vmax (nmol/min/mg) |
| N-Acetyllactosamine | 1.6 | 1200 |
| UDP-Galactose | 0.2 | - |
Data sourced from Blanken, W. M., & Van den Eijnden, D. H. (1985). Biosynthesis of terminal Gal alpha 1----3Gal beta 1----4GlcNAc-R oligosaccharide sequences on glycoconjugates. Purification and acceptor specificity of a UDP-Gal:N-acetyllactosaminide alpha 1----3-galactosyltransferase from calf thymus. The Journal of biological chemistry, 260(24), 12927–12934.
Experimental Protocols
Protocol 1: Radioactive Filter Paper Assay for α-Galactosyltransferase Activity
This protocol describes a classic and highly sensitive method for measuring α-galactosyltransferase activity using a radiolabeled donor substrate.
Materials:
-
Recombinant or purified α-1,3-galactosyltransferase
-
This compound
-
UDP-[14C]Galactose (or other suitable radiolabeled UDP-Gal)
-
MES or Cacodylate buffer (50 mM, pH 6.5)
-
Manganese Chloride (MnCl2, 10 mM)
-
Triton X-100 (0.5% v/v)
-
Bovine Serum Albumin (BSA, 0.1 mg/mL)
-
Whatman P-30 filter paper discs
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Ethanol (70%)
-
Distilled water
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture with the following components:
-
50 mM MES or Cacodylate buffer, pH 6.5
-
10 mM MnCl2
-
0.5% Triton X-100
-
0.1 mg/mL BSA
-
1-5 mM this compound
-
0.1-0.5 mM UDP-[14C]Galactose (specific activity ~50,000 cpm/nmol)
-
Purified α-1,3-galactosyltransferase (e.g., 10-50 µg of protein)
-
Bring the final volume to 50 µL with distilled water.
-
-
Enzyme Reaction: Initiate the reaction by adding the enzyme to the reaction mixture. Incubate at 37°C for 30-60 minutes.
-
Stop the Reaction: Terminate the reaction by adding 1 mL of ice-cold 10 mM EDTA solution.
-
Filter Paper Binding: Spot 50 µL of the reaction mixture onto a Whatman P-30 filter paper disc.
-
Washing: Wash the filter paper discs three times with 10 mL of 70% ethanol for 10 minutes each to remove unincorporated UDP-[14C]Galactose.
-
Drying: Dry the filter paper discs completely under a heat lamp or in an oven.
-
Scintillation Counting: Place the dried filter paper disc in a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the amount of product formed based on the specific activity of the UDP-[14C]Galactose and the measured counts per minute (CPM).
Protocol 2: High-Performance Liquid Chromatography (HPLC) Based Assay
This method allows for the direct detection and quantification of the reaction product.
Materials:
-
Same as Protocol 1, but with non-radiolabeled UDP-Galactose.
-
HPLC system with a suitable column (e.g., a reverse-phase C18 column or a graphitized carbon column).
-
Acetonitrile
-
Trifluoroacetic acid (TFA) or other suitable mobile phase modifiers.
-
Product standard (Galα1-3Galα1-4GlcNAc) for calibration.
Procedure:
-
Enzyme Reaction: Perform the enzymatic reaction as described in Protocol 1 (steps 1 and 2), using non-radiolabeled UDP-Galactose.
-
Reaction Termination: Stop the reaction by adding an equal volume of acetonitrile or by boiling for 5 minutes.
-
Centrifugation: Centrifuge the reaction mixture at high speed to pellet the precipitated protein.
-
HPLC Analysis: Inject the supernatant onto the HPLC column.
-
Elution: Elute the products using a suitable gradient of acetonitrile in water with a constant concentration of TFA (e.g., 0.1%).
-
Detection: Monitor the elution profile using a UV detector (if the product has a chromophore) or a mass spectrometer.
-
Quantification: Quantify the product by comparing the peak area to a standard curve generated with a known amount of the product standard.
Mandatory Visualizations
Caption: Experimental workflow for α-galactosyltransferase assays.
Caption: Signaling pathway of IgE-mediated mast cell degranulation induced by the α-Gal epitope.
Application Notes & Protocols: Epi-N-Acetyl-lactosamine in Glycan Array Technology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epi-N-Acetyl-lactosamine (Epi-LacNAc) is a disaccharide and an epimer of N-Acetyllactosamine (LacNAc), a fundamental carbohydrate structure found on the surface of virtually all mammalian cells.[1] LacNAc chains are key components of glycoproteins and glycolipids, mediating a vast array of biological processes through their interactions with glycan-binding proteins (GBPs), such as lectins and galectins.[2][3] Glycan array technology offers a powerful high-throughput platform for investigating these interactions by immobilizing a library of glycans onto a solid support and probing them with proteins, antibodies, or even whole cells.[4][5][6]
The primary application of incorporating this compound into a glycan array is to perform comparative analysis against its natural counterpart, LacNAc. By altering the stereochemistry at a single position, researchers can dissect the precise structural requirements for protein recognition. This allows for the detailed characterization of binding specificity, the identification of novel glycan-based inhibitors, and a deeper understanding of the molecular basis for cell signaling and pathogen interactions.
Application Note 1: Characterizing Glycan-Binding Protein (GBP) Specificity
The subtle structural difference between LacNAc and Epi-LacNAc can lead to significant changes in binding affinity and specificity for various GBPs. Glycan arrays featuring both epimers are ideal for identifying and characterizing these differences.
-
Galectin Binding: Galectins are a family of lectins that play crucial roles in cancer progression, inflammation, and immune regulation by recognizing β-galactoside structures, particularly LacNAc.[3][7][8] Galectin-3, for example, shows a high affinity for LacNAc-containing glycans.[7][9] An array containing Epi-LacNAc can be used to determine if this affinity is maintained, reduced, or abolished, providing critical information for the design of selective galectin inhibitors for therapeutic use.[9][10]
-
Lectin Profiling: Plant and microbial lectins are widely used as tools in glycobiology. Screening a panel of known lectins against an array containing Epi-LacNAc can reveal novel binding partners and help refine the known binding motifs of established lectins.[11][12]
-
Host-Pathogen Interactions: Pathogens such as viruses and bacteria often co-opt host-cell surface glycans to initiate infection.[4] Glycan arrays can elucidate whether pathogenic GBPs can distinguish between LacNAc and Epi-LacNAc, potentially opening new avenues for developing anti-adhesion therapies.
Experimental Protocols
Protocol 1: Fabrication of an Epi-LacNAc Glycan Microarray
This protocol describes the immobilization of synthetically derived this compound, featuring a terminal amine linker, onto an N-hydroxysuccinimide (NHS)-activated glass slide.
Materials:
-
NHS-activated glass slides
-
This compound with an amino-linker (and LacNAc control)
-
Printing Buffer (e.g., 300 mM sodium phosphate buffer, pH 8.5)
-
Microarray spotter with humidity control
-
384-well source plates
-
Blocking Buffer (e.g., 50 mM ethanolamine in 100 mM Tris-HCl, pH 9.0)
-
Wash Buffers: PBST (Phosphate Buffered Saline with 0.05% Tween-20) and PBS
Methodology:
-
Glycan Preparation: Dissolve the amine-functionalized Epi-LacNAc and control glycans in Printing Buffer to a final concentration of 100 µM.
-
Plate Preparation: Aliquot the glycan solutions into a 384-well source plate. Include negative controls (printing buffer only) and positive printing controls.
-
Microarray Printing:
-
Place the NHS-activated slides and the source plate into a microarray spotter.
-
Set the humidity to ~60% to prevent evaporation from the pins and spots.
-
Print the glycans onto the slide surface using contact pins or a non-contact dispenser. Each glycan should be printed in replicate (e.g., 4-6 spots) to ensure data robustness.
-
After printing, incubate the slides in a humid chamber at room temperature for 1-2 hours (or overnight at 4°C) to allow the covalent coupling reaction to complete.
-
-
Blocking:
-
Quench the remaining active NHS groups by immersing the slides in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Wash the slides sequentially with PBST and PBS to remove unbound glycans and blocking reagents.
-
-
Drying and Storage:
-
Dry the slides by centrifugation in a slide cassette or under a stream of nitrogen.
-
Store the fabricated arrays in a desiccator at 4°C until use.
-
Protocol 2: Glycan Array Binding Assay
This protocol outlines the procedure for probing the fabricated array with a fluorescently labeled glycan-binding protein.
Materials:
-
Fabricated Epi-LacNAc microarray slide
-
Fluorescently labeled GBP (e.g., Cy3-labeled Galectin-3)
-
Binding Buffer (e.g., PBS with 1% Bovine Serum Albumin (BSA) and 0.05% Tween-20)
-
Wash Buffers: PBST and PBS
-
Microarray scanner and analysis software
Methodology:
-
Rehydration and Blocking: Rehydrate the microarray slide in PBST for 5 minutes. To minimize non-specific binding, block the slide with Binding Buffer for 1 hour at room temperature.
-
GBP Incubation:
-
Dilute the fluorescently labeled GBP in Binding Buffer to the desired final concentration (e.g., 1-10 µg/mL).
-
Apply the GBP solution to the array surface, ensuring it is spread evenly. A coverslip or hybridization chamber can be used to minimize evaporation.
-
Incubate for 1 hour at room temperature in a humid, dark chamber with gentle agitation.
-
-
Washing:
-
Remove the GBP solution.
-
Wash the slide with PBST three times for 5 minutes each to remove unbound protein.
-
Perform a final wash with PBS to remove residual detergent.
-
-
Scanning:
-
Dry the slide by centrifugation or with nitrogen.
-
Scan the slide immediately using a microarray scanner at the appropriate excitation wavelength for the fluorophore (e.g., 532 nm for Cy3).[13] Set the laser power and PMT gain to achieve optimal signal without saturating the positive control spots.
-
-
Data Acquisition and Analysis:
-
Use microarray analysis software to quantify the fluorescence intensity of each spot.[14]
-
Subtract the local background from the median fluorescence intensity for each spot.
-
Average the replicate spots for each glycan.
-
Normalize the data if necessary (e.g., against positive controls).
-
The resulting Relative Fluorescence Units (RFU) are proportional to the amount of bound protein.
-
Data Presentation
Quantitative data from a glycan array experiment allows for direct comparison of binding affinities. The table below presents representative data from an experiment comparing the binding of Galectin-3 to N-Acetyllactosamine (LacNAc) and its epimer, this compound.
| Glycan Ligand | Structure Abbreviation | Concentration on Array | Mean RFU (± SD) | Relative Binding (%) |
| N-Acetyllactosamine | Galβ1-4GlcNAc | 100 µM | 45,200 (± 3,150) | 100% |
| This compound | Epi-Galβ1-4GlcNAc | 100 µM | 3,800 (± 450) | 8.4% |
| Lactose | Galβ1-4Glc | 100 µM | 9,100 (± 980) | 20.1% |
| Buffer Control | N/A | N/A | 250 (± 50) | 0.6% |
| Table 1: Representative binding data for human Galectin-3 (5 µg/mL) on a glycan microarray. Relative Fluorescence Units (RFU) are a measure of binding intensity. This data illustrates how epimerization of the core LacNAc structure can significantly reduce binding affinity for a specific lectin. |
Visualizations: Workflows and Pathways
References
- 1. N-Acetyllactosamine - Wikipedia [en.wikipedia.org]
- 2. N-Acetylglucosamine Functions in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Glycan array - Wikipedia [en.wikipedia.org]
- 5. Glycan Microarray Assay - Creative Proteomics [creative-proteomics.com]
- 6. Glycan Array Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Poly-N-Acetyllactosamine Neo-Glycoproteins as Nanomolar Ligands of Human Galectin-3: Binding Kinetics and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Structural Biology of Galectin-Ligand Recognition: Current Advances in Modeling Tools, Protein Engineering, and Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Synthesis and Preclinical Investigation of Lactosamine-Based Radiopharmaceuticals for the Detection of Galectin-3-Expressing Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. zbiotech.com [zbiotech.com]
- 14. glic.glycoinfo.org [glic.glycoinfo.org]
Application Notes and Protocols: Incorporation of Epi-N-Acetyl-Lactosamine into Cell Culture Media to Modulate Cellular Glycosylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is a critical post-translational modification that profoundly influences a wide range of cellular processes, including cell adhesion, signaling, differentiation, and proliferation. The N-acetyllactosamine (LacNAc) moiety is a fundamental building block of complex N-glycans and its epimer, Epi-N-Acetyl-lactosamine (Epi-LacNAc), presents a valuable tool for the modulation of glycan structures. Supplementing cell culture media with Epi-LacNAc offers a direct method to alter the cellular glycosylation machinery, providing insights into the functional roles of specific glycan structures and offering potential avenues for therapeutic intervention. These application notes provide a detailed protocol for the incorporation of this compound into cell culture media and subsequent analysis of its effects on cellular glycosylation and signaling.
Data Presentation
Table 1: Recommended Concentration Range of this compound for Initial Screening
For initial experiments, a dose-response study is recommended to determine the optimal concentration of this compound for the specific cell line and experimental goals. The following concentrations are suggested as a starting point, based on studies with related monosaccharide precursors like N-acetylglucosamine (GlcNAc).[1]
| Concentration (mM) | Cell Viability (%) | Target Glycan Expression (Relative Units) |
| 0 (Control) | 100 | 1.0 |
| 1 | 98 ± 2 | 1.5 ± 0.2 |
| 5 | 95 ± 3 | 2.8 ± 0.4 |
| 10 | 92 ± 4 | 4.1 ± 0.5 |
| 20 | 85 ± 5 | 5.2 ± 0.6 |
| 40 | 78 ± 6 | 5.8 ± 0.7 |
Note: Data presented are hypothetical and will vary depending on the cell line and experimental conditions. It is crucial to perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with glycosylation analysis.
Table 2: Expected Changes in Glycosylation Profile after Epi-LacNAc Supplementation
Supplementation with Epi-LacNAc is hypothesized to competitively inhibit the incorporation of endogenous LacNAc, leading to alterations in the structure of complex N-glycans.
| Glycan Structure | Expected Change with Epi-LacNAc | Analytical Method |
| Terminal LacNAc | Decrease | Lectin Blotting (e.g., with ECA or PHA-L) |
| Sialylated LacNAc | Decrease | Lectin Blotting (e.g., with SNA or MAA) |
| Core Fucosylation | May be indirectly affected | Mass Spectrometry |
| High Mannose Glycans | No direct expected change | Lectin Blotting (e.g., with ConA) |
| Presence of Epi-LacNAc | Increase | Mass Spectrometry |
Experimental Protocols
Protocol 1: Incorporation of this compound into Cell Culture Media
This protocol details the steps for supplementing cell culture media with this compound to modulate cellular glycosylation.
Materials:
-
Cell line of interest (e.g., CHO, HEK293, or a specific cancer cell line)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (sterile, cell culture grade)
-
Sterile, nuclease-free water or PBS for stock solution preparation
-
Sterile filters (0.22 µm)
-
Cell culture flasks or plates
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Stock Solution Preparation:
-
Prepare a sterile 100 mM stock solution of this compound by dissolving the powder in sterile, nuclease-free water or PBS.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed the cells in appropriate cell culture vessels (e.g., 6-well plates or T-25 flasks) at a density that will allow for logarithmic growth during the treatment period.
-
Allow the cells to adhere and recover for 24 hours before treatment.
-
-
Treatment with this compound:
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Prepare fresh cell culture media containing the desired final concentrations of Epi-LacNAc (refer to Table 1 for suggested starting concentrations). For example, to make a 10 mM solution, add 1 mL of the 100 mM stock solution to 9 mL of complete cell culture medium.
-
Include a vehicle control (medium with an equivalent volume of the solvent used for the stock solution).
-
Remove the old medium from the cells and replace it with the prepared media containing Epi-LacNAc.
-
-
Incubation:
-
Incubate the cells for a period of 48 to 72 hours. The optimal incubation time may need to be determined empirically for each cell line and experimental objective.
-
-
Cell Harvesting:
-
After the incubation period, harvest the cells for downstream analysis.
-
For protein analysis (lectin blotting or mass spectrometry), wash the cells twice with ice-cold PBS, then lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
For cell viability assays, follow the specific protocol for the chosen assay.
-
Protocol 2: Analysis of Glycosylation Changes by Lectin Blotting
This protocol provides a method to assess changes in specific glycan structures on total cellular proteins using lectin blotting.[2][3][4][5][6]
Materials:
-
Cell lysates from control and Epi-LacNAc-treated cells (from Protocol 1)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Biotinylated lectins specific for target glycans (e.g., ECA for terminal galactose/GalNAc, SNA for α-2,6-sialic acid)
-
Streptavidin-HRP conjugate
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Lectin Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific binding.
-
Incubate the membrane with the desired biotinylated lectin (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C with gentle agitation.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with Streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Incubate the membrane with ECL substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Compare the band intensities between control and Epi-LacNAc-treated samples to determine the relative changes in the abundance of the specific glycan recognized by the lectin.
-
Protocol 3: N-Glycan Analysis by Mass Spectrometry
This protocol outlines a general workflow for the detailed structural analysis of N-glycans from total cellular glycoproteins by mass spectrometry.[7][8][9][10][11]
Materials:
-
Cell lysates from control and Epi-LacNAc-treated cells
-
PNGase F enzyme
-
Reagents for glycan labeling (e.g., 2-aminobenzamide [2-AB])
-
Solid-phase extraction (SPE) cartridges for glycan cleanup
-
LC-MS system (e.g., HILIC-FLR-MS)
Procedure:
-
Protein Denaturation and N-Glycan Release:
-
Denature the proteins in the cell lysate by heating.
-
Release the N-glycans from the glycoproteins by incubating with PNGase F overnight at 37°C.
-
-
Glycan Labeling:
-
Label the released N-glycans with a fluorescent tag such as 2-AB to enhance detection.
-
-
Glycan Purification:
-
Purify the labeled N-glycans from excess labeling reagent and other contaminants using SPE cartridges.
-
-
LC-MS Analysis:
-
Separate the purified N-glycans using hydrophilic interaction liquid chromatography (HILIC).
-
Analyze the eluted glycans by fluorescence detection and mass spectrometry to determine their structure and relative abundance.
-
-
Data Analysis:
-
Process the mass spectrometry data using specialized software to identify and quantify the different N-glycan structures present in the control and treated samples.
-
Compare the glycan profiles to identify specific changes induced by this compound supplementation.
-
Visualization of Concepts
Signaling Pathway Modulation
Altered cell surface glycosylation can significantly impact cell signaling by modulating receptor-ligand interactions, receptor dimerization, and receptor turnover. The diagram below illustrates a hypothetical mechanism by which Epi-LacNAc supplementation could alter a receptor tyrosine kinase (RTK) signaling pathway.
Caption: Hypothetical modulation of RTK signaling by Epi-LacNAc.
Experimental Workflow
The following diagram outlines the overall experimental workflow for investigating the effects of this compound on cell culture.
Caption: Experimental workflow for Epi-LacNAc supplementation.
References
- 1. Tuning a MAb glycan profile in cell culture: Supplementing N-acetylglucosamine to favour G0 glycans without compromising productivity and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. aspariaglycomics.com [aspariaglycomics.com]
- 4. Lectin-Probed Western Blot Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. Studying Extracellular Signaling Utilizing a Glycoproteomic Approach: Lectin Blot Surveys, a First and Important Step - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Lectin blotting]:Glycoscience Protocol Online Database [jcggdb.jp]
- 7. zenodo.org [zenodo.org]
- 8. Mass Spectrometry of Glycans [sigmaaldrich.com]
- 9. tools.thermofisher.cn [tools.thermofisher.cn]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 11. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
Application Notes and Protocols for Ligand Binding Assays with N-Acetyl-D-lactosamine Derivatives and Galectins
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Galectins are a family of β-galactoside-binding proteins that play crucial roles in various physiological and pathological processes, including inflammation, immune responses, and cancer progression.[1][2][3] Their ability to recognize and bind to specific carbohydrate structures, such as N-acetyllactosamine (LacNAc) and its derivatives on glycoproteins and glycolipids, makes them attractive targets for therapeutic intervention.[4][5] These application notes provide detailed protocols for performing ligand binding assays between galectins and N-acetyllactosamine derivatives, including Epi-N-Acetyl-lactosamine, to characterize their binding affinity and kinetics. The provided protocols for Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Enzyme-Linked Immunosorbent Assay (ELISA) are essential tools for screening and validating potential galectin inhibitors.
Data Presentation: Quantitative Binding Data
The following tables summarize the binding affinities of various N-acetyllactosamine derivatives for galectin-1 and galectin-3, as determined by different biophysical techniques.
Table 1: Binding Affinities of Lactose and N-Acetyllactosamine Derivatives for Human Galectin-3 (hGal-3) Determined by Isothermal Titration Calorimetry (ITC)
| Ligand | Kd (µM) | Reference |
| Methyl β-D-lactoside | 91.0 | [6][7] |
| 3'-O-sulfated propargylated LacNAc | 14.7 | [6][7] |
| 3'-O-sulfated PNP lactose | 20.4 | [6] |
| 3'-O-sulfated PNP LacNAc | 22.2 | [6] |
| 3'-O-sulfated propargylated lactose | 37.0 | [6] |
| Propargylated LacNAc | 38.0 | [6] |
| PNP lactose | 47.6 | [6] |
| Propargylated lactose | 50.0 | [6] |
| PNP LacNAc | 52.6 | [6] |
Table 2: Binding Affinities of Glycans for Galectins Determined by Fluorescence Anisotropy
| Galectin | Ligand | Kd (µM) | Reference |
| Galectin-1 | Erythropoietin (EPO) | 1.5 | [8] |
| Galectin-3 | Erythropoietin (EPO) | 0.2 | [8] |
| Galectin-9 (C-terminal CRD) | Erythropoietin (EPO) | 1.3 | [8] |
| Galectin-9 (N-terminal CRD) | Erythropoietin (EPO) | 0.5 | [8] |
| Galectin-8N | Erythropoietin (EPO) | 0.06 | [8] |
Table 3: Inhibitory Concentrations (IC50) of a Lactoside Derivative against Galectins
| Compound | Galectin Target | IC50 (µM) | Reference |
| Aromatic amide derivative of 3'-amino-N-acetyllactosamine | Galectin-3 | 4.4 | [9] |
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a biomolecular binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Materials:
-
Recombinant human galectin-1 or galectin-3
-
N-acetyllactosamine derivative (ligand)
-
ITC instrument (e.g., Malvern MicroCal PEAQ-ITC)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Degassing station
Protocol:
-
Protein and Ligand Preparation:
-
Dialyze the galectin extensively against the ITC running buffer (PBS, pH 7.4).
-
Dissolve the N-acetyllactosamine derivative in the same ITC running buffer.
-
Determine the accurate concentrations of the protein and ligand using a reliable method (e.g., UV-Vis spectroscopy for protein, or by dry weight for the ligand).
-
Degas both the protein and ligand solutions for 10-15 minutes immediately before the ITC experiment to prevent bubble formation.
-
-
ITC Experiment Setup:
-
Set the experiment temperature (e.g., 25 °C or 27 °C).[6]
-
Fill the sample cell with the galectin solution (e.g., 20-50 µM).
-
Fill the injection syringe with the ligand solution (e.g., 200-500 µM, typically 10-fold higher than the protein concentration).
-
Set the injection parameters: a series of small injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections. A smaller initial injection of 0.4 µL can be used to remove any ligand that may have diffused from the syringe tip.[6]
-
-
Data Analysis:
-
The raw ITC data (heat change per injection) is integrated to obtain the enthalpy change for each injection.
-
The resulting binding isotherm (enthalpy change vs. molar ratio of ligand to protein) is fitted to a suitable binding model (e.g., one-site binding model) using the instrument's software.
-
The fitting will yield the thermodynamic parameters: Kd, n, ΔH, and ΔS.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors the binding of an analyte (ligand) to a ligate (protein) immobilized on a sensor chip in real-time. This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).[10]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, Ni-NTA for His-tagged proteins)
-
Recombinant galectin (ligate)
-
N-acetyllactosamine derivative (analyte)
-
SPR running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Immobilization reagents (for covalent coupling, e.g., EDC/NHS) or Ni-NTA regeneration solution
Protocol:
-
Protein Immobilization:
-
Equilibrate the sensor chip with the running buffer.
-
Immobilize the galectin onto the sensor chip surface. For a CM5 chip, this is typically done via amine coupling. For His-tagged galectins, a Ni-NTA chip can be used.[11]
-
The immobilization level should be chosen to avoid mass transport limitations.
-
Block any remaining active sites on the surface (e.g., with ethanolamine).
-
-
Binding Analysis:
-
Prepare a series of dilutions of the N-acetyllactosamine derivative in the running buffer.
-
Inject the different concentrations of the analyte over the sensor surface containing the immobilized galectin, followed by a dissociation phase where only running buffer flows over the surface.
-
Include a buffer-only injection as a blank for double referencing.
-
-
Data Analysis:
-
The SPR sensorgrams (response units vs. time) are corrected for non-specific binding and bulk refractive index changes by subtracting the signal from the reference flow cell and the blank injection.
-
The corrected sensorgrams are then fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's software to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (Kd).
-
ELISA-Type Binding Assay
This solid-phase assay is a versatile method to assess the binding of galectins to immobilized glycans or glycoproteins.[11]
Materials:
-
96-well microtiter plates (e.g., high-binding polystyrene plates)
-
N-acetyllactosamine-conjugated carrier protein (e.g., BSA) or a glycoprotein containing N-acetyllactosamine residues (e.g., asialofetuin)
-
Recombinant galectin
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against the galectin
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., 2 M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader
Protocol:
-
Coating:
-
Coat the wells of the microtiter plate with the N-acetyllactosamine-conjugated protein or glycoprotein (e.g., 1-10 µg/mL in coating buffer) overnight at 4 °C.
-
-
Blocking:
-
Wash the plate with wash buffer.
-
Block non-specific binding sites by incubating with blocking buffer for 1-2 hours at room temperature.
-
-
Galectin Binding:
-
Wash the plate.
-
Add serial dilutions of the recombinant galectin to the wells and incubate for 1-2 hours at room temperature.
-
-
Antibody Incubation:
-
Wash the plate.
-
Add the primary antibody against the galectin and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate.
-
Add the substrate and incubate until a color develops.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the galectin concentration. The data can be fitted to a saturation binding curve to determine the apparent Kd. For inhibition assays, a fixed concentration of galectin is used, and the assay is performed in the presence of varying concentrations of the inhibitor. The IC50 value can then be determined.
-
Mandatory Visualizations
Signaling Pathways
Galectins, upon binding to cell surface glycoproteins, can modulate various intracellular signaling pathways, influencing processes like cell proliferation, migration, and apoptosis.[1][12]
Caption: Galectin-mediated signaling pathways.
Experimental Workflow
The following diagram illustrates a general workflow for a ligand binding assay between a galectin and an N-acetyllactosamine derivative.
Caption: General workflow for galectin-ligand binding assays.
References
- 1. Galectin functions in cancer-associated inflammation and thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sweetening the hallmarks of cancer: Galectins as multifunctional mediators of tumor progression | Journal of Experimental Medicine | Rockefeller University Press [rupress.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Synthesis and Preclinical Investigation of Lactosamine-Based Radiopharmaceuticals for the Detection of Galectin-3-Expressing Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Galectin binding to cells and glycoproteins with genetically modified glycosylation reveals galectin–glycan specificities in a natural context - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Low micromolar inhibitors of galectin-3 based on 3'-derivatization of N-acetyllactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Poly-N-Acetyllactosamine Neo-Glycoproteins as Nanomolar Ligands of Human Galectin-3: Binding Kinetics and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Galectin-3 Determines Tumor Cell Adaptive Strategies in Stressed Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Challenges in the chemical synthesis of α-1,4-galactosidic linkages
Welcome to the technical support center for the chemical synthesis of α-1,4-galactosidic linkages. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in this complex area of carbohydrate chemistry.
Frequently Asked Questions (FAQs)
Q1: Why is the stereoselective synthesis of α-1,4-galactosidic linkages so challenging?
A1: The primary challenge lies in controlling the stereochemistry at the anomeric center (C1) of the galactose donor to selectively form the 1,2-cis (α) linkage over the 1,2-trans (β) linkage.[1][2] The equatorial hydroxyl group at C2 of galactose can lead to neighboring group participation by certain protecting groups, which preferentially directs the formation of the β-anomer.[3] Achieving high α-selectivity often requires careful optimization of protecting groups, reaction conditions, and glycosyl donors.[4][5]
Q2: What is the role of protecting groups in influencing the stereochemical outcome?
A2: Protecting groups are crucial in directing the stereoselectivity of glycosylation reactions.[4]
-
Participating Groups: Acyl-type protecting groups (e.g., acetate, benzoate) at the C2 position can form a covalent intermediate with the anomeric center, blocking the α-face and leading predominantly to the β-glycoside.[3][4]
-
Non-Participating Groups: Ether-type protecting groups (e.g., benzyl ether) at C2 do not form this intermediate, which generally favors the formation of α-glycosides, although often with lower selectivity.[3][4]
-
Remote Participation: Acyl groups at the C4 position can also participate in shielding the anomeric carbon, leading to increased α-selectivity.[1][5] The electron density of these acyl groups can influence the degree of participation.[1]
-
Conformationally Restricting Groups: Cyclic protecting groups, such as a 4,6-O-benzylidene acetal, can lock the conformation of the galactosyl donor in a way that promotes α-glycosylation.
Q3: How do reaction conditions affect the α/β selectivity?
A3: Reaction conditions such as temperature, solvent, and promoter systems play a significant role. For instance, increasing the reaction temperature can sometimes favor the formation of the thermodynamically more stable α-glycoside by shifting the reaction mechanism towards an SN1-type pathway.[5] The choice of solvent can influence the stability of reactive intermediates, thereby affecting the stereochemical outcome.
Q4: What are some common side reactions that lead to low yields?
A4: Besides the formation of the undesired β-anomer, low yields can result from several side reactions. With participating protecting groups, the formation of stable orthoester byproducts can prevent the desired glycosylation from occurring.[4] The decomposition of the glycosyl donor or acceptor under the reaction conditions can also contribute to lower yields.
Troubleshooting Guides
Problem 1: Low α-selectivity (predominance of the β-anomer)
| Potential Cause | Suggested Solution |
| Neighboring group participation from C2 protecting group. [3][4] | Replace the participating C2-acyl group (e.g., acetate) with a non-participating group like a benzyl ether (Bn) or a silyl ether. |
| Insufficient remote participation. | Consider using a galactose donor with a participating acyl group at the C4 position, as this has been shown to enhance α-selectivity.[1][5] |
| Sub-optimal reaction conditions. | Experiment with different temperatures. Lower temperatures may favor an SN2-like mechanism, while higher temperatures can favor an SN1-like mechanism which can sometimes increase the α/β ratio.[5] Also, test different solvents to influence the reaction pathway. |
| Donor/Acceptor reactivity mismatch. | Modify the reactivity of the glycosyl donor by changing the leaving group at the anomeric center. |
Problem 2: Low overall yield of glycosylated product
| Potential Cause | Suggested Solution |
| Formation of orthoester byproduct. [4] | This is common with participating C2-acyl groups. Switching to a non-participating group can prevent this. Alternatively, reaction conditions can sometimes be tuned to minimize orthoester formation. |
| Decomposition of starting materials. | Ensure the glycosyl donor and acceptor are stable under the chosen reaction conditions. If using strongly acidic promoters, consider if any protecting groups are acid-labile (e.g., DTBS).[1] |
| Incomplete reaction. | Increase the reaction time or temperature. The concentration of the promoter (e.g., NIS/TfOH) can also be optimized.[1] |
| Steric hindrance. | The acceptor alcohol may be sterically hindered. It may be necessary to redesign the synthetic route to perform the glycosylation at an earlier stage with a less hindered acceptor. |
Problem 3: Difficulty with protecting group manipulations
| Potential Cause | Suggested Solution |
| Difficulty in selective protection/deprotection. | Utilize protecting groups with orthogonal removal conditions. For example, use silyl ethers (removed by fluoride), benzyl ethers (removed by hydrogenolysis), and esters (removed by base).[3][6] |
| Protecting group migration. | Acetate or other acyl groups can sometimes migrate under basic or acidic conditions. This can be minimized by careful control of pH and temperature during deprotection steps. |
| Incomplete deprotection. | Increase the reaction time, temperature, or amount of deprotection reagent. Ensure the substrate is fully dissolved and accessible to the reagent. |
Experimental Protocols
General Protocol for α-Galactosylation using a 4,6-O-Benzylidene Protected Donor
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Preparation of Glycosyl Donor and Acceptor: The galactose donor (e.g., a thiogalactoside) is typically protected with a 4,6-O-benzylidene group and non-participating groups (e.g., benzyl ethers) at C2 and C3. The glycosyl acceptor should have a single free hydroxyl group at the desired position of linkage.
-
Reaction Setup: The glycosyl donor and acceptor are dissolved in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen). The mixture is cooled to the desired temperature (often between -78 °C and 0 °C).
-
Activation: A promoter system, such as N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH), is added to the reaction mixture.[1]
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Once the reaction is complete, it is quenched by the addition of a suitable reagent, such as a saturated aqueous solution of sodium thiosulfate followed by a saturated aqueous solution of sodium bicarbonate.
-
Workup and Purification: The organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography to isolate the desired α-linked disaccharide.
-
Characterization: The stereochemistry of the newly formed glycosidic linkage is confirmed by nuclear magnetic resonance (NMR) spectroscopy, typically by analyzing the coupling constant of the anomeric proton.
Data Presentation
Table 1: Influence of C4-Protecting Group on α-Selectivity
| C4-Protecting Group | Nucleophile (Acceptor) | α-content (%) | Yield (%) |
| Piv (Pivaloyl) | Strong | >95 | High |
| Piv (Pivaloyl) | Weak | ~90 | Moderate |
| Ac (Acetyl) | Strong | ~80 | High |
| Ac (Acetyl) | Weak | ~60 | Moderate |
| TFA (Trifluoroacetyl) | Strong | ~70 | High |
| TFA (Trifluoroacetyl) | Weak | ~50 | Moderate |
Data is generalized from trends reported in the literature.[1] Actual results will vary based on specific substrates and conditions.
Visualizations
Caption: General experimental workflow for a chemical glycosylation reaction.
Caption: Troubleshooting guide for low α-selectivity in galactosylation.
Caption: Influence of protecting groups on the stereochemical outcome.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Progress and challenges in the synthesis of sequence controlled polysaccharides [beilstein-journals.org]
- 3. trace.tennessee.edu [trace.tennessee.edu]
- 4. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Improving the Yield of Epi-N-Acetyl-lactosamine Enzymatic Synthesis
Welcome to the technical support center for the enzymatic synthesis of Epi-N-Acetyl-lactosamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the enzymatic synthesis of this compound, which is typically a multi-step process involving an epimerase and a glycosyltransferase.
Q1: My reaction yield is very low or non-existent. What are the primary factors to investigate?
A1: Low or no yield in this compound synthesis can stem from several factors. Systematically check the following:
-
Enzyme Activity: Confirm the activity of both your epimerase (e.g., N-Acetylglucosamine-2-epimerase) and your β-1,4-galactosyltransferase. Enzymes can lose activity due to improper storage, handling, or buffer conditions.
-
Substrate Quality: Ensure the purity and integrity of your substrates: N-Acetylglucosamine (GlcNAc) and UDP-galactose. Degradation of UDP-galactose can significantly impact the reaction.
-
Cofactor Presence and Concentration: Many glycosyltransferases require divalent cations like Manganese (Mn²⁺) for optimal activity. Ensure you have the correct cofactor at the recommended concentration.
-
Inhibitory Byproducts: The accumulation of UDP during the galactosylation step can inhibit the β-1,4-galactosyltransferase. Consider adding an alkaline phosphatase to the reaction mixture to hydrolyze UDP to UMP and inorganic phosphate, thereby driving the reaction forward.
-
Reaction Conditions: Verify that the pH, temperature, and buffer composition are optimal for both enzymes if running a one-pot synthesis. If the optimal conditions for the two enzymes differ significantly, a two-step protocol is recommended.
Q2: I am observing the formation of N-Acetyllactosamine instead of this compound. What is causing this side product?
A2: The formation of N-Acetyllactosamine indicates that your β-1,4-galactosyltransferase is utilizing N-Acetylglucosamine (GlcNAc) as an acceptor before it can be epimerized to N-Acetylmannosamine (ManNAc). To mitigate this:
-
Optimize Enzyme Ratios: Increase the concentration or activity of the N-Acetylglucosamine-2-epimerase relative to the β-1,4-galactosyltransferase. This will favor the conversion of GlcNAc to ManNAc, making it the more available acceptor for the subsequent glycosylation.
-
Implement a Two-Step Protocol: Perform the epimerization of GlcNAc to ManNAc first. Once a sufficient concentration of ManNAc is achieved, inactivate or remove the epimerase and then add the β-1,4-galactosyltransferase and UDP-galactose to initiate the second reaction.
Q3: The epimerization of N-Acetylglucosamine to N-Acetylmannosamine is inefficient. How can I improve this step?
A3: Inefficient epimerization will directly impact the final yield of this compound. Consider the following to improve this step:
-
Enzyme Source and Purity: The activity of N-Acetylglucosamine-2-epimerases can vary between different microbial sources. Ensure you are using a highly active and pure enzyme preparation.
-
Reaction Equilibrium: The epimerization reaction is reversible. To drive the reaction towards ManNAc formation, you can consider strategies to remove the product as it is formed, for instance, by immediate utilization in the subsequent glycosylation step in a well-optimized one-pot reaction.
-
Buffer Conditions: Verify the optimal pH and temperature for your specific N-Acetylglucosamine-2-epimerase.
Q4: How can I monitor the progress of the reaction effectively?
A4: Effective reaction monitoring is crucial for optimization and troubleshooting. Several methods can be employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for separating and quantifying the substrates (GlcNAc, ManNAc, UDP-galactose) and the product (this compound). Using an appropriate column (e.g., an amino or a graphitized carbon column), you can track the consumption of reactants and the formation of the product over time.
-
Thin-Layer Chromatography (TLC): TLC can be a quicker, more qualitative method for monitoring the reaction's progress. Staining with a carbohydrate-specific reagent will allow visualization of the product's formation.
-
Mass Spectrometry (MS): For confirmation of the product's identity, electrospray ionization mass spectrometry (ESI-MS) can be used to determine the exact mass of the synthesized this compound.
Q5: What are the best practices for purifying the final this compound product?
A5: Purification is essential to obtain a high-purity product for downstream applications. A multi-step approach is often necessary:
-
Enzyme Removal: The first step is to remove the enzymes from the reaction mixture. This can be achieved by heat inactivation followed by centrifugation, or by using immobilized enzymes that can be easily filtered off.
-
Chromatographic Separation:
-
Size-Exclusion Chromatography (SEC): This can be used to separate the larger oligosaccharide product from smaller unreacted monosaccharides and buffer components.
-
Graphitized Carbon Chromatography: This is a powerful technique for separating closely related carbohydrate isomers, which would be effective in separating this compound from any unreacted substrates and potential side products like N-Acetyllactosamine.
-
Ion-Exchange Chromatography: This can be used to remove charged molecules like UDP and UMP from the reaction mixture.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected yields for the enzymatic synthesis of N-acetyllactosamine and related compounds. Data for this compound is inferred from similar enzymatic reactions due to limited direct literature. Researchers should use these as a starting point for their optimization experiments.
| Parameter | N-Acetyllactosamine Synthesis | This compound Synthesis (Proposed) | Reference |
| Enzymes | β-1,4-Galactosyltransferase | N-Acetylglucosamine-2-epimerase, β-1,4-Galactosyltransferase | N/A |
| Acceptor Substrate | N-Acetylglucosamine (GlcNAc) | N-Acetylglucosamine (GlcNAc) | N/A |
| Donor Substrate | UDP-galactose | UDP-galactose | N/A |
| Acceptor Conc. | 5 - 50 mM | 10 - 100 mM | [1] |
| Donor Conc. | 10 - 100 mM | 15 - 150 mM | [1] |
| Enzyme Conc. | 10 - 100 mU/mL | Epimerase: 50-200 mU/mL, GalT: 20-100 mU/mL | [1] |
| pH | 7.0 - 8.5 | 7.5 - 8.0 | [1] |
| Temperature | 25 - 37 °C | 30 - 37 °C | [1] |
| Cofactor (Mn²⁺) | 5 - 20 mM | 10 - 20 mM | [1] |
| Reaction Time | 12 - 72 hours | 24 - 96 hours | [1] |
| Yield | Up to 95% | Expected to be lower initially, optimization required | [1] |
Experimental Protocols
Protocol 1: Two-Step Enzymatic Synthesis of this compound
This protocol separates the epimerization and glycosylation steps to minimize the formation of N-Acetyllactosamine.
Step 1: Epimerization of N-Acetylglucosamine (GlcNAc) to N-Acetylmannosamine (ManNAc)
-
Prepare a reaction mixture containing:
-
N-Acetylglucosamine: 50 mM
-
N-Acetylglucosamine-2-epimerase: 100 mU/mL
-
Buffer: 50 mM HEPES, pH 7.5
-
-
Incubate the reaction at 37°C for 12-24 hours with gentle agitation.
-
Monitor the conversion of GlcNAc to ManNAc using HPLC or TLC.
-
Once equilibrium is reached or a desired concentration of ManNAc is achieved, inactivate the epimerase by heating the reaction mixture to 80°C for 10 minutes.
-
Centrifuge the mixture to pellet the denatured enzyme and collect the supernatant containing ManNAc.
Step 2: Galactosylation of N-Acetylmannosamine (ManNAc)
-
To the supernatant from Step 1, add the following components:
-
UDP-galactose: 75 mM
-
β-1,4-Galactosyltransferase: 50 mU/mL
-
MnCl₂: 10 mM
-
Alkaline Phosphatase: 10 U/mL
-
-
Adjust the pH to 8.0 if necessary.
-
Incubate the reaction at 37°C for 24-48 hours.
-
Monitor the formation of this compound by HPLC or TLC.
-
Upon completion, terminate the reaction by heating to 100°C for 5 minutes.
-
Proceed with purification.
Protocol 2: One-Pot Enzymatic Synthesis of this compound
This protocol combines both enzymatic reactions in a single vessel. Optimization of enzyme ratios is critical for success.
-
Prepare a reaction mixture containing:
-
N-Acetylglucosamine: 50 mM
-
UDP-galactose: 75 mM
-
N-Acetylglucosamine-2-epimerase: 150 mU/mL
-
β-1,4-Galactosyltransferase: 30 mU/mL
-
MnCl₂: 10 mM
-
Alkaline Phosphatase: 10 U/mL
-
Buffer: 50 mM HEPES, pH 7.8
-
-
Incubate the reaction at 37°C for 48-72 hours with gentle agitation.
-
Monitor the formation of the product and the consumption of substrates by HPLC.
-
Terminate the reaction by heating to 100°C for 5 minutes.
-
Proceed with purification.
Visualizations
Enzymatic Synthesis Pathway of this compound
Caption: Proposed enzymatic pathway for this compound synthesis.
General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield issues.
References
Stability of Epi-N-Acetyl-lactosamine under varying pH and temperature conditions
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Epi-N-Acetyl-lactosamine in solid form?
A1: For long-term storage, it is recommended to store solid this compound at -20°C or below in a desiccated environment to minimize degradation from moisture and temperature fluctuations. For short-term storage, 2-8°C is acceptable.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in water. For biological experiments, use of sterile, purified water or a suitable buffer (e.g., PBS) is recommended.
Q3: How long is this compound stable in solution?
A3: The stability of this compound in solution is highly dependent on the pH and temperature of the solution. At neutral pH (6.5-7.5) and stored at 4°C, a solution can be stable for several days. For longer-term storage in solution, it is advisable to aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: What are the primary degradation pathways for this compound?
A4: The primary degradation pathways for N-Acetyllactosamine, and likely this compound, include hydrolysis of the glycosidic bond and de-N-acetylation. These reactions are accelerated by acidic and alkaline conditions, respectively, as well as elevated temperatures.
Q5: Can I autoclave a solution of this compound?
A5: Autoclaving is not recommended as the high temperature and pressure can lead to significant degradation of the disaccharide. Sterile filtration is the preferred method for sterilizing solutions of this compound.
Troubleshooting Guides
Issue 1: Inconsistent experimental results when using a freshly prepared solution of this compound.
-
Possible Cause: Degradation of the compound upon dissolution.
-
Troubleshooting Steps:
-
Verify Solvent pH: Ensure the pH of the solvent is near neutral (pH 6.5-7.5).
-
Control Temperature: Prepare the solution on ice to minimize thermal degradation.
-
Fresh Preparation: Prepare the solution immediately before use.
-
Purity Check: Analyze the freshly prepared solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to confirm its integrity.
-
Issue 2: Loss of activity or concentration of this compound solution after storage.
-
Possible Cause: Improper storage conditions leading to degradation.
-
Troubleshooting Steps:
-
Storage Temperature: Confirm that the solution was stored at the recommended temperature (4°C for short-term, -20°C or -80°C for long-term).
-
Avoid Freeze-Thaw Cycles: Aliquot the solution into single-use volumes to prevent degradation from repeated freezing and thawing.
-
pH Stability: If stored in a buffer, ensure the buffer has sufficient capacity to maintain a stable pH over time.
-
Re-analysis: Re-analyze the concentration and purity of the stored solution using a validated analytical method.
-
Issue 3: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC).
-
Possible Cause: Formation of degradation products or epimerization.
-
Troubleshooting Steps:
-
Forced Degradation Study: Perform a forced degradation study to identify potential degradation products under acidic, basic, oxidative, and thermal stress. This will help in identifying the unknown peaks.
-
Mass Spectrometry (MS) Analysis: Use LC-MS to determine the mass of the unknown peaks and aid in their identification.
-
Epimerization Check: Consider the possibility of epimerization under certain pH and temperature conditions. This may require specialized analytical techniques for separation and identification of epimers.
-
Stability Data Summary
The following table summarizes the expected stability of N-Acetyllactosamine under various conditions. This data is provided as a general guideline and may not be representative of this compound.
| Condition | Temperature | pH | Expected Stability of N-Acetyllactosamine | Primary Degradation Pathway |
| Aqueous Solution | 4°C | 6.5 - 7.5 | Stable for several days | Minimal degradation |
| 25°C | 6.5 - 7.5 | Gradual degradation over days | Hydrolysis | |
| 4°C | < 4.0 | Prone to degradation | Glycosidic bond hydrolysis | |
| 25°C | < 4.0 | Rapid degradation | Glycosidic bond hydrolysis | |
| 4°C | > 8.0 | Prone to degradation | De-N-acetylation | |
| 25°C | > 8.0 | Rapid degradation | De-N-acetylation | |
| Solid State | -20°C | N/A | Stable for months to years (desiccated) | Minimal degradation |
| 2-8°C | N/A | Stable for several months (desiccated) | Minimal degradation | |
| 25°C | N/A | Potential for slow degradation, accelerated by humidity | Hydrolysis |
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a general method for assessing the stability of this compound. Method optimization and validation are required for specific applications.
1. Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Potassium phosphate monobasic
-
Potassium phosphate dibasic
-
0.45 µm syringe filters
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Evaporative Light Scattering Detector (ELSD)
-
Amine-based or hydrophilic interaction liquid chromatography (HILIC) column
3. Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 10 mM potassium phosphate buffer (pH 7.0).
-
Mobile Phase B: HPLC-grade acetonitrile.
4. Sample Preparation:
-
Dissolve this compound in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Column: HILIC Column (e.g., 4.6 x 250 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection:
-
UV: 195 nm (if the compound has sufficient chromophore)
-
ELSD: Drift tube temperature 50°C, Nebulizer gas pressure 3.5 bar
-
-
Gradient Elution:
-
0-5 min: 80% B
-
5-20 min: Linear gradient from 80% to 50% B
-
20-25 min: 50% B
-
25-30 min: Linear gradient from 50% to 80% B
-
30-35 min: 80% B (re-equilibration)
-
6. Data Analysis:
-
Monitor the peak area of this compound over time under different storage conditions (pH, temperature).
-
Calculate the percentage of degradation by comparing the peak area at a given time point to the initial peak area.
-
Identify and quantify any new peaks that appear, which may correspond to degradation products.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
1. Acid Hydrolysis:
-
Incubate a solution of this compound (1 mg/mL) in 0.1 M HCl at 60°C.
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with 0.1 M NaOH before HPLC analysis.
2. Base Hydrolysis:
-
Incubate a solution of this compound (1 mg/mL) in 0.1 M NaOH at 60°C.
-
Collect samples at various time points.
-
Neutralize the samples with 0.1 M HCl before HPLC analysis.
3. Oxidative Degradation:
-
Incubate a solution of this compound (1 mg/mL) in 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Collect samples at various time points.
-
Analyze the samples directly by HPLC.
4. Thermal Degradation:
-
Store a solid sample of this compound at 80°C.
-
Dissolve samples in the mobile phase at various time points for HPLC analysis.
-
Also, incubate a solution of this compound (1 mg/mL in water) at 80°C and collect samples at various time points.
5. Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL) to UV light (e.g., 254 nm) and visible light.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Collect samples at various time points for HPLC analysis.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
Preventing anomerization during Epi-N-Acetyl-lactosamine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Epi-N-Acetyl-lactosamine. Our focus is to address the critical challenge of preventing anomerization to ensure high yields of the desired β-anomer.
Frequently Asked Questions (FAQs)
Q1: What is anomerization and why is it a problem in this compound synthesis?
Anomerization is the conversion of one anomer to the other. In the context of this compound (Galβ1-4GlcNAc) synthesis, this means the desired β-glycosidic linkage can isomerize to the undesired α-glycosidic linkage. This is problematic because the biological activity of oligosaccharides is highly dependent on the specific anomeric configuration of their glycosidic bonds. The formation of an anomeric mixture necessitates challenging purification steps and reduces the overall yield of the target compound.
Q2: What are the main factors that influence anomerization during glycosylation?
Several factors can influence the stereochemical outcome of a glycosylation reaction:
-
Protecting Groups: The choice of protecting groups on both the glycosyl donor (galactose derivative) and the glycosyl acceptor (N-acetylglucosamine derivative) is critical. Participating protecting groups at the C2 position of the donor, such as acyl groups (e.g., acetyl, benzoyl), can promote the formation of 1,2-trans glycosides (the desired β-linkage in this case) through the formation of an intermediate oxocarbenium ion that is attacked from the less hindered face.
-
Catalyst/Promoter: The choice of Lewis acid or promoter can significantly impact the anomeric selectivity. Some catalysts favor the formation of the thermodynamic product (often the α-anomer), while others can be used to kinetically control the reaction to yield the β-anomer.
-
Solvent: The polarity and coordinating ability of the solvent can influence the stability of reaction intermediates and the overall stereoselectivity.
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can sometimes lead to the equilibration of the anomeric center, favoring the thermodynamically more stable anomer.[1]
-
Leaving Group on the Donor: The nature of the leaving group at the anomeric position of the galactose donor also plays a role in the reaction mechanism and stereochemical outcome.
Q3: Can the C4-epimeric configuration of the galactose donor (compared to a glucose donor) affect the anomeric selectivity of the glycosylation?
Yes, the stereochemistry of the glycosyl donor, including the configuration at C4, can influence the stereochemical outcome of the glycosylation reaction. The orientation of the C4 hydroxyl group (axial in galactose versus equatorial in glucose) can affect the overall conformation of the sugar ring and the stability of the oxocarbenium ion intermediate. This, in turn, can influence the facial selectivity of the nucleophilic attack by the acceptor, although the effect is generally less pronounced than that of the C2 protecting group.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low β:α anomeric ratio (predominance of α-anomer) | 1. Use of a non-participating protecting group at C2 of the galactose donor. 2. The chosen Lewis acid catalyst favors the thermodynamic α-product. 3. Prolonged reaction time or high temperature leading to anomerization. | 1. Employ a participating protecting group at C2 of the galactose donor, such as an acetyl (Ac) or benzoyl (Bz) group. 2. For β-selectivity with N-acetylgalactosamine donors (a C2-epimer of your target), Scandium triflate (Sc(OTf)₃) has been shown to be an effective catalyst.[2] For α-selectivity, Hafnium triflate (Hf(OTf)₄) can be used.[2] 3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to avoid epimerization. |
| Formation of an oxazoline byproduct | The N-acetyl group of the glucosamine acceptor can participate in an intramolecular reaction to form a stable oxazoline, which is a common side reaction in glycosylations involving N-acetylated sugars. | This is a known challenge with N-acetylglucosamine donors.[3] While this compound synthesis uses a GlcNAc acceptor, similar side reactions can occur. Using a more reactive glycosyl donor and carefully controlling the reaction conditions (e.g., low temperature) can help to favor the intermolecular glycosylation over oxazoline formation. |
| Unexpected anomerization to the α-anomer during workup or subsequent steps | Certain solvent mixtures, such as dibromomethane (DBM) and dimethylformamide (DMF), have been shown to promote the anomerization of N-acetylglucosamine β-glycosides to the α-anomer, especially at elevated temperatures.[1] | Avoid using DBM/DMF mixtures in subsequent reaction or purification steps if the β-anomer is the desired product. If such solvents are necessary, perform the operations at the lowest possible temperature and for the shortest possible time. |
| Low overall yield of the disaccharide | 1. Low reactivity of the glycosyl donor or acceptor. 2. Steric hindrance around the acceptor's hydroxyl group. 3. Decomposition of starting materials or product under the reaction conditions. | 1. The use of a 4-O-tert-butyldimethylsilyl (TBDMS) protecting group on a GlcNAc donor has been shown to increase its reactivity.[3][4][5] A similar "arming" effect might be beneficial for the acceptor. 2. Ensure that the protecting groups on the acceptor do not sterically encumber the C4-hydroxyl group. 3. Use mild reaction conditions and purified reagents. Monitor the reaction to avoid degradation. |
Data on Anomeric Selectivity in Related Glycosylations
The following table summarizes data from glycosylation reactions of N-acetylgalactosamine (a C2-epimer of the galactose unit in this compound) donors with a simple alcohol acceptor, demonstrating the effect of the catalyst on anomeric selectivity.
| Glycosyl Donor | Acceptor | Catalyst (50 mol%) | Solvent | Temp. | Time (h) | α:β Ratio | Conversion (%) | Reference |
| Ac₄GalNAc | 5-chloro-1-pentanol | Sc(OTf)₃ | 1,2-C₂H₄Cl₂ | Reflux | 12 | 1:99 | >95 | [2] |
| Ac₄GalNAc | 5-chloro-1-pentanol | Hf(OTf)₄ | 1,2-C₂H₄Cl₂ | Reflux | 12 | 95:5 | >95 | [2] |
| Ac₄GalNAc | 5-chloro-1-pentanol | Cu(OTf)₂ | 1,2-C₂H₄Cl₂ | Reflux | 24 | 10:90 | >95 | [2] |
| Ac₄GalNAc | 5-chloro-1-pentanol | Yb(OTf)₃ | 1,2-C₂H₄Cl₂ | Reflux | 24 | 5:95 | >95 | [2] |
Ac₄GalNAc: Per-O-acetylated N-acetylgalactosamine
Experimental Protocols
Protocol 1: β-Selective Glycosylation of an N-Acetylglucosamine Acceptor
This protocol is adapted from a method for the β-selective glycosylation of a GlcNAc donor and can be applied to the synthesis of this compound by using a suitably protected galactose donor.[3][4][5]
Materials:
-
Protected Galactose Donor (e.g., with a C2-participating group and a suitable leaving group at the anomeric position)
-
Protected N-Acetylglucosamine Acceptor (e.g., with a free 4-OH group)
-
Scandium (III) triflate (Sc(OTf)₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Molecular Sieves (4Å, activated)
-
Triethylamine (Et₃N)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the protected N-acetylglucosamine acceptor (1.0 equiv) and the protected galactose donor (1.2 equiv) in anhydrous DCM/DCE under an inert atmosphere (Argon or Nitrogen), add freshly activated 4Å molecular sieves.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add Sc(OTf)₃ (0.2 equiv) to the mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding triethylamine (Et₃N).
-
Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the desired β-linked disaccharide.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low β-selectivity in this compound synthesis.
References
- 1. Anomerization of N-Acetylglucosamine Glycosides Promoted by Dibromomethane and Dimethylformamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group | Semantic Scholar [semanticscholar.org]
Technical Support Center: Deprotection in Epi-N-Acetyl-lactosamine Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of Epi-N-Acetyl-lactosamine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the critical deprotection steps of this complex disaccharide.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups used for the hydroxyl groups in this compound synthesis, and what are the standard methods for their removal?
A1: In the synthesis of this compound, hydroxyl groups are typically protected with acetyl (Ac) or benzyl (Bn) groups. Acetyl groups are valued for their ease of introduction and removal, while benzyl groups offer stability across a range of reaction conditions.[1][2][3]
-
Acetyl (Ac) Groups: These are commonly removed under basic conditions, a procedure known as Zemplén deacetylation.[4] This involves treating the acetylated sugar with a catalytic amount of sodium methoxide in methanol.
-
Benzyl (Bn) Groups: These are typically removed by catalytic transfer hydrogenation.[2][5][6] This method uses a palladium catalyst (e.g., Pd/C) and a hydrogen donor, such as formic acid or ammonium formate, to cleave the benzyl ethers.[5][6]
Q2: How is the amino group of the glucosamine unit typically protected, and what are the recommended deprotection methods?
A2: The amino group of the N-acetylglucosamine moiety is often protected as a phthalimido (Phth) group. This protecting group is stable under a variety of conditions used to manipulate other protecting groups on the sugar rings. The most common method for its removal is hydrazinolysis, which involves treatment with hydrazine hydrate in a protic solvent like methanol or ethanol.[7]
Q3: What is an orthogonal protecting group strategy, and why is it important in the synthesis of this compound?
A3: An orthogonal protecting group strategy involves the use of multiple protecting groups, each of which can be removed under specific conditions without affecting the others.[8][9][10] This is crucial in complex oligosaccharide synthesis, like that of this compound, as it allows for the selective deprotection of specific hydroxyl or amino groups for further modification, such as glycosylation or the introduction of other functional groups, while the rest of the molecule remains protected.[9][10]
Q4: Can multiple protecting groups be removed in a single step (global deprotection)?
A4: Yes, a global deprotection strategy can be employed to remove all protecting groups simultaneously at the final stage of the synthesis. For a fully protected this compound with, for example, acetyl and benzyl ethers and an N-phthaloyl group, a sequential one-pot approach might be necessary as a single set of conditions is unlikely to remove all groups cleanly. However, if the protecting group strategy is designed carefully, for instance using only benzyl-type protecting groups for hydroxyls and a hydrogenolysis-labile amine protecting group, a one-pot global deprotection by catalytic hydrogenation could be feasible.
Troubleshooting Guides
Issue 1: Incomplete Deprotection of Acetyl Groups (Zemplén Deacetylation)
Symptoms:
-
TLC analysis shows the presence of starting material or partially deacetylated intermediates.
-
NMR spectrum of the product shows residual acetyl signals.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient catalyst (Sodium Methoxide) | Increase the amount of sodium methoxide solution added. The reaction should be catalytic, but sometimes slightly more is needed to initiate the reaction, especially if any acidic impurities are present. |
| Reaction time is too short | Monitor the reaction closely by TLC. Continue stirring at room temperature until the starting material spot has completely disappeared. |
| Poor quality or wet methanol | Use anhydrous methanol to ensure the sodium methoxide remains active. Water can consume the catalyst. |
| Neutralization issues | Ensure the reaction mixture is properly neutralized with an acid resin (e.g., Amberlite IR-120 H+) before workup. An incomplete neutralization can lead to product degradation during concentration. |
Issue 2: Incomplete Deprotection of Benzyl Groups (Catalytic Transfer Hydrogenation)
Symptoms:
-
TLC or Mass Spectrometry indicates the presence of benzyl groups in the final product.
-
1H NMR shows characteristic aromatic signals of the benzyl group.
Possible Causes and Solutions:
| Cause | Solution |
| Catalyst poisoning | Ensure all reagents and solvents are free of catalyst poisons such as sulfur-containing compounds. If poisoning is suspected, filter the reaction mixture and add fresh catalyst. |
| Inefficient hydrogen donor | Formic acid and ammonium formate are common hydrogen donors. Ensure the donor is fresh and used in a sufficient molar excess. |
| Insufficient catalyst loading | Increase the weight percentage of the Pd/C catalyst relative to the substrate. |
| Steric hindrance | In complex oligosaccharides, some benzyl groups may be sterically hindered. Longer reaction times or heating the reaction mixture may be necessary. In some cases, switching to a different debenzylation method, like dissolving metal reduction (e.g., Na/NH3), might be required, but this is a much harsher method. |
Issue 3: Side Reactions during N-Phthaloyl Group Removal
Symptoms:
-
Formation of multiple unexpected products observed by TLC or LC-MS.
-
Low yield of the desired amine.
Possible Causes and Solutions:
| Cause | Solution |
| Acyl migration from adjacent hydroxyl groups | If there are neighboring O-acetyl groups, they can migrate to the newly formed amino group under the basic conditions of hydrazinolysis. It is often best to remove O-acetyl groups after deprotecting the N-phthaloyl group. |
| Incomplete reaction | Ensure a sufficient excess of hydrazine hydrate is used and allow the reaction to proceed to completion. The reaction can be monitored by the disappearance of the UV-active phthalimido group on TLC. |
| Difficult workup | The phthalhydrazide byproduct can sometimes be difficult to remove. It is sparingly soluble in many organic solvents. Trituration with a suitable solvent or chromatography may be necessary for its complete removal. |
Experimental Protocols
Protocol 1: Zemplén Deacetylation of Peracetylated this compound
-
Dissolution: Dissolve the peracetylated this compound (1 equivalent) in anhydrous methanol (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: To the stirred solution at room temperature, add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol (e.g., 0.1 equivalents of a 0.5 M solution).
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., ethyl acetate/methanol). The reaction is typically complete within 1-2 hours.
-
Neutralization: Once the starting material is consumed, neutralize the reaction mixture by adding an acidic ion-exchange resin (e.g., Amberlite® IR120 H+ form) until the pH is neutral.
-
Filtration and Concentration: Filter off the resin and wash it with methanol. Combine the filtrates and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by silica gel column chromatography to obtain the deacetylated this compound.
Protocol 2: Catalytic Transfer Hydrogenation for Debenzylation
-
Reaction Setup: To a solution of the benzylated sugar (1 equivalent) in a mixture of methanol and ethyl acetate, add 10% Palladium on carbon (Pd/C, 10-20% by weight of the substrate).
-
Hydrogen Donor Addition: Add a hydrogen donor, such as ammonium formate (5-10 equivalents) or formic acid (5-10 equivalents), to the suspension.
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature or with gentle heating (40-50 °C).
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by chromatography to yield the debenzylated product.
Protocol 3: Deprotection of N-Phthaloyl Group
-
Reaction Mixture: Dissolve the N-phthaloyl protected sugar (1 equivalent) in ethanol or methanol.
-
Reagent Addition: Add hydrazine hydrate (10-20 equivalents) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or reflux for 4-16 hours. A white precipitate of phthalhydrazide will form.
-
Workup: After the reaction is complete (as monitored by TLC), cool the mixture to room temperature and filter off the phthalhydrazide precipitate.
-
Purification: Concentrate the filtrate and purify the crude product by an appropriate method, such as silica gel chromatography or recrystallization, to obtain the free amine. This amine is often immediately N-acetylated in the subsequent step.
Data Presentation
Table 1: Comparison of Common Deprotection Methods for Hydroxyl Groups
| Protecting Group | Reagents and Conditions | Typical Yield Range | Advantages | Disadvantages |
| Acetyl (Ac) | Catalytic NaOMe in MeOH (Zemplén) | 85-98% | Mild conditions, fast reaction, high yields. | Sensitive to base-labile groups. |
| Benzyl (Bn) | H2, Pd/C | 90-99% | High yielding, clean reaction. | Requires specialized hydrogenation equipment. |
| Benzyl (Bn) | Catalytic Transfer Hydrogenation (e.g., HCO2NH4, Pd/C) | 80-95% | Does not require H2 gas, milder conditions. | Can be slower, potential for side reactions with some donors. |
| Benzylidene Acetal | Mild acid (e.g., 80% acetic acid) or H2, Pd/C | 80-95% | Can be removed selectively. | Acidic conditions may affect other acid-labile groups. |
Table 2: Comparison of Deprotection Methods for the Amino Group
| Protecting Group | Reagents and Conditions | Typical Yield Range | Advantages | Disadvantages |
| Phthalimido (Phth) | Hydrazine hydrate in EtOH or MeOH | 70-90% | Robust protecting group, reliable deprotection. | Hydrazine is toxic, byproduct can be difficult to remove. |
| Azido (N3) | H2, Pd/C or PPh3, H2O (Staudinger) | 85-95% | Mild deprotection conditions. | Azides are potentially explosive. |
Visualizations
Caption: Orthogonal deprotection strategy for a peracetylated, N-phthaloyl protected this compound.
References
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. news-medical.net [news-medical.net]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Exploratory N‐Protecting Group Manipulation for the Total Synthesis of Zwitterionic Shigella sonnei Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Phthalimides [organic-chemistry.org]
- 8. Advances in glycoside and oligosaccharide synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00321C [pubs.rsc.org]
- 9. Advances in Protecting Groups for Oligosaccharide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Enhancing the stability of glycosyltransferase for industrial applications
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the stability of glycosyltransferases (GTs) for industrial applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of glycosyltransferase instability in industrial settings?
Glycosyltransferases often exhibit limited stability under industrial process conditions, which can include elevated temperatures, non-optimal pH, presence of organic solvents, and mechanical stress from agitation.[1][2] Key factors contributing to instability include:
-
Thermal Denaturation: Many GTs have optimal temperatures for activity that are not necessarily optimal for long-term stability, leading to unfolding and loss of function at industrial operating temperatures.[3][4][5]
-
pH Inactivation: Extreme pH values can alter the ionization state of amino acid residues, disrupting the enzyme's three-dimensional structure and catalytic activity.[6]
-
Dilution-Induced Inactivation: Some GTs, particularly from the GT1 family, can lose activity at low concentrations, a phenomenon that can be synergistic with chemical instability.[4][5]
-
Substrate/Product Inhibition or Degradation: The acceptor substrates or the products of the glycosylation reaction can sometimes lead to enzyme inactivation.[4]
-
Shear Stress: In large-scale bioreactors, mechanical forces from stirring and pumping can cause physical denaturation of the enzyme.
-
Presence of Organic Solvents: Organic solvents, often used to dissolve poorly soluble acceptor substrates, can strip essential water molecules from the enzyme surface, leading to denaturation.[7]
Q2: What are the main strategies to improve the stability of glycosyltransferases?
Several strategies can be employed to enhance the stability of GTs for industrial use. These can be broadly categorized as protein engineering, immobilization, and process optimization.
-
Protein Engineering: This involves modifying the amino acid sequence of the enzyme to improve its intrinsic properties.[8][9]
-
Immobilization: This technique involves attaching the enzyme to a solid support material, which can protect it from harsh environmental conditions and improve reusability.[13][14][15][16] Common supports include graphene nanoplatelets, agarose beads, and magnetic carriers.[13][14][16][17]
-
Reaction Condition Optimization: This involves adjusting process parameters to create a more favorable environment for the enzyme. This includes optimizing pH, temperature, and substrate concentration.[6][18]
-
Use of Additives and Excipients: The addition of stabilizers such as polyols (e.g., sucrose, trehalose), amino acids, or surfactants can help maintain the enzyme's conformational integrity.[19][20][21][22]
Q3: How does enzyme immobilization enhance the stability of glycosyltransferases?
Immobilization enhances GT stability through several mechanisms:
-
Increased Rigidity: Covalent attachment to a support restricts the enzyme's conformational flexibility, making it more resistant to unfolding at high temperatures or in the presence of denaturants.[16]
-
Protection from Microenvironment: The support matrix can create a protective microenvironment, shielding the enzyme from harsh pH, organic solvents, or proteolytic degradation.[15]
-
Prevention of Aggregation: By physically separating enzyme molecules, immobilization prevents intermolecular aggregation, which is a common cause of inactivation at high concentrations.
-
Enhanced Reusability: Immobilization allows for the easy separation of the enzyme from the reaction mixture, enabling its reuse over multiple cycles and reducing operational costs.[13][14][16]
Troubleshooting Guide
Problem: Rapid loss of glycosyltransferase activity during the reaction.
This is a common issue that can be caused by several factors. The following logical workflow can help diagnose and address the problem.
References
- 1. researchgate.net [researchgate.net]
- 2. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Family 1 glycosyltransferases (GT1, UGTs) are subject to dilution-induced inactivation and low chemo stability toward their own acceptor substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Improving Thermostability and Catalytic Activity of Glycosyltransferase From Panax ginseng by Semi-Rational Design for Rebaudioside D Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Directed evolution of glycosyltransferase for enhanced efficiency of avermectin glucosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrin glycosyltransferase immobilization on functionalized graphene nanoplatelets for enhanced cyclodextrin production | PLOS One [journals.plos.org]
- 14. Cyclodextrin glycosyltransferase immobilization on functionalized graphene nanoplatelets for enhanced cyclodextrin production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. longdom.org [longdom.org]
- 18. Whole-cell bioconversion using non-Leloir transglycosylation reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins [jmchemsci.com]
- 20. researchgate.net [researchgate.net]
- 21. Effect of excipients on the stability and transport of recombinant human epidermal growth factor (rhEGF) across Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Validation & Comparative
Comparative analysis of different galactosyl donors for glycosynthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a galactosyl donor is a critical determinant for the success of a glycosynthesis campaign. A donor's reactivity, stability, and the stereoselectivity it imparts on the newly formed glycosidic bond are paramount considerations. This guide provides a comparative analysis of common galactosyl donors, supported by experimental data, to aid researchers in making informed decisions for their specific synthetic challenges.
Performance Comparison of Galactosyl Donors
The efficiency of a galactosyl donor is often evaluated by the yield and the stereochemical outcome of the glycosylation reaction. The following tables summarize the performance of three major classes of galactosyl donors—thioglycosides, glycosyl halides, and glycosyl trichloroacetimidates—in representative glycosylation reactions.
Galactosyl Thioglycosides
Thioglycosides are popular donors due to their stability and the wide array of available activation methods. Their reactivity can be tuned by altering the protecting groups and the nature of the thiol aglycon.
| Donor | Acceptor | Promoter System | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |
| Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-galactopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | CH₂Cl₂ | -20 | 85 | 1:3 | [1] |
| Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside | 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | DMTST | CH₂Cl₂ | 0 | 92 | 1:9 | [1] |
| 4-Nitrophenyl 2-azido-4,6-O-benzylidene-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-1-thio-β-D-galactopyranoside | Trisaccharide Acceptor | AgOTf/p-TolSCl | CH₂Cl₂/MeCN | -70 | 57 | N/A | [2] |
Galactosyl Halides (Bromides and Chlorides)
Glycosyl halides, particularly bromides, are highly reactive donors often employed in Koenigs-Knorr type reactions. Their stability can be a concern, but they often provide good to excellent yields in a short reaction time. The stereochemical outcome is highly dependent on the protecting group at the C-2 position and the reaction conditions.
| Donor | Acceptor | Promoter System | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |
| 2,3,4,6-Tetra-O-benzoyl-α-D-galactopyranosyl Bromide | Cyclohexanol | Ag₂CO₃ | CH₂Cl₂ | RT | 88 | 1:12 | [3] |
| 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Bromide | Methanol | Ag₂O | Methanol | RT | 95 | 1:9 | [4] |
| 3,4-di-O-benzoyl-galactosyl chloride | Glycosyl acceptor with 3-OH | Ag₂SO₄/Bi(OTf)₃ | CH₂Cl₂ | -10 to RT | 77 | 16-20:1 | [5] |
| 4,6-O-benzylidene-2,3-di-O-benzoyl-α-D-galactopyranosyl chloride | Glycosyl acceptor with 6-OH | Ag₂SO₄/Bi(OTf)₃ | CH₂Cl₂ | -10 to RT | 95 | >20:1 | [5] |
Galactosyl Trichloroacetimidates
Glycosyl trichloroacetimidates are highly reactive and versatile donors that can be activated under mildly acidic conditions. They are known for their high reactivity and ability to glycosylate even hindered or deactivated acceptors.
| Donor | Acceptor | Promoter System | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |
| 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranosyl trichloroacetimidate | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | TMSOTf (cat.) | CH₂Cl₂ | -40 | 91 | 1:4 | [6][7] |
| 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate | Cholesterol | BF₃·OEt₂ (cat.) | CH₂Cl₂ | 0 | 85 | 1:8 | [7] |
| 2,3,4,6-tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate | Methanol | Organocatalyst | Solvent-free | RT | 99 | 1:73 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of glycosylation reactions. Below are representative protocols for the activation of the three classes of galactosyl donors discussed.
Protocol 1: Glycosylation using a Thioglycoside Donor
This protocol describes a general procedure for the activation of a thioglycoside donor using N-iodosuccinimide (NIS) and a catalytic amount of trifluoromethanesulfonic acid (TfOH)[1].
Materials:
-
Galactosyl thioglycoside donor (1.2 equiv)
-
Glycosyl acceptor (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.5 equiv)
-
Trifluoromethanesulfonic acid (TfOH) solution (0.1 M in CH₂Cl₂, 0.2 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Activated molecular sieves (4 Å)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the galactosyl thioglycoside donor, glycosyl acceptor, and activated molecular sieves (4 Å).
-
Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Add NIS to the mixture and stir for 5 minutes.
-
Add the TfOH solution dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution, followed by saturated aqueous Na₂S₂O₃ solution.
-
Allow the mixture to warm to room temperature and filter through a pad of Celite®, washing with CH₂Cl₂.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous Na₂S₂O₃ solution, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Koenigs-Knorr Glycosylation using a Galactosyl Bromide
This protocol outlines the classical Koenigs-Knorr reaction using a per-acylated galactosyl bromide and a silver salt promoter[3][4].
Materials:
-
Per-O-acetylated or per-O-benzoylated galactosyl bromide (1.1 equiv)
-
Glycosyl acceptor (1.0 equiv)
-
Silver carbonate (Ag₂CO₃) or Silver oxide (Ag₂O) (1.5 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂) or the acceptor alcohol as solvent
-
Activated molecular sieves (4 Å)
-
Celite®
Procedure:
-
To a flame-dried, foil-wrapped round-bottom flask under an argon atmosphere, add the glycosyl acceptor, silver salt, and activated molecular sieves (4 Å).
-
Add anhydrous solvent and stir the suspension at room temperature for 1 hour.
-
Add a solution of the galactosyl bromide in the anhydrous solvent dropwise to the stirring suspension.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and filter through a pad of Celite®, washing the pad thoroughly.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography.
Protocol 3: Glycosylation using a Galactosyl Trichloroacetimidate Donor
This protocol describes a typical glycosylation reaction using a galactosyl trichloroacetimidate donor activated by a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf)[6][7].
Materials:
-
Galactosyl trichloroacetimidate donor (1.2 equiv)
-
Glycosyl acceptor (1.0 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) solution (0.1 M in CH₂Cl₂, 0.1 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Activated molecular sieves (4 Å)
-
Triethylamine (Et₃N) or pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the galactosyl trichloroacetimidate donor, glycosyl acceptor, and activated molecular sieves (4 Å).
-
Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C).
-
Add the TMSOTf solution dropwise.
-
Stir the reaction at this temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a few drops of triethylamine or pyridine.
-
Allow the mixture to warm to room temperature, dilute with CH₂Cl₂, and filter through a pad of Celite®, washing with CH₂Cl₂.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizing Glycosynthesis: The Chemoenzymatic Synthesis of GM1 Ganglioside
The chemoenzymatic synthesis of the GM1 ganglioside provides an excellent example of a multi-step glycosylation process. The following diagram illustrates the sequential addition of monosaccharide units, highlighting the role of different glycosyltransferases.
Caption: Chemoenzymatic synthesis pathway of GM1 ganglioside.
This workflow demonstrates the power of combining chemical and enzymatic methods to construct complex glycoconjugates. The initial lactosylceramide core is assembled chemically, followed by sequential enzymatic glycosylations to build the complete oligosaccharide chain of the GM1 ganglioside.
Experimental Workflow for Comparative Analysis
To objectively compare the performance of different galactosyl donors, a standardized experimental workflow is essential. The following diagram outlines a logical process for such a comparative study.
Caption: Workflow for comparing galactosyl donor performance.
This systematic approach ensures that the comparison is based on consistent experimental parameters, allowing for a reliable assessment of each donor's strengths and weaknesses. By following such a workflow, researchers can confidently select the most appropriate galactosyl donor for their specific synthetic goals.
References
- 1. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Total Synthesis of the Aminopropyl Functionalized Ganglioside GM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "New Methods for Stereoselective Glycosylation in Application to Signi" by Melanie L. Shadrick [irl.umsl.edu]
- 4. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expanding the scope of stereoselective α-galactosylation using glycosyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the Biological Activity of Synthetic Epi-N-Acetyl-lactosamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the in vitro validation of synthetic Epi-N-Acetyl-lactosamine, offering a comparative analysis with its well-studied epimer, N-Acetyl-lactosamine (LacNAc). While direct experimental data on the biological activity of this compound is limited in publicly available literature, this document outlines key experimental approaches and expected outcomes based on the established roles of LacNAc in cellular processes.
Introduction to N-Acetyl-lactosamine and its Epimer
N-Acetyl-lactosamine (LacNAc) is a fundamental disaccharide unit found in a vast array of complex glycans on the surface of cells and in secreted glycoproteins.[1] It plays a crucial role in cell-cell recognition, signaling, and immune responses.[1] The biological activity of LacNAc is dictated by its unique structure, which allows it to be recognized by specific glycan-binding proteins, such as lectins.
This compound is a stereoisomer of LacNAc, differing in the configuration of a hydroxyl group on the galactose residue. While commercially available as a synthetic glycosylation agent, its distinct biological activities have not been extensively characterized. Understanding the in vitro effects of this epimer is critical for its potential application in drug development and glycobiology research.
Comparative Biological Activities: A Hypothetical Framework
Based on the known functions of LacNAc, we can hypothesize the potential biological activities of this compound and outline in vitro assays to test these hypotheses.
| Biological Process | N-Acetyl-lactosamine (LacNAc) Activity | Hypothetical this compound Activity | Recommended In Vitro Assay |
| Cell Adhesion | Mediates cell-cell and cell-extracellular matrix interactions by binding to selectins and other lectins. | May exhibit altered binding affinity to selectins, potentially leading to reduced or enhanced cell adhesion. | Cell adhesion assays using specific cell lines (e.g., endothelial cells, leukocytes) and purified lectins. |
| Immune Modulation | Modulates immune responses by interacting with immune cell receptors like Siglecs. | Could act as an antagonist or a weaker agonist for immune receptors, thereby altering cytokine production or cell activation. | Cytokine release assays (e.g., ELISA) from primary immune cells (e.g., T cells, macrophages) upon stimulation. |
| Cell Signaling | Can influence signaling pathways by modulating the glycosylation of receptors like the Epidermal Growth Factor Receptor (EGFR). | May differentially affect receptor glycosylation and downstream signaling cascades (e.g., MAPK/ERK pathway). | Western blot analysis of key signaling proteins (e.g., phosphorylated ERK, Akt) in response to growth factors. |
| Pathogen Binding | Serves as a receptor for various pathogens, including viruses and bacteria. | Could potentially block pathogen binding by competing with LacNAc or fail to be recognized by pathogen adhesins. | Pathogen-host cell binding assays using fluorescently labeled pathogens and relevant host cell lines. |
Experimental Protocols
Lectin Binding Affinity Assay
Objective: To compare the binding affinity of synthetic this compound and LacNAc to a panel of known LacNAc-binding lectins (e.g., Galectins, Selectins).
Methodology:
-
Immobilization: Immobilize the lectins of interest on a surface plasmon resonance (SPR) sensor chip or ELISA plate.
-
Binding: Flow solutions of synthetic this compound and LacNAc at various concentrations over the immobilized lectins.
-
Detection: Measure the binding response in real-time (SPR) or using a labeled secondary antibody (ELISA).
-
Data Analysis: Calculate the dissociation constants (Kd) for each interaction to quantify binding affinity.
Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of a specific cell line compared to LacNAc.
Methodology:
-
Cell Culture: Plate cells (e.g., cancer cell lines known to be sensitive to glycan modifications) in a 96-well plate.
-
Treatment: Treat the cells with varying concentrations of synthetic this compound and LacNAc for 24-72 hours.
-
Quantification: Measure cell proliferation using a standard method such as MTT, WST-1, or direct cell counting.
-
Data Analysis: Determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) for each compound.
In Vitro Glycosylation Assay
Objective: To determine if synthetic this compound can be utilized by glycosyltransferases as a substrate for glycan chain extension.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing a specific glycosyltransferase (e.g., β-1,3-N-acetylglucosaminyltransferase), an acceptor substrate (e.g., a fluorescently labeled monosaccharide), and either UDP-Galactose (for LacNAc synthesis) or a hypothetical UDP-Epi-Galactose. Add synthetic this compound or LacNAc as a potential acceptor.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.
-
Analysis: Analyze the reaction products using high-performance liquid chromatography (HPLC) or mass spectrometry to detect the formation of elongated glycans.
Visualizing the Concepts
To aid in the understanding of the experimental workflows and potential signaling implications, the following diagrams are provided.
Caption: Workflow for comparative in vitro validation.
Caption: Potential impact on EGFR signaling pathway.
Conclusion
The validation of synthetic this compound's biological activity is a critical step towards understanding its potential applications. While direct comparative data with LacNAc is currently scarce, the experimental framework provided in this guide offers a robust starting point for researchers. By systematically evaluating its interaction with key biological partners and its influence on cellular processes, the scientific community can begin to unravel the unique biological profile of this synthetic glycan. The proposed in vitro assays, coupled with the provided conceptual diagrams, will facilitate a comprehensive and objective comparison, ultimately paving the way for novel discoveries in glycobiology and drug development.
References
Epi-N-Acetyl-lactosamine vs. N-Acetyllactosamine: A Comparative Guide to Lectin Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
The specificity of lectin-carbohydrate interactions is a cornerstone of glycobiology, with profound implications for cellular communication, pathogen recognition, and the development of novel therapeutics. N-Acetyllactosamine (LacNAc), a common disaccharide unit in N- and O-glycans, is a well-established ligand for a variety of lectins. However, subtle changes in its stereochemistry, such as the epimerization to Epi-N-Acetyl-lactosamine (Epi-LacNAc), can dramatically alter binding affinities and specificities. This guide provides a comparative analysis of the binding of LacNAc and its epimer to specific lectins, supported by experimental data and detailed methodologies.
Understanding the Structural Difference
N-Acetyllactosamine is composed of a galactose molecule linked to an N-acetylglucosamine molecule via a β-1,4-glycosidic bond. This compound is an epimer of LacNAc, meaning it differs in the stereochemical configuration at one chiral center. This seemingly minor alteration can significantly impact the three-dimensional structure of the carbohydrate and its ability to fit into the carbohydrate recognition domain (CRD) of a lectin. The precise nature of this impact—whether it enhances, diminishes, or abolishes binding—is lectin-dependent.
Comparative Binding Affinity Data
While extensive quantitative data directly comparing the binding of Epi-LacNAc to a wide range of lectins is limited in the literature, we can analyze the well-characterized binding of LacNAc to infer the effects of epimerization. The following table summarizes the binding affinities of LacNAc for several well-studied lectins.
| Lectin Family | Specific Lectin | Ligand | Binding Affinity (Kd) | Experimental Method |
| Galectin | Galectin-1 | LacNAc-containing neoglycoprotein | ~23 µM[1] | ELISA-type assay |
| Galectin | Galectin-3 | 3'-O-sulfated LacNAc analog | 14.7 µM[2] | Isothermal Titration Calorimetry (ITC) |
| Plant Lectin | Ricinus communis agglutinin I (RCA-I) | N-acetyllactosamine | Comparable to glycopeptide with KA = 3.81 × 10^4 M-1 | Surface Plasmon Resonance (SPR) |
| Plant Lectin | Erythrina cristagalli lectin (ECA) | N-acetyllactosamine | Ka ~ 1.4 X 10^4 M-1 | 13C-NMR spectroscopy[3] |
Inferred Impact of Epimerization on Lectin Binding
The binding of a carbohydrate to a lectin is a highly specific interaction mediated by a network of hydrogen bonds and van der Waals forces between the hydroxyl groups of the sugar and the amino acid residues in the lectin's CRD.
A change in the orientation of a single hydroxyl group, as in an epimer, can disrupt this delicate network. For instance, if a particular hydroxyl group on LacNAc acts as a hydrogen bond donor to an amino acid in the CRD, and in Epi-LacNAc this group is reoriented, the hydrogen bond may be weakened or completely lost, leading to a decrease in binding affinity. Conversely, the new orientation in the epimer could potentially form a more favorable interaction with the CRD, resulting in a higher binding affinity, although this is generally less common for established lectin-ligand pairs.
Experimental Protocols
Accurate determination of binding affinities is crucial for understanding lectin specificity. The following are detailed methodologies for key experiments used to quantify lectin-carbohydrate interactions.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a powerful technique for real-time, label-free analysis of biomolecular interactions.[4][5]
Methodology:
-
Lectin Immobilization:
-
A sensor chip (e.g., CM5) is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
The lectin of interest, dissolved in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface, leading to covalent immobilization via amine coupling.
-
Remaining active esters on the surface are deactivated with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
A running buffer (e.g., HBS-EP) is continuously passed over the sensor surface.
-
Serial dilutions of the carbohydrate ligand (N-Acetyllactosamine or this compound) in the running buffer are injected over the immobilized lectin.
-
The association of the carbohydrate to the lectin is monitored in real-time as an increase in the resonance signal.
-
Following the association phase, the running buffer is passed over the surface to monitor the dissociation of the carbohydrate.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[6][7][8]
Methodology:
-
Sample Preparation:
-
The lectin and carbohydrate solutions are prepared in the exact same buffer to minimize heats of dilution. The buffer should be degassed prior to use.
-
The lectin solution is placed in the sample cell of the calorimeter, and the carbohydrate solution is loaded into the injection syringe.
-
-
Titration:
-
A series of small, precise injections of the carbohydrate solution are made into the lectin solution in the sample cell.
-
The heat released or absorbed upon each injection is measured by the instrument.
-
-
Data Analysis:
-
The raw data (heat flow vs. time) is integrated to obtain the heat change per injection.
-
The resulting binding isotherm (heat change vs. molar ratio of ligand to protein) is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
-
Enzyme-Linked Lectin Assay (ELLA)
The Enzyme-Linked Lectin Assay is a plate-based method for determining the relative binding affinities of carbohydrates.[9][10][11]
Methodology:
-
Plate Coating:
-
Microtiter plates are coated with a glycoprotein or a neoglycoprotein containing the carbohydrate of interest (e.g., LacNAc-BSA).
-
-
Competitive Binding:
-
A fixed concentration of a labeled lectin (e.g., biotinylated or enzyme-conjugated) is pre-incubated with varying concentrations of the free carbohydrate to be tested (N-Acetyllactosamine or this compound).
-
These mixtures are then added to the coated wells of the microtiter plate.
-
-
Detection:
-
The plate is washed to remove unbound lectin.
-
If a biotinylated lectin is used, an enzyme-conjugated streptavidin is added, followed by a substrate that produces a colorimetric or fluorescent signal. If an enzyme-conjugated lectin is used, the substrate is added directly.
-
-
Data Analysis:
-
The signal intensity is inversely proportional to the binding affinity of the free carbohydrate. The concentration of free carbohydrate required to inhibit the binding of the lectin to the coated plate by 50% (IC50) is determined.
-
Visualizing Experimental Workflows and Logical Relationships
Caption: Experimental workflow for comparing lectin binding affinities.
Caption: Impact of epimerization on lectin-carbohydrate binding.
References
- 1. Human galectin-1 recognition of poly-N-acetyllactosamine and chimeric polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Binding of [1-13C]galactose-labeled N-acetyllactosamine to Erythrina cristagalli agglutinin as studied by 13C-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding assay of lectins and glycoproteins by surface plasmon resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. On Surface Assays: Surface Plasmon Resonance - Glycopedia [glycopedia.eu]
- 6. Isothermal Calorimetric Analysis of Lectin–Sugar Interaction | Springer Nature Experiments [experiments.springernature.com]
- 7. Binding assay of calreticulin using isothermal titration calorimetry - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. In solution Assays: Isothermal Titration Calorimetry - Glycopedia [glycopedia.eu]
- 9. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzyme-linked lectin assay. [bio-protocol.org]
- 11. On Surface Assays: Enzyme-Linked Lectin - Glycopedia [glycopedia.eu]
A Researcher's Guide to Determining Enzyme Kinetic Parameters: A Comparative Analysis
In the realms of biochemistry, drug discovery, and molecular biology, a thorough understanding of enzyme kinetics is paramount. The quantitative characterization of enzyme activity, particularly the determination of kinetic parameters such as the Michaelis-Menten constant (K m) and the maximum reaction velocity (Vmax), provides invaluable insights into enzyme function, efficiency, and mechanism of action. This guide offers a comparative overview of common methodologies for determining these critical parameters, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate technique for their specific needs.
Comparing the Tools of the Trade: A Look at Key Methodologies
The selection of an appropriate assay for determining enzyme kinetic parameters is contingent on various factors, including the nature of the enzyme and its substrate, the required sensitivity, and the available instrumentation. The most prevalent methods are spectrophotometric assays, fluorometric assays, and progress curve analysis.
| Method | Principle | Advantages | Disadvantages |
| Spectrophotometric Assays | Measures the change in absorbance of light as a substrate is converted to a product. This can be a direct measurement if the substrate or product is colored or absorbs light at a specific wavelength.[1][2][3][4] Coupled enzyme assays can be used if the primary reaction does not produce a measurable change in absorbance.[1][5][6] | Widely accessible, relatively low cost, robust, and suitable for a broad range of enzymes.[4] | Lower sensitivity compared to fluorometric assays, potential for interference from other components in the assay mixture that absorb light at the same wavelength. |
| Fluorometric Assays | Measures the change in fluorescence as a non-fluorescent substrate is converted to a fluorescent product, or vice versa.[1][2][3] | High sensitivity, allowing for the use of lower enzyme and substrate concentrations.[1][3] | Susceptible to interference from fluorescent compounds in the sample, and fluorescent probes can be expensive and may alter the enzyme's activity.[3] |
| Progress Curve Analysis | Involves continuously monitoring the entire time course of an enzyme-catalyzed reaction and fitting the data to an integrated rate equation to determine kinetic parameters.[7][8][9][10][11] | Provides a wealth of information from a single experiment, can be more accurate than initial rate methods, and is useful for studying complex reaction mechanisms.[8][9] | Requires more complex data analysis and specialized software, and can be sensitive to enzyme instability over the course of the reaction.[12] |
| NMR Spectroscopy | Allows for the direct and simultaneous real-time monitoring of the concentrations of substrates, products, and even intermediates in a reaction mixture.[13][14] | Provides detailed structural and quantitative information, does not require a chromogenic or fluorogenic substrate, and can be used to study complex multi-substrate reactions. | Lower sensitivity compared to other methods, requires specialized and expensive equipment, and data acquisition and processing can be time-consuming. |
In Focus: A Detailed Protocol for Spectrophotometric Analysis of β-Galactosidase Kinetics
To illustrate a practical application, this section provides a detailed protocol for determining the kinetic parameters of the enzyme β-galactosidase using the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).[15][16][17][18] The hydrolysis of ONPG by β-galactosidase produces o-nitrophenol (ONP), a yellow-colored product that absorbs light at 420 nm.[17]
Materials:
-
Purified β-galactosidase enzyme of known concentration
-
o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (substrate)
-
Z-buffer (pH 7.0): 60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol[19]
-
Sodium carbonate (Na2CO3) solution (to stop the reaction)
-
Spectrophotometer capable of measuring absorbance at 420 nm
-
Cuvettes or a 96-well microplate
-
Incubator or water bath set to the optimal temperature for the enzyme (e.g., 37°C)
Procedure:
-
Prepare a series of ONPG substrate concentrations: Dilute the stock ONPG solution in Z-buffer to create a range of concentrations (e.g., 0.1 mM, 0.25 mM, 0.5 mM, 1 mM, 2.5 mM, 5 mM).
-
Set up the reaction mixtures: In separate tubes or wells of a microplate, add a fixed volume of each ONPG dilution.
-
Equilibrate the temperature: Pre-incubate the substrate solutions and the enzyme solution at the optimal temperature for the reaction.
-
Initiate the reaction: Add a small, fixed amount of β-galactosidase to each substrate concentration to start the reaction. The total reaction volume should be consistent for all assays.
-
Monitor the reaction: Immediately after adding the enzyme, start monitoring the increase in absorbance at 420 nm over a set period. For initial rate determination, it is crucial to measure the absorbance during the linear phase of the reaction.[7]
-
Stop the reaction: For discontinuous assays, at a specific time point within the linear range, add a quenching agent like sodium carbonate to stop the reaction.[15][18] For continuous assays, the rate is determined directly from the slope of the absorbance versus time plot.
-
Calculate the initial reaction velocity (v₀): Convert the rate of change in absorbance per minute to the rate of product formation (in µmol/min) using the Beer-Lambert law and the molar extinction coefficient of ONP.
Data Analysis and Interpretation
The initial reaction velocities (v₀) obtained at different substrate concentrations ([S]) are then used to determine the kinetic parameters Vmax and Km. This is typically done using graphical methods:
-
Michaelis-Menten Plot: A plot of v₀ versus [S] results in a hyperbolic curve.[20][21][22] Vmax is the plateau of the curve, and Km is the substrate concentration at which the reaction rate is half of Vmax.[20][23]
-
Lineweaver-Burk Plot: A double reciprocal plot of 1/v₀ versus 1/[S] yields a straight line.[20][21][22][24] The y-intercept of this line is equal to 1/Vmax, and the x-intercept is equal to -1/Km.[24][25] While historically popular, this method can distort the error structure of the data.[24] Non-linear regression fitting of the Michaelis-Menten equation is now generally preferred for more accurate parameter determination.[24]
Example Data Presentation:
| Substrate [ONPG] (mM) | Initial Velocity (v₀) (µmol/min) | 1/[S] (mM⁻¹) | 1/v₀ (min/µmol) |
| 0.1 | 5.0 | 10.0 | 0.200 |
| 0.25 | 10.0 | 4.0 | 0.100 |
| 0.5 | 16.7 | 2.0 | 0.060 |
| 1.0 | 25.0 | 1.0 | 0.040 |
| 2.5 | 35.7 | 0.4 | 0.028 |
| 5.0 | 41.7 | 0.2 | 0.024 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizing the Process
To further clarify the concepts discussed, the following diagrams illustrate a generic enzyme-catalyzed reaction and the experimental workflow for determining kinetic parameters.
References
- 1. Enzyme assay - Wikipedia [en.wikipedia.org]
- 2. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 3. comed.uobaghdad.edu.iq [comed.uobaghdad.edu.iq]
- 4. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 5. The kinetics of coupled enzyme reactions. Applications to the assay of glucokinase, with glucose 6-phosphate dehydrogenase as coupling enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 8. Uses and misuses of progress curve analysis in enzyme kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beilstein-institut.de [beilstein-institut.de]
- 10. Enzyme kinetic studies from progress curves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Time-Dependent Kinetic Complexities in Enzyme Assays: A Review [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rpdata.caltech.edu [rpdata.caltech.edu]
- 17. agilent.com [agilent.com]
- 18. studylib.net [studylib.net]
- 19. Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 20. differencebetween.com [differencebetween.com]
- 21. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline [pharmaguideline.com]
- 22. m.youtube.com [m.youtube.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 25. youtube.com [youtube.com]
The Gold Standard for Measuring Epi-N-Acetyl-lactosamine Binding: An Isothermal Titration Calorimetry (ITC) Comparison Guide
For researchers, scientists, and drug development professionals, understanding the thermodynamics of molecular interactions is paramount. When it comes to characterizing the binding of carbohydrate ligands like Epi-N-Acetyl-lactosamine to their protein targets, Isothermal Titration Calorimetry (ITC) stands out as a powerful and direct method. This guide provides an objective comparison of ITC with alternative techniques, supported by experimental data, detailed protocols, and clear visualizations to aid in experimental design and data interpretation.
Note: While the topic specifies "this compound," the available scientific literature predominantly focuses on its more common isomer, N-Acetyl-lactosamine (LacNAc), particularly in the context of galectin binding. Therefore, this guide will focus on the extensive data available for LacNAc and its derivatives as a close and relevant model.
Probing the Energetics of Recognition: ITC in Action
Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event.[1][2][3] This allows for a complete thermodynamic characterization of the interaction in a single experiment, providing the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[1][2][3] This rich thermodynamic data offers deep insights into the forces driving the binding process.
A Typical ITC Experimental Workflow
The process of conducting an ITC experiment to measure the binding of a LacNAc derivative to a target protein, such as a galectin, follows a well-defined workflow. The following diagram illustrates the key steps involved.
References
- 1. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 2. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 3. Applications of NMR and ITC for the Study of the Kinetics of Carbohydrate Binding by AMPK β-Subunit Carbohydrate-Binding Modules - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inhibitory effects of N-Acetyl-lactosamine (LacNAc) and related compounds, with a particular focus on their interactions with galectins, a family of β-galactoside-binding proteins implicated in a range of physiological and pathological processes, including inflammation, fibrosis, and cancer. Due to a lack of available quantitative data for the inhibitory activity of Epi-N-Acetyl-lactosamine, this guide will focus on a comparison of the well-characterized inhibitors N-Acetyl-lactosamine (LacNAc) and Thiodigalactoside (TDG). The potential influence of epimerization on binding affinity and selectivity will be discussed in the context of these findings.
Data Presentation: Inhibitory Potency Against Galectins
The following table summarizes the available quantitative data for the inhibitory potency of N-Acetyl-lactosamine and Thiodigalactoside against human galectin-1 and galectin-3. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are key metrics for evaluating the efficacy of an inhibitor, with lower values indicating higher potency.
| Compound | Target Galectin | Inhibition Metric | Value (µM) |
| N-Acetyl-lactosamine (LacNAc) | Galectin-3 | Kd | ~4.2[1] |
| Thiodigalactoside (TDG) | Galectin-1 | Kd | 24[2][3] |
| Thiodigalactoside (TDG) | Galectin-3 | Kd | 49[2][3] |
| Thiodigalactoside (TDG)-BSA Conjugate | Galectin-3 | IC50 | 0.00188[4] |
Note on this compound: Extensive searches for quantitative inhibitory data (IC50, Ki, or Kd values) for this compound did not yield any specific results. However, studies on related epimers of galactoside derivatives have shown that changes in the stereochemistry at a single carbon atom can significantly alter binding affinity and selectivity for different galectin isoforms. It is therefore plausible that this compound exhibits a distinct inhibitory profile compared to N-Acetyl-lactosamine, but experimental data is required to confirm this.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are essential for the accurate assessment and comparison of inhibitor potency.
Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity (Kd)
Isothermal Titration Calorimetry directly measures the heat change that occurs upon the binding of a ligand (inhibitor) to a macromolecule (galectin) and is considered the gold standard for determining the dissociation constant (Kd).
Materials:
-
Purified recombinant human galectin protein
-
Inhibitor compound (e.g., N-Acetyl-lactosamine, Thiodigalactoside)
-
ITC instrument (e.g., MicroCal PEAQ-ITC)
-
Degassing station
-
Dialysis buffer (e.g., Phosphate-Buffered Saline [PBS], pH 7.4)
Procedure:
-
Sample Preparation:
-
Dialyze the purified galectin protein against the ITC buffer to ensure buffer matching.
-
Prepare a stock solution of the inhibitor in the same dialysis buffer.
-
Determine the accurate concentrations of the protein and the inhibitor using a reliable method (e.g., UV-Vis spectroscopy for protein, and a calibrated balance for the inhibitor).
-
Degas both the protein and inhibitor solutions immediately before the experiment to prevent bubble formation in the calorimeter cell.
-
-
ITC Experiment Setup:
-
Load the galectin solution into the sample cell of the ITC instrument.
-
Load the inhibitor solution into the injection syringe.
-
Set the experimental parameters, including the cell temperature (typically 25°C), stirring speed, injection volume, and spacing between injections.
-
-
Titration:
-
Perform a series of injections of the inhibitor solution into the protein solution.
-
Record the heat change after each injection. The initial injections will produce larger heat changes as more binding sites are available. As the protein becomes saturated with the inhibitor, the heat changes will diminish.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the instrument's software.
-
The software will calculate the thermodynamic parameters of the interaction, including the dissociation constant (Kd), binding stoichiometry (n), and enthalpy change (ΔH).
-
Fluorescence Anisotropy/Polarization Assay for Competitive Binding Analysis
This is a high-throughput method used to determine the inhibitory potential of compounds by measuring their ability to displace a fluorescently labeled ligand from the galectin's binding site.
Materials:
-
Purified recombinant human galectin protein
-
Fluorescently labeled probe with known affinity for the galectin (e.g., fluorescein-labeled lactoside)
-
Test inhibitor compounds
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Assay Setup:
-
Prepare a solution of the galectin protein and the fluorescent probe in the assay buffer. The concentrations should be optimized to give a stable and significant fluorescence polarization signal.
-
Prepare serial dilutions of the test inhibitor compounds.
-
-
Competition Assay:
-
In a microplate, add the galectin-probe mixture to wells containing the different concentrations of the inhibitor.
-
Include control wells with the galectin-probe mixture only (maximum polarization) and the probe only (minimum polarization).
-
Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using the microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to displace 50% of the fluorescent probe.
-
Signaling Pathways and Experimental Workflows
The inhibitory effects of these compounds are often mediated through the modulation of specific signaling pathways. Galectin-3, for instance, is known to influence pathways involved in cell growth, adhesion, and inflammation.
Galectin-3 Mediated Signaling Pathway
// Nodes Extracellular [label="Extracellular Space", shape=plaintext, fontcolor="#202124"]; CellSurface [label="Cell Surface", shape=plaintext, fontcolor="#202124"]; Intracellular [label="Intracellular Space", shape=plaintext, fontcolor="#202124"];
Gal3_ext [label="Extracellular\nGalectin-3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Glycoprotein\nReceptor", fillcolor="#FBBC05", fontcolor="#202124"]; Integrin [label="Integrin", fillcolor="#FBBC05", fontcolor="#202124"]; Inhibitor [label="Lactosamine-based\nInhibitor", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
FAK [label="FAK", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#34A853", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"];
Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Adhesion [label="Cell Adhesion\n& Migration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Inhibitor -> Gal3_ext [arrowhead=tee, color="#EA4335", style=dashed]; Gal3_ext -> Receptor [color="#4285F4"]; Gal3_ext -> Integrin [color="#4285F4"]; Receptor -> PI3K [color="#202124"]; Integrin -> FAK [color="#202124"]; PI3K -> Akt [color="#202124"]; FAK -> Ras [color="#202124"]; Ras -> Raf -> MEK -> ERK [color="#202124"]; Akt -> Proliferation [color="#202124"]; ERK -> Proliferation [color="#202124"]; FAK -> Adhesion [color="#202124"]; } .dot Caption: Galectin-3 signaling pathway and point of inhibition.
Experimental Workflow for Assessing Inhibitor Efficacy
The following diagram illustrates a typical workflow for evaluating the inhibitory potential of a compound, from initial screening to more detailed mechanistic studies.
// Nodes Start [label="Compound Library\n(Lactosamine Derivatives)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Screening [label="High-Throughput Screening\n(e.g., Fluorescence Polarization)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hit_ID [label="Hit Identification\n(Compounds with significant inhibition)", fillcolor="#FBBC05", fontcolor="#202124"]; Dose_Response [label="Dose-Response & IC50 Determination", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Affinity [label="Binding Affinity Measurement\n(Isothermal Titration Calorimetry)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Assay [label="Cell-Based Assays\n(e.g., Migration, Proliferation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mechanism [label="Mechanism of Action Studies\n(e.g., Western Blot for signaling pathways)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead_Opt [label="Lead Optimization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Screening [color="#202124"]; Screening -> Hit_ID [color="#202124"]; Hit_ID -> Dose_Response [color="#202124"]; Dose_Response -> Affinity [color="#202124"]; Dose_Response -> Cell_Assay [color="#202124"]; Cell_Assay -> Mechanism [color="#202124"]; Mechanism -> Lead_Opt [color="#202124"]; Affinity -> Lead_Opt [color="#202124"]; } .dot Caption: A typical workflow for inhibitor discovery and characterization.
References
Assessing the Purity of Epi-N-Acetyl-lactosamine Preparations: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of reagents is paramount. This guide provides a comparative assessment of analytical methodologies for determining the purity of Epi-N-Acetyl-lactosamine preparations, a critical disaccharide in glycobiology research and pharmaceutical development. We present a comparison of key analytical techniques, detailed experimental protocols, and a workflow for purity assessment.
Comparative Analysis of Purity Assessment Techniques
The purity of this compound can be effectively determined using several analytical techniques. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are two of the most powerful and commonly employed methods.
HPAEC-PAD is a highly sensitive technique for the analysis of carbohydrates without the need for derivatization. It separates oligosaccharides based on their charge at high pH. qNMR , on the other hand, provides structural information and can quantify the analyte against a certified internal standard without the need for an identical reference standard of the analyte itself.
Below is a table summarizing a hypothetical comparison of three commercial this compound preparations, illustrating the type of data that can be obtained from these analytical methods.
| Parameter | Preparation A | Preparation B | Preparation C |
| Purity by qNMR (%) | 98.5 | 96.2 | 99.1 |
| Purity by HPAEC-PAD (%) | 98.2 | 95.9 | 99.0 |
| Major Impurity (Structure) | N-Acetyl-lactosamine (isomer) | Unidentified | N-Acetyl-lactosamine (anomer) |
| Impurity Level by HPLC (%) | 1.2 | 2.5 | 0.5 |
| **Moisture Content (Karl Fischer, %) ** | 0.3 | 1.1 | 0.4 |
| Endotoxin Level (EU/mg) | < 0.1 | < 0.5 | < 0.1 |
Experimental Protocols
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This method is ideal for the separation and quantification of this compound and its isomers.
Instrumentation:
-
High-performance liquid chromatography system equipped with a pulsed amperometric detector and a gold working electrode.
-
Anion-exchange column (e.g., CarboPac PA20).
Reagents:
-
Deionized water (18.2 MΩ·cm)
-
Sodium hydroxide (NaOH), 50% (w/w)
-
Sodium acetate (NaOAc), anhydrous
-
This compound reference standard
Procedure:
-
Eluent Preparation:
-
Eluent A: 100 mM NaOH
-
Eluent B: 100 mM NaOH, 1 M NaOAc
-
-
Sample Preparation:
-
Dissolve this compound in deionized water to a final concentration of 1 mg/mL.
-
Prepare a series of calibration standards from the reference standard (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Chromatographic Conditions:
-
Column: CarboPac PA20 (3 x 150 mm)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
0-10 min: 0% B
-
10-25 min: 0-20% B (linear gradient)
-
25-30 min: 100% B (wash)
-
30-40 min: 0% B (equilibration)
-
-
Detection: Pulsed Amperometry (PAD) with a standard carbohydrate waveform.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides an absolute measure of purity by comparing the integral of a specific resonance from the analyte to that of a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., D₂O)
-
Certified internal standard (e.g., maleic acid, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample and a similar, accurately weighed amount of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of D₂O (e.g., 0.6 mL).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation and accurate integration.
-
Use a calibrated 90° pulse.
-
-
Data Processing and Analysis:
-
Apply Fourier transform and phase correction to the acquired FID.
-
Integrate a well-resolved signal from this compound (e.g., the anomeric proton) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for assessing the purity of this compound preparations.
Caption: Experimental workflow for purity assessment.
Epi-N-Acetyl-lactosamine: A Comparative Analysis of Its Dual Roles as an Inhibitor and a Substrate
For Immediate Release
[City, State] – [Date] – In the intricate world of glycobiology, the disaccharide Epi-N-Acetyl-lactosamine (Epi-LacNAc) presents a fascinating duality, capable of acting as both a competitive inhibitor of crucial cell-signaling proteins and a substrate for glycan chain elongation. This guide provides a comprehensive functional comparison of these two roles, offering researchers, scientists, and drug development professionals a detailed overview supported by experimental data and protocols for further investigation. While specific quantitative data for Epi-LacNAc is limited in the current literature, this comparison draws upon the extensive research on its close structural isomer, N-Acetyl-lactosamine (LacNAc), to infer its functional characteristics.
Executive Summary
This compound, a disaccharide composed of N-acetylglucosamine (GlcNAc) and a galactose epimer, can function either as an inhibitor, primarily by competing with natural ligands for the binding sites of galectins, or as a substrate for glycosyltransferases, enabling the extension of glycan chains. The specific function of Epi-LacNAc is dictated by the enzymatic and cellular context. This guide will delve into the molecular mechanisms underpinning these opposing roles, present available quantitative data for the closely related LacNAc to provide a comparative framework, and detail the experimental methodologies required to assess these functions.
Functional Comparison: Inhibitor vs. Substrate
Epi-LacNAc as an Inhibitor: Targeting Galectin-Mediated Pathways
Epi-LacNAc is expected to act as a competitive inhibitor of galectins, a family of β-galactoside-binding proteins that play pivotal roles in cancer progression, inflammation, and immune responses. By mimicking the terminal galactose-containing structures of natural glycoprotein ligands, Epi-LacNAc can occupy the carbohydrate recognition domain (CRD) of galectins, thereby blocking their interaction with cell surface receptors and extracellular matrix components. This inhibitory action can disrupt downstream signaling pathways involved in cell adhesion, proliferation, and apoptosis.
Table 1: Inhibitory Activity of LacNAc Analogs against Human Galectin-3
| Compound | Kd (µM) | Assay Method | Reference |
| Methyl β-D-lactoside | 91.0 | Isothermal Titration Calorimetry (ITC) | [1] |
| 3′-O-sulfated propargylated LacNAc | 14.7 | Isothermal Titration Calorimetry (ITC) | [1] |
| 3′-O-sulfated PNP lactose | 20.4 | Isothermal Titration Calorimetry (ITC) | [1] |
| 3′-O-sulfated PNP LacNAc | 22.2 | Isothermal Titration Calorimetry (ITC) | [1] |
Note: This data is for N-Acetyl-lactosamine (LacNAc) and its derivatives, not Epi-LacNAc. The epimerization at the C4' position of the galactose in Epi-LacNAc would likely alter the binding affinity for galectins, a hypothesis that warrants experimental validation.
Caption: Inhibitory pathway of Epi-LacNAc on Galectin-3.
Epi-LacNAc as a Substrate: Building Complex Glycans
In its role as a substrate, Epi-LacNAc can be recognized by specific glycosyltransferases, enzymes that catalyze the formation of glycosidic bonds. For instance, a β-1,3-N-acetylglucosaminyltransferase (B3GNT) could potentially utilize Epi-LacNAc as an acceptor to add a GlcNAc residue, thereby extending a poly-N-acetyllactosamine (poly-LacNAc) chain. These chains are integral components of glycoproteins and glycolipids, influencing protein folding, stability, and cell-cell recognition.
The substrate efficiency of a glycosyltransferase is typically characterized by the Michaelis constant (Km), representing the substrate concentration at half-maximal velocity, and the maximal velocity (Vmax) of the reaction. While specific kinetic data for Epi-LacNAc as a substrate for glycosyltransferases is not available, the study of related enzymes provides a basis for how it might be evaluated.
Table 2: Kinetic Parameters of a Glycosyltransferase
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |
| Bovine β-1,4-Galactosyltransferase | N-Acetylglucosamine | 12 | 1.5 | (Data inferred from general knowledge) |
Note: This table provides example kinetic parameters for a related enzyme and substrate to illustrate the type of data required. The specific Km and Vmax for a glycosyltransferase with Epi-LacNAc as a substrate would need to be determined experimentally.
Caption: Enzymatic utilization of Epi-LacNAc as a substrate.
Experimental Protocols
To empirically determine the functional characteristics of this compound, the following experimental protocols can be adapted.
Competitive ELISA for Galectin-3 Inhibition
This assay measures the ability of Epi-LacNAc to inhibit the binding of a known ligand to galectin-3.
Materials:
-
96-well microtiter plates
-
Asialofetuin (ASF) for coating
-
Recombinant human galectin-3
-
This compound (inhibitor)
-
Anti-galectin-3 primary antibody
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3′,5,5′-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
Procedure:
-
Coat the wells of a 96-well plate with ASF overnight at 4°C.
-
Wash the wells with wash buffer and block with blocking buffer for 1 hour at room temperature.
-
In separate tubes, pre-incubate a fixed concentration of galectin-3 with varying concentrations of Epi-LacNAc for 1 hour.
-
Add the galectin-3/Epi-LacNAc mixtures to the coated wells and incubate for 2 hours at room temperature.
-
Wash the wells and add the anti-galectin-3 primary antibody. Incubate for 1 hour.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash the wells and add TMB substrate. Allow color to develop.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
The IC50 value can be calculated by plotting the absorbance against the logarithm of the Epi-LacNAc concentration.
Caption: Workflow for the competitive ELISA.
Glycosyltransferase Activity Assay
This assay determines the kinetic parameters of a glycosyltransferase using Epi-LacNAc as a substrate.
Materials:
-
Recombinant glycosyltransferase (e.g., β-1,3-N-acetylglucosaminyltransferase)
-
This compound (acceptor substrate)
-
UDP-GlcNAc (donor substrate)
-
Reaction buffer (specific to the enzyme)
-
Method for product detection (e.g., HPLC, mass spectrometry, or a coupled enzyme assay that detects the released UDP)
Procedure:
-
Prepare a series of reaction mixtures containing a fixed concentration of the glycosyltransferase and UDP-GlcNAc, and varying concentrations of Epi-LacNAc in the reaction buffer.
-
Initiate the reactions by adding the enzyme and incubate at the optimal temperature for a defined period.
-
Stop the reactions (e.g., by heat inactivation or addition of a quenching agent).
-
Quantify the amount of product formed using a suitable detection method. For example, HPLC can be used to separate and quantify the unreacted substrate and the product.
-
Calculate the initial reaction velocities for each substrate concentration.
-
Determine the Km and Vmax values by plotting the initial velocities against the substrate concentrations and fitting the data to the Michaelis-Menten equation.
Caption: Workflow for the glycosyltransferase activity assay.
Conclusion
This compound holds significant potential in glycobiology research and therapeutic development due to its dual capacity to act as both an inhibitor of galectin-mediated pathways and a substrate for glycan biosynthesis. Understanding the structural and contextual determinants of these opposing functions is crucial for harnessing its potential. While direct quantitative data for Epi-LacNAc remains an area for future research, the comparative framework and experimental protocols provided in this guide offer a solid foundation for its investigation. Further studies are warranted to elucidate the precise binding kinetics and substrate efficiencies of Epi-LacNAc, which will undoubtedly contribute to the design of novel glycomimetic drugs and a deeper understanding of complex carbohydrate interactions.
References
Safety Operating Guide
Proper Disposal of Epi-N-Acetyl-lactosamine: A Step-by-Step Guide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of Epi-N-Acetyl-lactosamine, a glycosylation agent used in various laboratory applications. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines disposal procedures based on guidelines for similar non-hazardous carbohydrate compounds and general laboratory safety protocols.
Core Safety and Handling Information
This compound is a carbohydrate-based reagent.[1][2] Based on information for structurally similar compounds like N-Acetyl-D-glucosamine, it is not classified as a hazardous chemical.[3][4] However, as with any laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn during handling and disposal.
Key Chemical Properties:
| Property | Value |
| Chemical Formula | C14H25NO11[1][2] |
| Molecular Weight | 383.35 g/mol [1][2] |
| Appearance | Typically a white to off-white powder[3] |
| Solubility | Soluble in water[5] |
Step-by-Step Disposal Protocol
Given the likely non-hazardous nature of this compound, the following disposal methods are recommended. The choice between solid waste disposal and drain disposal depends on the physical state of the waste and local regulations.
1. Solid Waste Disposal (Preferred Method for Powder):
-
Ensure the container is empty: All practicable amounts of the powder should be removed from the container.
-
Decontaminate the container (if necessary): If the container is to be disposed of in regular trash, it should be triple-rinsed with water. The rinsate should be disposed of as aqueous waste.
-
Deface the label: All chemical identification markings on the empty container should be obscured or removed.[6]
-
Dispose of the container: The clean, empty, and defaced container can typically be disposed of in the regular laboratory trash.[7]
-
For residual powder: Small amounts of residual powder can be swept up with a damp cloth or paper towel and disposed of in the regular trash, provided it is securely packaged.[8]
2. Aqueous Solution Disposal:
-
Dilution: Small quantities of this compound dissolved in water can be further diluted with copious amounts of water.
-
Drain Disposal: Following dilution, the solution can be poured down the sanitary sewer. It is crucial to flush the drain with a significant amount of water to ensure it is cleared from the plumbing system.[6] This practice is generally acceptable for non-hazardous, water-soluble substances like sugars.[8]
Important Note: Always consult your institution's Environmental Health and Safety (EHS) office or equivalent department to ensure compliance with local and federal regulations before disposing of any chemical waste.[9][10]
Disposal Workflow and Decision Making
The following diagrams illustrate the recommended workflow for the disposal of this compound and a general decision-making process for laboratory chemical waste.
Experimental Protocols
The request for detailed methodologies for key experiments is not applicable in the context of a disposal procedure. The information provided here is intended to guide the safe and compliant disposal of this compound after its use in various experimental workflows. The handling and disposal should always be conducted in accordance with your laboratory's established safety protocols and your institution's waste management policies.
References
- 1. This compound | 205380-69-4 | OE02427 [biosynth.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. N-乙酰-D-乳糖胺 ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. sfasu.edu [sfasu.edu]
- 7. General Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. Appendix A - Disposal of Nonhazardous Laboratory Waste As Regular Trash for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Waste Disposal – Stanford Environmental Health & Safety [ehs.stanford.edu]
Personal protective equipment for handling Epi-N-Acetyl-lactosamine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Epi-N-Acetyl-lactosamine. The following procedures detail personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize any potential risks.[1][2] The primary concern when handling this and similar biochemicals in powdered form is the potential for aerosolization and inhalation.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the specific PPE required for the tasks to be performed.[3][4] However, the following table summarizes the minimum recommended PPE for handling this compound.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Disposable Nitrile Gloves | Standard laboratory grade | Provides protection against incidental skin contact.[3] |
| Eye Protection | Safety Glasses with Side Shields | ANSI Z87.1 approved | Protects eyes from airborne particles and splashes.[3] |
| Body Protection | Laboratory Coat | Cotton or a cotton/polyester blend | Protects skin and personal clothing from contamination.[3][5] |
| Respiratory Protection | N95 Dust Mask | NIOSH-approved | Recommended when handling the powder outside of a fume hood or ventilated enclosure to prevent inhalation.[6] |
| General Attire | Long Pants and Closed-Toe Shoes | --- | Standard laboratory practice to protect against spills and physical hazards.[3][7] |
Handling and Storage
Engineering Controls:
-
When weighing or transferring the powder, it is best practice to work in a chemical fume hood or a ventilated balance enclosure to minimize the inhalation of dust.[2]
-
Ensure a safety shower and eye wash station are readily accessible.[2]
Procedural Guidance:
-
Before handling, ensure all required PPE is correctly worn.
-
Avoid the formation of dust when opening and handling the container.[1][8]
-
Carefully weigh the required amount of this compound, minimizing agitation.
-
If any material comes into contact with the skin, wash the affected area immediately with plenty of water.[1][8]
-
In case of eye contact, rinse immediately with plenty of water for at least 15 minutes, also under the eyelids.[1][8]
-
After handling, thoroughly wash hands and face.[2]
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated area.[1][2][8]
-
Keep away from strong acids and bases.[1]
Spill and Disposal Plan
Spill Response:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, sweep up the spilled solid material.
-
Avoid generating dust during cleanup.
-
Place the collected material into a suitable, labeled container for disposal.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Empty containers should be disposed of as chemical waste.
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. ba.auburn.edu [ba.auburn.edu]
- 5. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 6. N-Acetyl-D-lactosamine =98 (TLC) 32181-59-2 [sigmaaldrich.com]
- 7. westlab.com [westlab.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
